3H-Diazirine
Description
Properties
CAS No. |
157-22-2 |
|---|---|
Molecular Formula |
CH2N2 |
Molecular Weight |
42.04 g/mol |
IUPAC Name |
3H-diazirine |
InChI |
InChI=1S/CH2N2/c1-2-3-1/h1H2 |
InChI Key |
GKVDXUXIAHWQIK-UHFFFAOYSA-N |
SMILES |
C1N=N1 |
Canonical SMILES |
C1N=N1 |
Other CAS No. |
157-22-2 |
Synonyms |
3H-diazirine |
Origin of Product |
United States |
Foundational & Exploratory
3H-Diazirine: A Comprehensive Technical Guide to Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-diazirines are a class of highly strained, three-membered heterocyclic organic molecules containing a carbon and two nitrogen atoms in a ring with a double bond between the nitrogens.[1] This unique structural arrangement confers upon them a remarkable reactivity, particularly upon photoactivation, making them invaluable tools in chemical biology and drug development. Their ability to generate highly reactive carbenes upon irradiation with UV light has established them as premier photo-reactive crosslinking reagents for photoaffinity labeling (PAL) studies.[1] This guide provides an in-depth exploration of the structure, bonding, and practical applications of 3H-diazirines, with a focus on quantitative data and detailed experimental methodologies.
Molecular Structure and Bonding
The 3H-diazirine ring system is characterized by significant ring strain, a consequence of the compressed bond angles within the three-membered ring. The parent compound, this compound (CH₂N₂), possesses C₂ᵥ symmetry.[2] Computational studies, specifically at the CCSD(T)-F12/CBS level of theory, identify 3,this compound as the lowest energy cyclic isomer of diazomethane.[2] The bonding within the ring involves single bonds between the carbon and each nitrogen atom and a double bond between the two nitrogen atoms.[2]
The frontier molecular orbitals of this compound are distinct from those of cyclopropane and cyclopropene, with the nitrogen lone pairs contributing to σ-bridged π-bonding within the ring.[3] This electronic structure is fundamental to its photoreactivity.
Quantitative Structural and Thermochemical Data
The following tables summarize key quantitative data for this compound and a common derivative, 3,3-dimethyldiazirine, compiled from experimental and computational studies.
| Property | This compound (CH₂N₂) experimental [3] | 3,3-Dimethyldiazirine experimental [3] | 1,this compound (computational) [2] | (Z)-1,2H-Diazirine (computational) [2] |
| Symmetry | C₂ᵥ | - | C₁ | Cₛ |
| N=N Bond Length (Å) | - | - | 1.696 | 1.512 |
| C-N Bond Length (Å) | 1.482 | 1.483 | 1.413 (to C-H), 1.245 | 1.398 |
| ∠N-C-N (°) | - | - | - | 66.0 |
| ∠H-N-N (°) | - | - | 103.1 | - |
| ∠H-N-C (°) | - | - | 107.1 | 108.5 |
| Relative Energy (kcal/mol) | 0 (Reference)[2] | - | 20.1[2] | 51.3[2] |
| Property | Value | Reference |
| Molecular Weight | 42.0400 g/mol | [4] |
| CAS Registry Number | 157-22-2 | [4] |
| Enthalpy of Formation (Gas, ΔfH°gas) | 266.5 ± 2.1 kJ/mol | [4] |
Synthesis of 3H-Diazirines
The most common synthetic route to 3H-diazirines starts from a corresponding ketone or aldehyde.[3] The general strategy involves a three-step process:
-
Imine Formation: Condensation of the carbonyl compound with a source of nitrogen, typically ammonia, to form an imine.
-
Diaziridine Formation: Addition of an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), across the C=N double bond to form the saturated diaziridine ring.
-
Oxidation: Dehydrogenation of the diaziridine to the corresponding this compound, often achieved using an oxidizing agent like iodine in the presence of a base.
Detailed Experimental Protocol: Synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic Acid
This protocol is adapted from a published procedure and illustrates the synthesis of a bifunctional diazirine-alkyne photo-cross-linker.[5]
Step 1: Diaziridine Formation from Ketone [5]
-
A 100 mL round-bottom flask is charged with 3-oxo-6-heptynoic acid (1.50 g, 9.73 mmol) and cooled to 0 °C.
-
A 7.0 N solution of ammonia in methanol (25 mL) is added, and the flask is sealed and stirred at 0 °C for 1 hour.
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.32 g, 11.7 mmol) is added in three equal portions over 3 hours (0.44 g each hour), maintaining the temperature at 0 °C.
-
After the complete addition of HOSA, the reaction mixture is allowed to stir overnight.
Step 2: Oxidation to this compound
Note: The crude diaziridine from the previous step is typically used directly.
-
The crude diaziridine is dissolved in a suitable solvent such as methanol.
-
Triethylamine (Et₃N) is added to the solution.
-
A solution of iodine (I₂) in the same solvent is added dropwise until a persistent brown color is observed.
-
The reaction is monitored by TLC for the disappearance of the diaziridine.
-
Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.
-
The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Photoreactivity and Carbene Generation
Upon irradiation with UV light, typically in the range of 350-380 nm, 3H-diazirines undergo irreversible decomposition, extruding a molecule of dinitrogen gas to generate a highly reactive carbene intermediate.[1][6] This carbene can exist in either a singlet or a triplet state, and the nature of the substituents on the diazirine ring can influence which state is preferentially formed.[1] For instance, phenyldiazirine tends to produce a singlet carbene, while trifluoromethylphenyldiazirine generates a triplet carbene.[1]
The generated carbene is highly reactive and can undergo a variety of reactions, most notably insertion into C-H, N-H, and O-H bonds.[1] It is this indiscriminate insertion capability that makes diazirines such powerful tools for photoaffinity labeling. A competing reaction pathway is the photoisomerization of the diazirine to a linear diazo compound, which can be less reactive or react selectively with acidic residues.[7][8]
Caption: Photoreactivity pathway of this compound.
Application in Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful technique used to identify and characterize non-covalent interactions between a small molecule (ligand) and its biological target, typically a protein.[1] Diazirine-containing analogs of ligands are widely used for this purpose due to their small size, stability, and efficient photoactivation at wavelengths that are less damaging to biological samples.[1][9]
General Experimental Workflow for Photoaffinity Labeling
The following is a generalized workflow for a PAL experiment using a diazirine-based probe.
-
Probe Synthesis: A molecule of interest (e.g., a drug candidate) is chemically modified to incorporate a diazirine moiety and often a reporter tag (e.g., an alkyne or biotin) for subsequent detection and enrichment.
-
Incubation: The diazirine-containing probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for binding to its target protein(s).
-
Photoactivation: The sample is irradiated with UV light (typically ~365 nm) to generate the reactive carbene, which then forms a covalent bond with amino acid residues in the binding site of the target protein.[6]
-
Enrichment (optional): If a reporter tag is present, the covalently labeled proteins can be enriched using affinity chromatography (e.g., streptavidin beads for a biotin tag or click chemistry for an alkyne tag).
-
Analysis: The labeled proteins are identified and the site of crosslinking is mapped, typically using mass spectrometry-based proteomics.
Caption: General workflow for a photoaffinity labeling experiment.
Considerations for PAL Experiments
While powerful, the use of diazirines in PAL has nuances. Alkyl diazirines can exhibit a preference for labeling acidic amino acid residues (aspartate, glutamate) due to the formation of a reactive diazo intermediate, especially under certain pH conditions.[7][10][11] In contrast, aryl-trifluoromethyl diazirines tend to react more broadly, consistent with a carbene-mediated mechanism.[7] Understanding these labeling preferences is crucial for the design and interpretation of PAL experiments.[7]
Conclusion
3H-diazirines represent a cornerstone of modern chemical biology and drug discovery. Their unique combination of small size, stability in biological milieu, and efficient photoactivation to generate highly reactive carbenes makes them exceptional tools for dissecting molecular interactions. A thorough understanding of their structure, bonding, and reactivity, as outlined in this guide, is essential for their effective application in identifying drug targets, mapping binding sites, and unraveling complex biological pathways. As synthetic methodologies continue to improve and our understanding of their photoreactivity deepens, the utility of 3H-diazirines in scientific research is poised to expand even further.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. This compound [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Synthesis of 3H-Diazirines from Ketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for converting ketones into 3H-diazirines, a critical functional group in photoaffinity labeling and other areas of chemical biology. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the practical application of these methods in a research and development setting.
Introduction
3H-Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms. They serve as valuable precursors to reactive carbenes upon photolysis, making them indispensable tools for photoaffinity labeling studies aimed at elucidating ligand-receptor, protein-protein, and protein-nucleic acid interactions.[1] This guide details the two most prevalent methods for their synthesis starting from readily available ketones: a traditional multi-step approach and a more streamlined one-pot synthesis.
Synthetic Methodologies
Multi-Step Synthesis via Oxime and Tosylate/Mesylate Intermediates
This classical approach involves a three-step sequence: oximation of the ketone, conversion of the resulting oxime to a tosylate or mesylate, and finally, reaction with ammonia to form the diaziridine, which is then oxidized to the 3H-diazirine.[1] This method is particularly common for the synthesis of aryl-substituted diazirines, such as 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD).[2]
Experimental Protocol:
-
Oximation:
-
A round-bottom flask is charged with the starting ketone, hydroxylamine hydrochloride, and pyridine.
-
The mixture is heated to reflux for 1 hour.
-
After cooling, the pyridine is removed under reduced pressure.
-
The residue is dissolved in a biphasic mixture of water and dichloromethane. The organic layer is separated, washed with water, and dried.
-
-
Tosylation/Mesylation:
-
The crude oxime is dissolved in a suitable solvent like dichloromethane.
-
A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of tosyl chloride or mesyl chloride at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is then washed with aqueous acid, water, and brine, and the organic layer is dried and concentrated.
-
-
Diaziridine Formation and Oxidation:
-
The tosyl or mesyl oxime is dissolved in a suitable solvent (e.g., dichloromethane or ethanol) and cooled to -78 °C.
-
Anhydrous ammonia is condensed into the reaction vessel.
-
The reaction is slowly warmed to room temperature and stirred for several hours.
-
After the reaction is complete, water is added, and the product is extracted.
-
The crude diaziridine is then oxidized to the this compound using an oxidizing agent such as iodine in the presence of triethylamine or silver oxide.[2]
-
Reaction Pathway:
Caption: Multi-step synthesis of 3H-diazirines from ketones.
One-Pot Synthesis from Ketones
A more direct and often higher-yielding approach involves the one-pot reaction of a ketone with an aminating agent in the presence of ammonia, followed by in-situ oxidation.[3] This method avoids the isolation of intermediates and is particularly effective for the synthesis of aliphatic diazirines.[4] Hydroxylamine-O-sulfonic acid (HOSA) is a commonly used aminating agent.[2] More recent protocols have also employed t-butyl hypochlorite or phenyliodine diacetate as oxidants in a one-pot fashion.[5]
Experimental Protocol (using HOSA and KOH):
-
Diaziridine Formation:
-
In a sealed tube at -78 °C, the starting ketone is dissolved in liquid ammonia.
-
Hydroxylamine-O-sulfonic acid (HOSA) is carefully added.
-
The sealed tube is allowed to warm to room temperature and stirred for 12 hours.[3]
-
-
In-situ Oxidation:
-
The reaction mixture is cooled back to -78 °C, and a base such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) is added.[3][6]
-
The sealed tube is again warmed to room temperature and stirred under air for a few hours.[3]
-
The ammonia is allowed to evaporate.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed, dried, and concentrated to yield the this compound.[3]
-
Reaction Pathway:
Caption: One-pot synthesis of 3H-diazirines from ketones.
Quantitative Data
The following tables summarize representative yields for the synthesis of 3H-diazirines from various ketones using the one-pot method with HOSA and a base.
| Starting Ketone | Base | Yield (%) | Reference |
| Levulinic acid | KOH | 67 | [3] |
| 4-Oxopentanoic acid | NaNH2 | 44 | [3] |
| 5-Oxohexanoic acid | KOH | 63 | [3] |
| 4-Oxocyclohexanecarboxylic acid | KOH | 55 | [3] |
| 3,3'-(Oxo-λ4-diyl)dipropanoic acid | KOH | 35 | [3] |
| 5-Phenylpentan-2-one | KOH | 78 | [3] |
| Undecan-2-one | KOH | 89 | [3] |
| 4-Hydroxybutan-2-one | KOH | 75 | [3] |
| tert-Butyl 4-oxopentanoate | KOH | 61 | [3] |
Conclusion
The synthesis of 3H-diazirines from ketones can be achieved through either a multi-step or a one-pot procedure. The choice of method often depends on the substrate and the desired scale of the reaction. The multi-step synthesis offers a well-established route, particularly for aromatic ketones, while the one-pot synthesis provides a more efficient and higher-yielding alternative for many aliphatic ketones. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize these valuable photo-crosslinking agents for their specific applications in chemical biology and drug discovery.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 3H-Diazirine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of 3H-diazirine, a highly strained, three-membered heterocyclic compound. Valued for its ability to generate reactive carbenes upon photolysis or thermolysis, this compound and its derivatives have become indispensable tools in chemical biology and drug discovery, particularly for photoaffinity labeling and target identification.
Molecular Structure and Properties
This compound is a cyclic isomer of diazomethane, characterized by a carbon atom bonded to two nitrogen atoms in a ring structure.[1][2] The molecule possesses a significant dipole moment, making it spectroscopically active.[1] Its strained ring structure is key to its reactivity.
Structural Parameters
Computational studies have provided detailed insights into the geometry of this compound. The bond lengths and angles highlight the strained nature of the three-membered ring.
| Parameter | Value (CCSD(T)/cc-pVQZ) | Reference |
| C-N Bond Length | 1.480 Å | [1] |
| N=N Bond Length | 1.230 Å | [1] |
| C-H Bond Length | 1.079 Å | [1] |
| ∠ NCN | 49.1° | [1] |
| ∠ HCN | 117.1° | [1] |
| ∠ HCH | 119.8° | [1] |
Physical and Computed Properties
A summary of the key physical and computed properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | CH₂N₂ | [2][3][4] |
| Molecular Weight | 42.040 g/mol | [2][3][5] |
| CAS Number | 157-22-2 | [2][3][4] |
| Dipole Moment | 1.95 Debye | [1] |
| Enthalpy of Formation (gas) | 63.85 kcal/mol | [6] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon (¹³C) NMR spectroscopy are used to confirm the structure of diazirines. The chemical shifts are influenced by the strained ring and the nature of the substituents.[7] In 3-methyl-3-phenethyl-3H-diazirine, the methyl protons appear as a singlet around 1.00 ppm.[7] The sp²-hybridized carbon of the diazirine ring resonates at a lower field in ¹³C NMR compared to the sp³-hybridized carbon in the corresponding diaziridine.[7]
Infrared (IR) Spectroscopy
The N=N stretching frequency in the IR spectrum is a characteristic feature of the diazirine ring, typically appearing in the range of 1560-1585 cm⁻¹.[8] Computational studies have predicted significant IR intensity for modes around 1006 cm⁻¹ and 1658 cm⁻¹.[1]
Mass Spectrometry (MS)
A key fragmentation pathway for diazirines in mass spectrometry is the facile loss of a neutral nitrogen molecule (N₂), corresponding to a loss of 28 Da.[7]
Stability and Decomposition
Despite its high ring strain, this compound exhibits considerable thermal and chemical stability under specific conditions.[9][10] However, it readily decomposes upon exposure to heat or UV light, a property that is central to its utility.
Thermal Decomposition
Thermolysis of 3H-diazirines leads to the extrusion of dinitrogen (N₂) and the formation of a carbene.[11][12] The decomposition follows first-order kinetics.[11] The stability and the decomposition pathway (i.e., formation of carbene versus a diazo intermediate) are influenced by the substituents on the diazirine ring.[11][12][13] Electron-rich aryl diazirines have been shown to have lower thermal activation temperatures compared to electron-poor analogues.[14]
Photochemical Decomposition (Photolysis)
Irradiation with UV light (typically around 350-380 nm) is the most common method for decomposing diazirines.[2][10] This photo-lability is the basis for their widespread use in photoaffinity labeling.[10][15][16] Upon photoexcitation, this compound rapidly forms a singlet carbene and N₂.[17][18] The generated carbene is a highly reactive intermediate capable of inserting into various chemical bonds.[2]
Caption: Photochemical decomposition pathway of this compound.
Reactivity and Applications
The primary utility of this compound lies in its role as a precursor to carbenes. These highly reactive species can undergo a variety of chemical transformations, making diazirines valuable reagents in organic synthesis and chemical biology.
Carbene Generation and Reactivity
Upon decomposition, 3H-diazirines generate carbenes, which can exist in either a singlet or triplet state.[2] The nature of the substituents on the diazirine ring can influence the spin state of the resulting carbene.[2] Singlet carbenes are generally more reactive and can insert into C-H, N-H, and O-H bonds, a key feature for photoaffinity labeling.[2][19]
Caption: General reactivity of carbenes generated from diazirines.
Photoaffinity Labeling
The most prominent application of this compound derivatives is in photoaffinity labeling (PAL).[10][15][20] In a typical PAL experiment, a bioactive molecule is functionalized with a diazirine moiety. This probe is then introduced to its biological target (e.g., a protein). Upon UV irradiation, the diazirine generates a carbene that covalently crosslinks the probe to the target molecule in close proximity. This allows for the identification of binding partners and the mapping of binding sites.[9][10] Trifluoromethyl-substituted aryl diazirines are particularly popular for PAL due to their enhanced stability and favorable photochemical properties.[15][16]
Caption: A simplified workflow for photoaffinity labeling using a diazirine-based probe.
Experimental Protocols
General Synthesis of 3H-Diazirines from Ketones
A common route for the synthesis of 3H-diazirines starts from a corresponding ketone.[2] The following is a generalized, multi-step protocol.
Step 1: Oximation of the Ketone
-
Dissolve the starting ketone in a suitable solvent such as pyridine.
-
Add hydroxylamine hydrochloride.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Extract the oxime product using an organic solvent (e.g., methylene chloride) and wash with water.
Step 2: Tosylation or Mesylation of the Oxime
-
Dissolve the oxime in a suitable solvent (e.g., pyridine or methylene chloride) and cool in an ice bath.
-
Add p-toluenesulfonyl chloride (for tosylation) or methanesulfonyl chloride (for mesylation) and a base (e.g., triethylamine).
-
Stir the reaction mixture for several hours at low temperature.
-
Quench the reaction and extract the product.
Step 3: Formation of the Diaziridine
-
Dissolve the tosylated or mesylated oxime in a suitable solvent.
-
Bubble anhydrous ammonia gas through the solution or use a solution of ammonia in methanol.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Isolate the diaziridine intermediate.
Step 4: Oxidation to the this compound
-
Dissolve the diaziridine in a solvent like methanol and cool in an ice bath.
-
Add a mild oxidizing agent, such as iodine or silver oxide, in the presence of a base like triethylamine.[21][22]
-
Monitor the reaction until the diaziridine is fully converted.
-
Quench the reaction (e.g., with sodium thiosulfate solution if using iodine) and extract the final this compound product.
-
Purify the product using column chromatography.
Note: Diazirine-containing compounds should be protected from light during synthesis and storage to prevent premature decomposition.[20]
Protocol for Photolysis of a Diazirine Probe
This protocol outlines a general procedure for the photochemical activation of a diazirine-containing compound for crosslinking studies.
-
Prepare a solution of the diazirine-containing probe and the target molecule in a suitable buffer or solvent. The concentration will be dependent on the specific system under investigation.
-
Transfer the solution to a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with a UV lamp, typically with a maximum emission around 350 nm (e.g., a Rayonet reactor).[23]
-
The duration of irradiation will vary depending on the quantum yield of the diazirine and the intensity of the light source. The progress of the photolysis can be monitored by UV-Vis spectroscopy by observing the disappearance of the diazirine absorption peak.[23]
-
After irradiation, the sample containing the cross-linked product is ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other biochemical assays.
Conclusion
This compound and its derivatives are powerful chemical tools with a unique combination of stability and photoreactivity. Their ability to generate highly reactive carbenes upon UV irradiation has made them invaluable for probing molecular interactions in complex biological systems. A thorough understanding of their chemical properties, including their structure, stability, and reactivity, is crucial for their effective application in research and drug development. This guide provides a foundational understanding of these core principles for scientists working at the interface of chemistry and biology.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. This compound | CH2N2 | CID 78958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | CAS#:157-22-2 | Chemsrc [chemsrc.com]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. islandscholar.ca [islandscholar.ca]
- 9. researchgate.net [researchgate.net]
- 10. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC [pmc.ncbi.nlm.nih.gov]
3H-Diazirine as a Carbene Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical biology and drug discovery, the identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by covalently capturing binding partners upon photoactivation. At the heart of many successful PAL strategies lies the 3H-diazirine moiety, a small, robust, and highly efficient precursor to reactive carbene intermediates. This technical guide provides a comprehensive overview of 3H-diazirines, covering their synthesis, photochemistry, and application as powerful tools for probing the molecular intricacies of biological systems.
Diazirines are favored over other photolabile groups due to their small size, which minimizes steric perturbation of the parent molecule, their stability in diverse chemical environments, and their activation by long-wavelength UV light (typically around 350-360 nm), which reduces the potential for photodamage to biological samples.[1][2] Upon irradiation, 3H-diazirines extrude nitrogen gas to generate a highly reactive singlet carbene, which can readily insert into a wide range of chemical bonds, including C-H, O-H, and N-H bonds, in close proximity, thus creating a permanent covalent linkage to the interacting biomolecule.[1]
Core Concepts: The Chemistry of 3H-Diazirines
Structure and Stability
3H-diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms in a strained ring system. This inherent ring strain contributes to their ability to readily extrude dinitrogen upon activation. Despite this, they exhibit remarkable stability in the dark, even in the presence of strong acids, bases, and various nucleophiles, making them compatible with a wide range of synthetic transformations and biological conditions.[1][3] For instance, 3-(trifluoromethyl)-3-phenyldiazirine (TPD) is reported to be stable in 1 M acid or base and at temperatures up to 75°C for at least 30 minutes.[3] The stability of both aryl and alkyl diazirines is generally good in common biological buffers such as phosphate-buffered saline (PBS) over a pH range of 7 to 9.[4][5]
Photodecomposition: Generation of Carbenes and Diazo Intermediates
The utility of 3H-diazirines as photoaffinity probes stems from their clean and efficient photodecomposition. Upon irradiation with UV light (typically 350-365 nm), the diazirine ring undergoes irreversible cleavage, releasing a molecule of nitrogen and generating a highly reactive singlet carbene.[1] This process is often accompanied by a competing pathway: photoisomerization to a linear diazo compound.[3][6]
The ratio of carbene to diazo formation is dependent on the substituents on the diazirine ring. For the widely used 3-(trifluoromethyl)-3-phenyldiazirine (TPD), photolysis at 350 nm yields approximately 65% of the corresponding carbene and 35% of the diazoisomer.[3][6] The diazo intermediate can, in some cases, be further photolyzed to generate the carbene, though this often requires a different wavelength of light.[7]
Figure 1. Photodecomposition pathway of 3H-diazirines.
Synthesis of this compound Precursors
The synthesis of 3H-diazirines typically starts from a corresponding ketone. Methodologies exist for the preparation of both aliphatic and aryl-substituted diazirines, providing flexibility in probe design.
Synthesis of Aryl Diazirines: 3-(Trifluoromethyl)-3-phenyldiazirine (TPD)
TPD is a widely used photoaffinity labeling reagent due to its favorable photophysical properties and the high reactivity of the resulting carbene. The synthesis generally proceeds from 2,2,2-trifluoroacetophenone.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-3-phenyldiazirine (TPD) [3][6]
-
Oxime Formation: 2,2,2-Trifluoroacetophenone is reacted with hydroxylamine hydrochloride in pyridine at reflux to form the corresponding oxime.
-
Tosylation: The oxime is then treated with p-toluenesulfonyl chloride (TsCl) in pyridine to yield the tosyloxime.
-
Diaziridine Formation: The tosyloxime is dissolved in diethyl ether and treated with liquid ammonia at low temperature (-78 °C to room temperature) to form the diaziridine intermediate.
-
Oxidation: The crude diaziridine is oxidized without purification using reagents such as silver oxide (Ag₂O) or iodine in the presence of triethylamine to yield the final 3-(trifluoromethyl)-3-phenyldiazirine product.
| Step | Reagents and Conditions | Typical Yield |
| 1. Oxime Formation | 2,2,2-trifluoroacetophenone, NH₂OH·HCl, pyridine, reflux | >90% |
| 2. Tosylation | Oxime, p-TsCl, pyridine, 0 °C to RT | ~85% |
| 3. Diaziridine Formation | Tosyloxime, liquid NH₃, Et₂O, -78 °C to RT | (used crude) |
| 4. Oxidation | Diaziridine, Ag₂O or I₂/Et₃N, Et₂O or MeOH | ~70-80% |
| Overall Yield | ~60% [3] |
Table 1. Summary of synthetic yields for 3-(Trifluoromethyl)-3-phenyldiazirine (TPD).
Synthesis of Aliphatic Diazirines: 3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid
Aliphatic diazirines are valued for their smaller size. A common building block for photoaffinity probes is 3-(3-methyl-3H-diazirin-3-yl)propanoic acid.
Experimental Protocol: One-Pot Synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid [8]
-
Reaction Setup: 4-Oxopentanoic acid is dissolved in methanolic ammonia in a pressure vessel.
-
Diaziridination: The vessel is cooled, and hydroxylamine-O-sulfonic acid (HOSA) is added portion-wise. The reaction is stirred overnight at room temperature.
-
Oxidation: The reaction mixture is cooled again, and a solution of iodine in methanol is added, followed by triethylamine. The mixture is stirred in the dark.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.
| Step | Reagents and Conditions | Typical Yield |
| One-Pot Synthesis | 4-Oxopentanoic acid, NH₃/MeOH, HOSA, I₂/Et₃N | 67%[8] |
Table 2. Summary of synthetic yield for 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid.
Quantitative Data
The efficiency of photo-crosslinking depends on several factors, including the quantum yield of carbene formation and the kinetics of the subsequent insertion reactions.
| Diazirine Type | Photolysis Product | Yield/Ratio | Reference |
| 3-(Trifluoromethyl)-3-phenyldiazirine | Carbene | 65% | [3][6] |
| Diazo Isomer | 35% | [3][6] | |
| Alkyl Diazirine | Carbene Insertion (C-H) | Varies | [1] |
| Diazo-mediated reaction (acidic residues) | pH-dependent | [9][10] |
Table 3. Photolysis product distribution for common diazirines.
The reactivity of the generated carbene is a critical factor. Singlet carbenes are highly reactive and can insert into a wide variety of bonds. The reaction with O-H bonds (e.g., in water or methanol) is extremely fast, which can lead to quenching of the carbene before it reacts with the target protein.[3][11] However, this rapid quenching by water also helps to minimize non-specific labeling, as only carbenes generated in very close proximity to the target are likely to form a covalent bond.[11] The insertion into C-H bonds, which are abundant in proteins, is also a key reaction.[1][12]
Application in Photoaffinity Labeling (PAL)
The primary application of 3H-diazirines in drug development and chemical biology is in photoaffinity labeling to identify and characterize protein-ligand interactions.
Figure 2. General workflow for a photoaffinity labeling experiment.
Experimental Protocol: Photoaffinity Labeling of Live Cells
This protocol provides a general framework for a PAL experiment using a diazirine-containing probe on live cells.
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat the cells with the diazirine-containing photoaffinity probe at an optimized concentration and for a specific duration. A no-probe control and a competition experiment with an excess of the parent compound lacking the diazirine should be included.
-
UV Irradiation: Wash the cells to remove unbound probe. Irradiate the cells with UV light (typically 365 nm) on ice for a predetermined time (e.g., 10-30 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry (if applicable): If the probe contains a bioorthogonal handle (e.g., an alkyne), perform a click reaction with a corresponding reporter tag (e.g., biotin-azide or a fluorescent azide) for enrichment or visualization.
-
Protein Enrichment (optional but recommended): If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.
-
Proteomic Sample Preparation: Perform in-solution or on-bead proteolytic digestion (e.g., with trypsin) of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant with MaxLynx, pLink) to identify the cross-linked peptides and map the binding sites on the target proteins.[9][13] This typically involves searching the MS/MS data against a protein database, allowing for a mass shift corresponding to the mass of the photoaffinity probe fragment that remains attached to the peptide after fragmentation.
Conclusion
3H-diazirines are invaluable tools in modern chemical biology and drug discovery. Their unique combination of small size, stability, and efficient photochemical reactivity makes them superior carbene precursors for photoaffinity labeling. This guide provides a foundational understanding of their chemistry and application, empowering researchers to leverage this powerful technology to unravel the complex web of molecular interactions that govern biological processes. As synthetic methodologies and proteomic techniques continue to advance, the utility of 3H-diazirines in shedding light on the mechanisms of life and disease will undoubtedly continue to expand.
References
- 1. Reactivity and Selectivity of Charged Phenyl Radicals Toward Amino Acids in a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
stability and reactivity of the diazirine ring
An In-depth Technical Guide on the Stability and Reactivity of the Diazirine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazirine ring is a three-membered heterocycle containing a carbon and two nitrogen atoms in a strained ring structure.[1] Despite this inherent strain, diazirines exhibit remarkable chemical stability under various conditions, yet can be readily activated by ultraviolet (UV) light to generate highly reactive carbenes.[2][3] This unique combination of stability and photoreactivity has established diazirines as premier tools in chemical biology and drug discovery, particularly for photoaffinity labeling (PAL).[1][4] In PAL, a diazirine-containing molecule is used to identify and map the binding sites of ligands, drugs, or other biomolecules by forming covalent cross-links with their targets upon photoactivation.[5][6]
Key advantages of diazirines over other photoreactive groups include their small size, which minimizes steric perturbation of the parent molecule, their stability in both acidic and basic conditions, and their activation by long-wavelength UV light (~350 nm), which reduces the risk of damage to biological samples.[1][5] This guide provides a detailed examination of the , summarizes key quantitative data, outlines experimental protocols, and illustrates the underlying chemical pathways.
Stability of the Diazirine Ring
Diazirines are valued for their stability during synthesis and handling, a feature that allows them to be incorporated into complex molecules and used in biological systems without premature degradation.[3][7]
Chemical Stability
The diazirine ring is notably stable in the presence of various nucleophiles and under both acidic and basic conditions.[1][5] This chemical inertness is a significant advantage, allowing for a wide range of synthetic manipulations on other parts of the molecule without affecting the diazirine moiety.[7] For instance, 3-aryl-3-(trifluoromethyl)diazirines are recognized for their exceptional chemical and thermal stability, surpassing other diazirine types.[3] This robustness ensures that the photoreactive group remains intact until it is intentionally activated.
Thermal Stability
While diazirines can be activated by heat, most are thermally stable at and well above room temperature.[7] The thermal stability is influenced by the substituents on the diazirine carbon. Electron-poor diazirines, such as those with a 4-nitro substituent on an aryl ring, exhibit higher thermal stability with decomposition onset temperatures around 118°C.[7] Conversely, electron-rich analogues, like those with a 4-methoxy substituent, are less stable, with decomposition beginning at lower temperatures (e.g., 88°C).[7] This tunability can be advantageous for applications requiring either high thermal stability or controlled thermal activation.[7]
Photochemical Stability and Activation
Diazirines are designed to be photolabile. They are stable under ambient light but readily decompose upon irradiation with UV light, typically in the 340–380 nm range.[4] This wavelength is advantageous for biological applications as it minimizes damage to proteins and other macromolecules.[5][8] The rate of photolysis, and thus the half-life of the diazirine, is dependent on several factors including the wavelength of irradiation, the power of the light source, and the distance of the sample from the source.[5][9]
Quantitative Stability Data
The stability of diazirines can be quantified by their thermal decomposition temperatures and photochemical half-lives. The following table summarizes key data for representative diazirine compounds.
| Diazirine Compound | Activation Wavelength (nm) | Photochemical Half-life (t1/2) | Thermal Decomposition Onset (°C) | Thermal Decomposition Peak (°C) | Reference(s) |
| 3-(4-methoxyphenyl)-3-(trifluoromethyl)diazirine | N/A | N/A | 88 | 113 | [7] |
| 3-phenyl-3-(trifluoromethyl)diazirine | N/A | N/A | 108 | 134 | [7] |
| 3-(4-nitrophenyl)-3-(trifluoromethyl)diazirine | N/A | N/A | 118 | 144 | [7] |
| Azi-fropofol (AziFo) in Methanol | 356 | 11.0 min | N/A | N/A | [9] |
| Azi-fropofol (AziFo) in Methanol | 300 | 3.8 min | N/A | N/A | [9] |
Reactivity of the Diazirine Ring
The utility of diazirines stems from their controlled reactivity upon activation, which leads to the formation of a carbene.
Photochemical Reaction Pathways
Upon irradiation with UV light, a diazirine is promoted to an excited state. From here, it can follow two primary pathways:
-
Carbene Formation: The desired pathway involves the extrusion of a molecule of dinitrogen (N₂) to generate a highly reactive carbene intermediate.[2][6] This carbene can exist in either a singlet or triplet state. The highly reactive singlet carbene is responsible for the covalent bond formation in photoaffinity labeling experiments.[6][10]
-
Isomerization to Diazo Compound: An alternative, often undesired, pathway is the photoisomerization of the cyclic diazirine to its linear diazo isomer.[10][11] While diazo compounds can also generate carbenes, this pathway can reduce the efficiency of photo-crosslinking.[6][12] The introduction of a trifluoromethyl group on the diazirine carbon, as seen in the widely used 3-phenyl-3-(trifluoromethyl)diazirine (TPD) class, effectively suppresses this rearrangement and favors direct carbene formation.[1][4]
Recent studies have shown that for alkyl diazirines, the diazo intermediate plays a more dominant role than previously thought, influencing the subsequent labeling preferences.[11][13]
Caption: Photochemical activation pathways of a diazirine ring.
Carbene Reactivity and Spin State
The substituents on the diazirine carbon influence the spin state of the generated carbene, which in turn affects its reactivity.
-
Singlet Carbene: This state has two paired electrons in the same orbital and is highly reactive. It can undergo concerted insertion into C-H, O-H, and N-H bonds, which is the basis for its utility in PAL.[1][10] Electron-donating substituents on an adjacent aryl ring can stabilize the singlet state.[1]
-
Triplet Carbene: This state has two unpaired electrons in different orbitals. Its reactions are more radical-like.[1]
Trifluoromethyl aryl diazirines are particularly effective because the trifluoromethyl group promotes the formation of the desired reactive carbene and minimizes unwanted side reactions.[14]
Labeling Preferences
The nature of the diazirine (alkyl vs. aryl) and the reaction conditions can lead to preferential labeling of certain amino acid residues.
-
Alkyl Diazirines: These have been shown to exhibit a preference for labeling acidic amino acids like aspartic acid and glutamic acid.[15] This reactivity is pH-dependent and is attributed to the involvement of the diazo intermediate, which is electrophilic and reacts preferentially with carboxylates.[11][15]
-
Aryl-fluorodiazirines: The labeling pattern of these diazirines is more consistent with a true carbene intermediate, showing less bias towards acidic residues.[11][15]
This understanding is critical for the design of PAL experiments and the interpretation of their results.[11]
Quantitative Reactivity Data
The reactivity of diazirines can be characterized by their labeling patterns with biomolecules.
| Diazirine Type | Primary Reactive Intermediate | Labeling Preference | pH Dependence | Reference(s) |
| Alkyl Diazirine | Diazo Isomer | Acidic Amino Acids (Asp, Glu) | Yes (Higher labeling at lower pH) | [11][15] |
| Aryl-trifluorodiazirine | Carbene | More general, less bias | No | [11][15] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Aryl-3-(Trifluoromethyl)Diazirine
This protocol describes a common method starting from the corresponding ketone.[16][17]
-
Oximation: React the starting aryl trifluoromethyl ketone with hydroxylammonium chloride in a basic solvent like pyridine under heat to form the corresponding oxime.
-
O-Sulfonylation: Convert the oxime to a better leaving group by reacting it with tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine) to form the O-sulfonylated oxime.
-
Diaziridine Formation: Treat the O-sulfonylated oxime with liquid ammonia. The ammonia displaces the tosylate/mesylate group and attacks the imine carbon, leading to cyclization to form the diaziridine ring. This step is typically performed at low temperatures (e.g., -78°C) and allowed to warm to room temperature.[16]
-
Oxidation to Diazirine: Oxidize the diaziridine to the final diazirine product. Common oxidizing agents include silver(I) oxide (Ag₂O), iodine in the presence of triethylamine, or chromium-based reagents.[1][16] The product is then purified, typically by column chromatography.
Caption: General workflow for the synthesis of an aryl diazirine.
Protocol 2: General Photoaffinity Labeling (PAL) Experiment
This protocol outlines the key steps for using a diazirine probe to identify protein targets.[5][10]
-
Incubation: Incubate the diazirine-containing photoaffinity probe with the biological sample (e.g., cell lysate, purified protein) in an appropriate buffer. This allows the probe to bind non-covalently to its target(s). A control sample without the probe or with a non-photoreactive analog should be included.
-
Irradiation: Expose the sample to UV light at the appropriate wavelength (typically ~350-365 nm). A high-intensity lamp (e.g., 1000W Hg(Xe)) may be used for short irradiation times (e.g., 1-2 minutes).[5][13] The sample should be kept cool (e.g., on ice) to prevent thermal denaturation. A control sample should be kept in the dark to account for non-photochemical interactions.[5]
-
Analysis of Covalent Labeling: After irradiation, the probe is now covalently attached to its binding partners. If the probe contains a reporter tag (e.g., biotin, alkyne for click chemistry), this can be used for detection and enrichment.
-
Target Enrichment and Identification:
-
For biotinylated probes, use streptavidin affinity purification to isolate the labeled proteins.
-
For alkyne-tagged probes, perform a copper-catalyzed "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) for visualization and/or purification.[5]
-
-
Protein Identification: Analyze the enriched proteins using SDS-PAGE and identify them using mass spectrometry-based proteomics to determine the binding partners of the original probe.
Caption: A typical workflow for a photoaffinity labeling experiment.
Conclusion
The diazirine ring offers a powerful combination of chemical stability and controlled photoreactivity, making it an indispensable tool for modern chemical biology and drug discovery. Its ability to generate highly reactive carbenes upon UV irradiation allows for the covalent labeling and subsequent identification of biological targets. A thorough understanding of the factors governing its stability, the nuances of its photochemical reaction pathways—including carbene formation versus diazo isomerization—and its substituent-dependent labeling preferences is essential for the successful design and interpretation of experiments. As research continues to refine diazirine chemistry, its application in mapping complex biological interactions will undoubtedly continue to expand.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Development and application of diazirines in biological and synthetic macromolecular systems - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 7. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of 3H-Diazirine Isomers: A Guide for Researchers
An In-depth Technical Guide on the Core Theoretical Studies of 3H-Diazirine Isomers for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies of this compound and its cyclic isomers. Diazirines, three-membered rings containing a nitrogen-nitrogen double bond, are of significant interest due to their role as photoactivated precursors for carbenes, which are highly reactive intermediates with broad applications in organic synthesis and chemical biology.[1] This document summarizes the key theoretical findings on the structure, stability, and isomerization pathways of these high-energy molecules, complemented by available experimental data and detailed computational methodologies.
Core Concepts: The Isomeric Landscape of c-CH₂N₂
Computational studies, primarily employing high-level ab initio quantum chemical methods, have elucidated the complex energy landscape of cyclic CH₂N₂ isomers.[2][3] These theoretical investigations are crucial for understanding the fundamental properties of these molecules, as many of the isomers are highly unstable and difficult to characterize experimentally. The four primary cyclic isomers of this compound that have been the focus of theoretical research are 3,this compound, 1,this compound, (E)-1,2H-diazirine, and (Z)-1,2H-diazirine.
Relative Stabilities and Energetics
At the forefront of theoretical investigations is the determination of the relative stabilities of the this compound isomers. Sophisticated computational methods, such as Coupled Cluster theory with singles and doubles and perturbative triples [CCSD(T)] and explicitly correlated F12b corrections [CCSD(T)-F12b] with large basis sets, have been employed to obtain accurate energy calculations.[2][3]
According to these high-level calculations, 3,this compound is the most stable cyclic isomer. The other isomers are significantly higher in energy.[2][3] The relative energies, calculated at the CCSD(T)-F12b/CBS level of theory, provide a clear picture of their thermodynamic stability.[2][3]
Table 1: Relative Energies of this compound Isomers
| Isomer | Point Group | Relative Energy (kcal/mol) |
| 3,this compound | C₂ᵥ | 0.0 |
| 1,this compound | C₁ | 20.1[2][3] |
| (E)-1,2H-diazirine | C₂ | 47.8[2][3] |
| (Z)-1,2H-diazirine | Cₛ | 51.3[2][3] |
Data sourced from high-level ab initio calculations.[2][3]
Molecular Geometries and Spectroscopic Data
Theoretical calculations have also provided detailed insights into the molecular structures and spectroscopic properties of these isomers. These data are invaluable for their potential identification in laboratory settings or even in interstellar space.
Table 2: Calculated Structural and Spectroscopic Data for this compound Isomers
| Isomer | Key Bond Lengths (Å) | Key Bond Angles (°) | Dipole Moment (D) |
| 3,this compound | C-N: 1.480, N=N: 1.230, C-H: 1.079[2] | ∠NCN: 49.1, ∠HCH: 119.8[2] | 1.95[2] |
| 1,this compound | C-N(H): 1.413, N-N: 1.696, C-H: 1.079, N-H: 1.023 | ∠HNN: 103.1, ∠HNC: 107.1 | 3.29[2] |
| (E)-1,2H-diazirine | C-N: 1.386, N-N: 1.510, N-H: 1.015 | ∠NCN: 66.0, ∠HNC: 114.5 | 1.41[2] |
| (Z)-1,2H-diazirine | C-N: 1.398, N-N: 1.512, N-H: 1.022 | ∠NCN: 66.0, ∠HNC: 108.5 | Not reported |
Structural parameters calculated at the CCSD(T)/cc-pVQZ level of theory.[2] Dipole moments are also from theoretical calculations.[2]
Isomerization and Decomposition Pathways
Understanding the pathways by which these isomers interconvert and decompose is a key objective of theoretical studies. These investigations often involve mapping the potential energy surface and locating the transition states that connect the different isomers.
The isomerization between 3,this compound and 1,this compound proceeds through a hydrogen atom transfer from the carbon to a nitrogen atom. This process has a significant energy barrier, suggesting that 1,this compound is kinetically stable despite its higher energy relative to 3,this compound.[2] Similarly, the interconversion between 1,this compound and (E)-1,2H-diazirine also involves a hydrogen migration with a substantial activation barrier.[2] The (E) and (Z) isomers of 1,2H-diazirine can interconvert more readily through a lower energy barrier.[2]
A primary decomposition pathway for diazirines upon photolysis is the extrusion of molecular nitrogen (N₂) to form a carbene.[1] Theoretical studies have explored the electronic excited states to elucidate the mechanism of this photochemical decomposition.
Experimental Protocols: A General Overview
While detailed experimental protocols for the synthesis and isolation of each specific unsubstituted this compound isomer are scarce in the literature due to their instability, general methods for the synthesis of substituted diazirines are well-established. These methods can, in principle, be adapted for the parent compounds, often in specialized environments like matrix isolation.
General Synthesis of 3H-Diazirines from Ketones
A common route to 3-substituted-3H-diazirines involves a multi-step synthesis starting from a ketone.
Workflow for Substituted this compound Synthesis:
Detailed Steps:
-
Oximation: The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.
-
Tosylation/Mesylation: The hydroxyl group of the oxime is then converted to a better leaving group by reacting it with tosyl chloride or mesyl chloride.
-
Diaziridine Formation: The resulting tosyl or mesyl oxime is treated with ammonia to form the diaziridine ring.
-
Oxidation: The final step is the oxidation of the diaziridine to the diazirine, which can be achieved using various oxidizing agents such as iodine with triethylamine or silver oxide.
Matrix Isolation Spectroscopy
For highly reactive and unstable species like the isomers of this compound, matrix isolation is a powerful experimental technique. This method involves trapping the molecules of interest in an inert gas matrix (e.g., argon) at very low temperatures (typically around 10-20 K). This prevents the molecules from reacting with each other and allows for their spectroscopic characterization.
Experimental Workflow for Matrix Isolation Studies:
References
Spectroscopic Characterization of 3H-Diazirine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-diazirine, a three-membered heterocyclic molecule containing a carbon and two nitrogen atoms, is a compound of significant interest in chemical biology and drug development.[1] Its strained ring system makes it a high-energy isomer of the more stable diazomethane.[2] The defining characteristic of this compound and its derivatives is their ability to be photolytically cleaved by UV light to form highly reactive carbenes and dinitrogen gas.[1] This property has made diazirines invaluable as photoaffinity labeling reagents for the identification of target proteins and the elucidation of ligand-receptor interactions.[1] A thorough understanding of the spectroscopic properties of the this compound core is fundamental for its detection, characterization, and effective use in research. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and data presented in a clear, comparative format.
Molecular Structure and Properties
This compound possesses a cyclic structure, which has been confirmed by microwave spectroscopy.[3] The molecule belongs to the C2v symmetry point group.[3]
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CH₂N₂ | [4] |
| Molecular Weight | 42.040 g/mol | [4] |
| CAS Number | 157-22-2 | [4] |
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of gaseous this compound has been recorded and analyzed. A key feature distinguishing it from its linear isomer, diazomethane, is the N=N stretching vibration, which appears in the region of a normal azo linkage.[3]
Table 2: Infrared Vibrational Fundamentals of this compound
| Frequency (cm⁻¹) | Assignment | Symmetry Species |
| 3125 | CH₂ asymmetric stretch | B₂ |
| 3058 | CH₂ symmetric stretch | A₁ |
| 1621 | N=N stretch | A₁ |
| 1458 | CH₂ deformation | A₁ |
| 1133 | CH₂ wagging | B₁ |
| 1040 | CN symmetric stretch | A₁ |
| 911 | CH₂ rocking | B₂ |
| 741 | CN asymmetric stretch | B₁ |
Data sourced from Ettinger, 1964.[3]
Microwave Spectroscopy
Microwave spectroscopy has been instrumental in determining the precise molecular geometry and rotational constants of this compound.[2]
Table 3: Rotational Constants and Moments of Inertia of this compound
| Parameter | Value |
| Rotational Constants (MHz) | |
| A | 29095.8 |
| B | 25858.9 |
| C | 15119.3 |
| Moments of Inertia (amu Ų) | |
| Iₐ | 17.37 |
| Iₑ | 19.55 |
| Iₒ | 33.44 |
Data adapted from computational studies which are in good agreement with experimental microwave data.[5]
UV-Vis Spectroscopy
This compound and its alkyl derivatives exhibit a characteristic weak electronic absorption in the near-UV region, which is responsible for their photoactivation.[6] For substituted diazirines, the absorption maximum is typically in the range of 350-380 nm.[6] For the parent this compound, the absorption maximum is around 320 nm.[6]
Table 4: UV-Vis Absorption Data for Diazirines
| Compound | λₘₐₓ (nm) | Solvent | Reference |
| This compound | ~320 | Gas Phase | [6] |
| 3,3-Dimethyldiazirine | 345, 363 | Pentane | [6] |
| 3-(2-Fluoro-3-isopropylphenyl)-3-(trifluoromethyl)-3H-diazirine | 317 | Methanol | [7] |
Mass Spectrometry
The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. A prominent feature in the mass spectra of diazirines is the facile loss of a neutral N₂ molecule.
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion | Appearance Potential (eV) |
| 42 | [CH₂N₂]⁺ | - |
| 41 | [CHN₂]⁺ | 14.2 ± 0.1 |
| 14 | [CH₂]⁺ | 11.0 ± 0.1 |
Data sourced from the NIST WebBook, referencing Paulett and Ettinger, 1963.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its gaseous nature at room temperature, obtaining a conventional solution-phase NMR spectrum for the parent this compound is challenging. However, NMR data for substituted diazirines are abundant. The protons alpha to the diazirine ring typically show an upfield chemical shift.[6] For example, in 3,3-dimethyldiazirine, the methyl protons would be expected to appear at a significantly shielded position.
Table 6: Representative ¹H and ¹³C NMR Data for a Substituted Diazirine (3-methyl-3-phenethyl-3H-diazirine)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| CH₃ | 1.00 | s |
| CH₂ (alpha to ring) | 1.64-1.70 | m |
| CH₂ (beta to ring) | 2.46-2.52 | m |
| Aromatic | 7.15-7.31 | m |
| ¹³C NMR | ||
| Diazirine Carbon | 25.6 | - |
| CH₃ | 19.8 | - |
| CH₂ (alpha to ring) | 30.0 | - |
| CH₂ (beta to ring) | 36.3 | - |
| Aromatic | 126.2, 128.3, 128.6, 140.9 | - |
Note: This data is for a substituted diazirine and serves as an illustrative example.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below. Safety Precaution: this compound is a high-energy compound and should be handled with extreme care in a well-ventilated fume hood, protecting from heat, light, and static discharge.
Synthesis of this compound
A common laboratory synthesis involves the isomerization of diazomethane, which itself is a toxic and explosive gas. Another reported method is the reaction of t-octylazomethine with difluoramine.[3] All manipulations should be carried out behind a blast shield.
Gas-Phase Infrared (IR) Spectroscopy
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (e.g., 10 cm path length) is required.
-
Sample Preparation: The synthesized this compound gas is introduced into the evacuated gas cell via a vacuum line. The pressure should be carefully monitored (e.g., 50 mmHg).
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the evacuated cell should be collected prior to sample introduction. For improved signal-to-noise, multiple scans (e.g., 64) can be co-added.
-
Data Analysis: The positions and intensities of the absorption bands are determined. Comparison with theoretical calculations can aid in the assignment of vibrational modes.
Matrix Isolation Infrared (IR) Spectroscopy
This technique is suitable for studying reactive species like this compound.
-
Instrumentation: A closed-cycle helium cryostat with a cold window (e.g., CsI) mounted in a high-vacuum chamber, coupled to an FTIR spectrometer.
-
Sample Preparation: A gaseous mixture of this compound and an inert gas (e.g., Argon, with a ratio of 1:1000) is prepared in a vacuum line.
-
Deposition: The gas mixture is slowly deposited onto the cold window maintained at a low temperature (e.g., 10-15 K).
-
Data Acquisition: IR spectra are recorded before and after deposition to identify the vibrational bands of the isolated this compound molecules.
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: For gaseous samples, a quartz cuvette designed for gas-phase measurements is used. For substituted, less volatile diazirines, a dilute solution (e.g., 0.05 mM) is prepared in a UV-transparent solvent (e.g., methanol, hexane) in a quartz cuvette.[9]
-
Data Acquisition: The spectrum is scanned over a range of 200-500 nm. A reference cuvette containing only the solvent is used to obtain the baseline.
-
Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is determined. For solutions, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration is known.
Mass Spectrometry
-
Instrumentation: An electron ionization mass spectrometer (EI-MS).
-
Sample Introduction: The gaseous this compound sample is introduced into the ion source via a gas inlet system.
-
Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. Appearance potential measurements can provide thermochemical data.[9]
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Photolysis of this compound
Caption: Photolytic pathway of this compound to generate a reactive carbene.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in various fields of chemical research. This guide has provided a comprehensive summary of the available spectroscopic data from infrared, microwave, UV-Vis, and mass spectrometry, along with representative NMR data for a substituted analog. The detailed experimental protocols offer a starting point for researchers working with this important molecule. The unique spectral features of this compound, particularly its UV absorbance and the characteristic loss of N₂ in mass spectrometry, are key to understanding its reactivity and utility as a photoactivatable precursor for carbene generation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. 3,4-Dimethylaniline(95-64-7) 13C NMR spectrum [chemicalbook.com]
- 7. [PDF] Infrared Spectrum of Diazirine | Semantic Scholar [semanticscholar.org]
- 8. Hydrazine, 1,2-dimethyl- [webbook.nist.gov]
- 9. pubs.aip.org [pubs.aip.org]
introduction to diazirine chemistry for biologists
An In-depth Technical Guide to Diazirine Chemistry for Biologists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diazirine Chemistry
Diazirine-based photoaffinity labeling (PAL) has become an indispensable tool in chemical biology and drug discovery for elucidating transient molecular interactions, identifying protein targets, and mapping ligand interactomes.[1][2] Diazirines are small, stable three-membered rings containing a carbon and two nitrogen atoms.[3] Upon irradiation with UV light (typically around 350-380 nm), they efficiently release nitrogen gas to generate highly reactive carbenes.[3][4][5] These carbenes can then form covalent bonds by inserting into a wide range of chemical bonds in their immediate vicinity, including C-H, N-H, and O-H bonds, effectively capturing binding partners.[3][5] This ability to convert non-covalent interactions into stable covalent linkages makes diazirine-based probes powerful tools for studying a variety of biological processes.[1][6]
The small size of the diazirine moiety is a key advantage, as it minimizes steric hindrance and is less likely to perturb the biological activity of the molecule it is attached to.[7][8][9] This allows for the design of photoaffinity probes that closely mimic the natural ligand or drug of interest. Furthermore, diazirines are generally stable under various physiological conditions in the absence of light, allowing for controlled activation of the crosslinking reaction.[5][8]
The Photochemistry of Diazirines
Upon UV irradiation, diazirines undergo photolysis to form a highly reactive carbene intermediate and nitrogen gas.[3][4] The reaction can proceed through two main pathways: direct formation of the carbene from the excited diazirine, or rearrangement to a linear diazo intermediate which then loses nitrogen to form the carbene.[4][5][10][11]
Recent studies have revealed that for alkyl diazirines, the diazo intermediate plays a significant role in the photo-reaction mechanism.[10][11] This diazo intermediate exhibits a preference for reacting with polar and acidic amino acid residues, such as aspartic acid and glutamic acid.[10][12][13] In contrast, aryl-fluorodiazirines tend to react more through a direct carbene intermediate, showing a different labeling pattern.[12][13] Understanding these mechanistic nuances is crucial for the design of photoaffinity probes and the interpretation of experimental results.[10][12]
Reaction Mechanism Overview
Caption: General photochemical activation pathway of diazirines.
Design and Synthesis of Diazirine Probes
The design of a successful photoaffinity probe is critical and depends on the specific biological question being addressed. A typical diazirine-based probe consists of three key components:
-
A recognition element: This is the part of the probe that mimics the ligand or drug of interest and is responsible for binding to the target protein.
-
The diazirine photoreactive group: This group enables covalent capture of the target upon UV activation.
-
A reporter tag: This tag facilitates the detection, enrichment, and identification of the crosslinked protein-probe complex. Common tags include biotin for affinity purification and fluorescent dyes for imaging.[7][14][15]
The synthesis of these probes can be a significant undertaking, often requiring multi-step organic synthesis.[1] "Fully-functionalized" (FF) tags that integrate the photoreactive group, enrichment handle, and a point of attachment for the recognition element into a single modular unit have been developed to streamline this process.[14][16][17]
General Workflow for Probe Synthesis and Application
Caption: A generalized workflow from probe synthesis to target identification.
Quantitative Data in Diazirine Chemistry
The efficiency of photo-crosslinking can be influenced by several factors, including the structure of the diazirine probe, the wavelength and duration of UV irradiation, and the nature of the target protein.[10]
| Parameter | Value/Range | Notes | Reference |
| Activation Wavelength | 330 - 380 nm | Long-wave UV light minimizes damage to biological samples. | [4][5][18] |
| Half-life (t1/2) of Probes | 5.8 - 10 min | Under specific UV irradiation conditions (e.g., 302 nm). | [17] |
| Crosslinking Efficiency | Variable | Generally higher for diazirines compared to benzophenones. | [6][15] |
| Preferred Residue Labeling (Alkyl Diazirines) | Asp, Glu | Due to the involvement of a diazo intermediate. | [10][12] |
| Optimal Irradiation (Example) | 2 minutes at 100 mW/cm² | Can allow for preferential reaction with polar residues. | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of diazirine chemistry. Below are outlines for key experiments.
Protocol 1: General Photo-Crosslinking in a Cellular Context
-
Cell Culture and Probe Incubation:
-
Culture cells to the desired confluency.
-
Treat cells with the diazirine-based photoaffinity probe at a predetermined concentration. Include a control group treated with a vehicle (e.g., DMSO) and a competition control with an excess of the parent compound without the diazirine.[7]
-
Incubate for a sufficient time to allow the probe to engage with its target.
-
-
UV Irradiation:
-
Cell Lysis and Protein Extraction:
-
After irradiation, harvest the cells and lyse them using an appropriate lysis buffer to extract the proteins.
-
Protocol 2: Affinity Purification of Crosslinked Proteins
-
Incubation with Affinity Resin:
-
If the probe contains a biotin tag, incubate the cell lysate with streptavidin-coated beads. This will capture the biotinylated probe and any proteins covalently linked to it.
-
-
Washing:
-
Thoroughly wash the beads with a series of buffers to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for subsequent gel-based analysis or by on-bead digestion with a protease like trypsin for mass spectrometry-based identification.
-
Protocol 3: Analysis by Mass Spectrometry
-
Protein Digestion:
-
The enriched proteins are digested into smaller peptides, typically using trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The MS data is searched against a protein database to identify the proteins that were captured by the photoaffinity probe. Quantitative proteomics approaches, such as SILAC, can be used to differentiate specific interactors from background binding.[6]
-
Applications in Drug Development and Target Identification
Diazirine chemistry has proven to be a valuable tool in various stages of drug development:
-
Target Identification and Validation: Photoaffinity probes can be used to identify the molecular targets of novel bioactive compounds discovered through phenotypic screens.[1][19]
-
Binding Site Mapping: By identifying the specific amino acid residues that are crosslinked, it is possible to map the binding site of a ligand on its target protein.[3]
-
Interactome Profiling: Diazirine probes can help to elucidate the network of protein-protein interactions that are modulated by a particular drug or small molecule.[1]
-
Covalent Inhibitor Development: The principles of diazirine photochemistry can inform the design of covalent inhibitors that form a permanent bond with their target.[20]
Conclusion
Diazirine chemistry offers a powerful and versatile approach for investigating molecular interactions in complex biological systems. The ability to covalently capture binding partners with temporal control has made it an invaluable technique for researchers in biology and drug development. A thorough understanding of the underlying photochemistry, careful probe design, and well-controlled experimental execution are essential for the successful application of this technology. As our understanding of diazirine reactivity continues to evolve, so too will its applications in unraveling the complexities of biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Applications of Diazirines in Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazirine - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 6. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 18. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
The -Diazirine Functional Group: An In-depth Technical Guide for Researchers
The 3H-diazirine functional group has emerged as a powerful tool in chemical biology and drug discovery, primarily owing to its unique photochemical properties. This small, three-membered ring containing a carbon and two nitrogen atoms with a double bond between them serves as a compact and highly efficient precursor to reactive carbenes upon photoactivation. This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 3H-diazirines for researchers, scientists, and drug development professionals.
Core Properties of 3H-Diazirines
The utility of 3H-diazirines stems from a combination of their structural characteristics, stability, and photochemical reactivity. These properties make them ideal for use as photoaffinity labeling probes to investigate and identify molecular interactions within complex biological systems.
Structural and Physicochemical Properties
The strained three-membered ring of the diazirine dictates its unique geometry and reactivity. Computational and experimental studies have provided precise measurements of its structural parameters.
| Property | Value | Method/Source |
| Bond Lengths | ||
| N=N | 1.230 Å | CCSD(T)/cc-pVQZ (Calculated) |
| C-N | 1.480 Å | CCSD(T)/cc-pVQZ (Calculated) |
| H-C | 1.079 Å | CCSD(T)/cc-pVQZ (Calculated) |
| Bond Angles | ||
| ∠NCN | 49.1° | CCSD(T)/cc-pVQZ (Calculated) |
| ∠HCN | 117.1° | CCSD(T)/cc-pVQZ (Calculated) |
| ∠HCH | 119.8° | CCSD(T)/cc-pVQZ (Calculated) |
| Dipole Moment | 1.95 Debye | CCSD(T)/cc-pVQZ (Calculated) |
Table 1: Structural and Physicochemical Properties of the parent this compound.[1]
Photochemical Properties
Upon irradiation with UV light, typically in the range of 350-380 nm, 3H-diazirines undergo irreversible decomposition to release a molecule of dinitrogen (N₂) and generate a highly reactive carbene intermediate.[2][3] This carbene can then readily insert into a wide variety of chemical bonds, including C-H, O-H, and N-H bonds, in its immediate vicinity, forming stable covalent linkages.[2][4] A competing pathway involves isomerization to a linear diazo compound, which can also generate a carbene upon further photolysis.[3][5]
| Property | Value/Description |
| Activation Wavelength | Typically 350-380 nm.[3] This longer wavelength is advantageous as it minimizes damage to biological macromolecules.[2] |
| Reactive Intermediate | Carbene (singlet or triplet state, depending on substituents).[2] |
| Carbene Formation Quantum Yield | Can be as high as 0.88 for some derivatives, indicating high efficiency.[6] For 3-trifluoromethyl-3-phenyldiazirine (TPD), photolysis yields approximately 65% carbene and 35% diazoisomer.[7] |
| Stability | Generally stable in the dark, even in the presence of various nucleophiles and under both acidic and basic conditions.[2] Trifluoromethylaryl diazirines exhibit enhanced stability.[2] |
Table 2: Key Photochemical Properties of 3H-Diazirines.
Experimental Protocols
The synthesis of this compound-containing molecules and their application in photoaffinity labeling experiments follow well-established procedures.
Synthesis of 3H-Diazirines from Ketones
A common and versatile method for the synthesis of 3H-diazirines starts from a corresponding ketone precursor. The general strategy involves the conversion of the ketone to a diaziridine intermediate, which is subsequently oxidized to the diazirine.
Protocol 1: Synthesis of Aliphatic Diazirines (One-Pot Method) [8]
This protocol describes a base-mediated one-pot synthesis of aliphatic diazirines from ketones.
-
Diaziridination:
-
Dissolve the ketone (2 mmol) in liquid ammonia (8 mL) in a sealed tube at -78 °C.
-
Carefully add hydroxylamine-O-sulfonic acid (1.1 equivalents) at the same temperature.
-
Seal the tube and stir the reaction mixture at room temperature for 12 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to -78 °C and carefully open the tube.
-
Add a base such as potassium hydroxide (KOH) (3.3 equivalents).
-
Allow the ammonia to evaporate, and continue stirring the mixture at room temperature under air for 2 hours.
-
The resulting diazirine can then be extracted and purified using standard chromatographic techniques.
-
Protocol 2: Synthesis of 3-Aryl-3-(Trifluoromethyl)-3H-Diazirines [3][9][10]
This multi-step protocol is commonly used for the synthesis of trifluoromethylphenyl diazirine (TPD) derivatives.
-
Oxime Formation:
-
Reflux a mixture of the starting trifluoromethyl ketone (e.g., 2,2,2-trifluoroacetophenone) (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and pyridine for 1 hour.
-
After cooling, evaporate the pyridine and extract the oxime into an organic solvent.
-
-
Tosylation/Mesylation:
-
React the oxime with tosyl chloride or mesyl chloride in the presence of a base to form the corresponding O-tosyl or O-mesyl oxime.
-
-
Diaziridination:
-
Treat the O-tosyl/mesyl oxime with a solution of ammonia in an ethereal solvent at low temperature (e.g., -78 °C), then allow it to warm to room temperature to form the diaziridine.
-
-
Oxidation:
-
Oxidize the crude diaziridine using an oxidizing agent such as iodine and triethylamine or silver oxide to yield the final 3-aryl-3-(trifluoromethyl)-3H-diazirine. Purification is typically performed using column chromatography.
-
Photoaffinity Labeling Workflow
A typical photoaffinity labeling experiment using a diazirine-based probe involves several key steps, from probe design to target protein identification.
Caption: A generalized workflow for a photoaffinity labeling experiment.
Applications in Drug Discovery and Chemical Biology
The unique properties of 3H-diazirines have led to their widespread use in identifying and characterizing molecular interactions that are crucial for drug action and biological processes.
Target Identification and Validation
A primary application of diazirine-based photoaffinity probes is the identification of the protein targets of small molecule drugs or bioactive compounds.[11] By incorporating a diazirine moiety into a ligand of interest, researchers can covalently capture its binding partners in a complex biological milieu, such as a cell lysate or even in living cells. Subsequent enrichment and proteomic analysis can then reveal the identity of these targets.
Elucidating G Protein-Coupled Receptor (GPCR) Signaling
GPCRs are a major class of drug targets, and understanding their signaling pathways is critical for drug development.[12][13] Diazirine-containing ligands have been instrumental in probing the interactions between GPCRs and their binding partners, including agonists, antagonists, and allosteric modulators.[14] Photoaffinity labeling can help to map the ligand-binding pocket and identify downstream signaling components.
Caption: Probing a GPCR signaling pathway with a diazirine-labeled ligand.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazirine - Wikipedia [en.wikipedia.org]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 14. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3H-Diazirine Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for utilizing 3H-diazirine-based photoaffinity labeling (PAL) to identify and characterize molecular interactions. This powerful technique enables the covalent cross-linking of a probe molecule to its biological target upon photoactivation, facilitating the elucidation of protein-ligand, protein-protein, and other biomolecular interactions.
Introduction to this compound Photoaffinity Labeling
Photoaffinity labeling is a versatile tool for converting non-covalent interactions into stable covalent bonds.[1][2][3] Probes are designed with a photoreactive group that, upon activation by UV light, forms a highly reactive intermediate capable of inserting into nearby chemical bonds.[1][4] Among the various photophores, 3H-diazirines offer several advantages:
-
Small Size: Their compact structure minimizes steric hindrance, often preserving the natural binding affinity of the probe molecule.[5][6]
-
Favorable Activation Wavelength: Diazirines are typically activated by UV-A light (around 350-365 nm), which reduces the potential for photodamage to biological macromolecules compared to shorter wavelength UV light.[5][7][8][9]
-
High Reactivity and Short Half-Life of Carbene: Upon photolysis, diazirines generate highly reactive carbene intermediates with a short half-life. This rapid reaction minimizes non-specific labeling as the carbene is quickly quenched by the surrounding microenvironment, including water, if a suitable binding partner is not in close proximity.[5]
The general mechanism involves the photo-induced extrusion of nitrogen gas from the diazirine ring to generate a reactive carbene. This carbene can then covalently bind to a target molecule through insertion into various chemical bonds, including C-H and N-H bonds.[10] However, it is important to note that a potential side reaction involves the rearrangement of the diazirine to a more stable diazo isomer, which can also be photoactivated, though sometimes less efficiently, to form the reactive carbene.[1][4][5]
Experimental Design and Considerations
Successful photoaffinity labeling experiments require careful planning. Key considerations include the design of the photo-probe, determination of optimal experimental conditions, and selection of appropriate downstream analytical methods.
Photo-Probe Design
A typical this compound photo-probe consists of three key components:
-
Binding Moiety: This is the part of the probe that recognizes and binds to the target of interest (e.g., a small molecule inhibitor, a peptide, or a metabolite).
-
This compound Photoreactive Group: This group is responsible for covalent cross-linking upon photoactivation.
-
Reporter Tag (Optional but Recommended): A reporter tag, such as a biotin or an alkyne/azide for click chemistry, facilitates the detection, enrichment, and identification of labeled biomolecules.[3]
Key Experimental Parameters
The efficiency of photoaffinity labeling is influenced by several factors that need to be optimized for each experimental system.
| Parameter | Range/Value | Considerations |
| Probe Concentration | 1 µM - 100 µM | Higher concentrations can increase labeling but may also lead to higher non-specific binding.[11] Start with a concentration around the known Kd of the binding moiety. |
| Incubation Time | 10 min - 1 hour | Sufficient time should be allowed for the probe to bind to its target. This will depend on the on- and off-rates of the interaction. |
| Incubation Temperature | 0°C - 37°C | Lower temperatures (e.g., 4°C) can help to stabilize weak interactions and may improve labeling efficiency.[10][12][13] |
| UV Irradiation Wavelength | 350 - 365 nm | This wavelength range is optimal for activating most diazirines while minimizing damage to biological samples.[7][9] |
| UV Irradiation Time | 1 - 60 min | The duration of irradiation should be optimized to maximize labeling of the target while minimizing non-specific labeling and potential photodamage.[7][10] Shorter times are generally preferred.[7] |
| UV Irradiation Temperature | 0°C - 4°C | Performing the irradiation at low temperatures can help to maintain the integrity of the biological sample and reduce molecular motion, potentially increasing the specificity of the cross-linking.[10][11] |
| pH | 5.5 - 8.0 | The pH of the buffer can influence both the binding of the probe and the reactivity of the diazirine. For some systems, a lower pH may improve labeling efficiency.[12][13] Alkyl diazirines can show pH-dependent labeling preferences due to the reactivity of the diazo intermediate with acidic residues.[14][15] |
Detailed Experimental Protocol
This protocol provides a general workflow for a this compound photoaffinity labeling experiment in a cellular context, followed by enrichment and analysis.
Materials and Reagents
-
This compound containing photo-probe
-
Control compound (without the diazirine group)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Reporter tag reagents (e.g., azide- or alkyne-biotin for click chemistry)
-
Click chemistry reaction buffer and catalyst (e.g., CuSO4, TBTA, TCEP)
-
Streptavidin-coated magnetic beads
-
SDS-PAGE gels and buffers
-
Western blot reagents
-
Mass spectrometry grade solvents and reagents
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the this compound photo-probe at the optimized concentration. Include a negative control group treated with a control compound or vehicle. For competition experiments, pre-incubate cells with an excess of the non-photoreactive parent compound before adding the probe.
-
-
Incubation:
-
Incubate the cells with the probe for the optimized time and temperature to allow for target binding.
-
-
UV Irradiation:
-
Wash the cells with cold PBS or HBSS to remove unbound probe.[16]
-
Place the cell culture plate on a cooling block or on ice.
-
Irradiate the cells with a UV lamp at 365 nm for the optimized duration.[7] Ensure consistent distance and intensity of the UV source for all samples.[11]
-
Safety Note: Wear appropriate personal protective equipment (PPE), including UV-blocking glasses and a lab coat, during UV irradiation.
-
-
Cell Lysis:
-
After irradiation, immediately lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction (if applicable):
-
To the cleared lysate, add the azide- or alkyne-biotin reporter tag, CuSO4, TBTA, and a reducing agent like TCEP.
-
Incubate the reaction at room temperature for 1-2 hours to allow for the covalent attachment of the biotin tag to the cross-linked probe.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate with gentle rotation to capture the biotinylated protein-probe complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and visualize by Coomassie staining or transfer to a membrane for western blotting using an anti-biotin antibody to confirm successful labeling and enrichment.
-
Mass Spectrometry: For target identification, the enriched proteins can be subjected to in-gel or on-bead digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the labeled proteins.[17][18]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound photoaffinity labeling.
Experimental Workflow
Caption: General experimental workflow for photoaffinity labeling.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no labeling | Inefficient UV irradiation | Decrease the distance between the UV source and the sample; increase irradiation time.[11] |
| Low probe concentration | Increase the concentration of the photo-probe. | |
| Inefficient binding | Increase incubation time; perform incubation at a lower temperature to stabilize the interaction. | |
| High background/non-specific labeling | Probe concentration is too high | Decrease the probe concentration.[11] |
| UV irradiation time is too long | Decrease the duration of UV exposure.[7] | |
| Insufficient washing | Increase the number and stringency of wash steps after enrichment. | |
| Inefficient enrichment | Inefficient click chemistry | Use freshly prepared reagents for the click reaction.[11] |
| Incomplete protein solubilization | Ensure complete solubilization of the protein pellet after precipitation steps.[11] |
By following this detailed protocol and considering the key experimental parameters, researchers can effectively employ this compound photoaffinity labeling to gain valuable insights into biomolecular interactions, accelerating drug discovery and fundamental biological research.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. u-vcare.com [u-vcare.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of pH and temperature on photoaffinity labeling of Family B G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing 3H-Diazirine for In Vivo Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 3H-diazirine-based photo-crosslinkers for covalently capturing protein interactions within living cells and organisms. This technology is a powerful tool for identifying direct binding partners, mapping interaction interfaces, and elucidating the targets of small molecules in a native biological context.
Introduction to this compound Photo-Crosslinking
This compound is a small, three-membered heterocyclic functional group containing a carbon and two nitrogen atoms.[1] A key advantage of diazirines is their stability in the dark and in various chemical environments, including acidic and basic conditions.[1] Upon irradiation with long-wave UV light (typically 350-370 nm), they efficiently release dinitrogen gas to generate a highly reactive carbene intermediate.[1][2] This carbene can then rapidly and non-specifically insert into nearby C-H, N-H, and O-H bonds, forming a stable covalent crosslink with interacting biomolecules.[1] This "proximity-dependent" labeling makes diazirines ideal reagents for capturing transient and weak interactions in vivo.[1]
Compared to other photo-reactive groups like aryl azides and benzophenones, diazirines offer several advantages:
-
Smaller Size: Their minimal steric bulk reduces potential interference with natural interactions.[2]
-
Longer Wavelength Activation: UV activation at 350-370 nm is less damaging to biological samples compared to the shorter wavelengths required for aryl azides.[1][3]
-
Short Irradiation Time: Efficient carbene generation allows for brief UV exposure, minimizing cellular stress and non-specific labeling.[4][5]
-
High Stability: Diazirines are stable to a wide range of chemical conditions, allowing for flexible experimental designs.[1]
The Mechanism of this compound Photo-Crosslinking
The process of photo-crosslinking using a this compound probe involves a two-step activation. First, the diazirine-containing probe is introduced into the biological system and allowed to bind to its target. Subsequent exposure to UV light initiates the crosslinking reaction.
Caption: Mechanism of this compound photo-crosslinking.
Experimental Design and Workflow
A typical in vivo protein crosslinking experiment using a this compound probe follows a general workflow. This involves introducing the probe, allowing for target engagement, photo-crosslinking, cell lysis, enrichment of crosslinked complexes, and finally, identification of the captured proteins by mass spectrometry.
Caption: General workflow for in vivo protein crosslinking.
Quantitative Data Summary
The efficiency of this compound crosslinking can be influenced by several factors, including the specific probe design, UV irradiation conditions, and the nature of the interacting proteins. Below is a summary of typical parameters and considerations.
| Parameter | Typical Value/Range | Notes |
| UV Wavelength | 350 - 370 nm | Optimal for activating the diazirine group while minimizing damage to biological macromolecules.[2] |
| UV Lamp Power | 6 - 100 mW/cm² | Higher power density can increase crosslinking efficiency but also risks sample damage. Optimization is crucial.[2][6] |
| Irradiation Time | 1 - 20 minutes | Shorter times are generally preferred to reduce non-specific crosslinking and cellular stress.[6][7] |
| Probe Concentration | 1 - 100 µM | The optimal concentration depends on the probe's affinity for its target and cell permeability. |
| Crosslinking Efficiency | Variable (often <10%) | Yields can be low due to quenching of the carbene by water.[4] However, this also minimizes non-specific labeling.[1] |
| Residue Reactivity | Preferential for acidic residues | Alkyl diazirines can show a preference for labeling aspartic and glutamic acid residues.[8][9] |
Detailed Experimental Protocols
Protocol 1: In-Cellulo Crosslinking to Identify Protein-Protein Interactions
This protocol describes a general procedure for identifying the interaction partners of a protein of interest (POI) within cultured mammalian cells using a heterobifunctional diazirine crosslinker (e.g., NHS-ester-diazirine).
Materials:
-
Cultured mammalian cells expressing the POI
-
NHS-ester-diazirine crosslinker (e.g., SDA, Sulfo-SDA)[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads (if the probe is biotinylated)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
UV lamp with 365 nm output[2]
-
Standard equipment for cell culture, protein biochemistry (SDS-PAGE, Western blot), and mass spectrometry.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Prepare a working solution of the NHS-ester-diazirine crosslinker in an appropriate solvent (e.g., DMSO for SDA, water for Sulfo-SDA) at a concentration of 1-10 mM.[11]
-
Add the crosslinker to the cells at a final concentration of 0.5-2 mM and incubate for 30-60 minutes at 4°C to allow for labeling of the POI.[11]
-
-
Quenching and Removal of Excess Crosslinker:
-
Quench the NHS-ester reaction by adding a primary amine-containing buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 15 minutes.
-
Wash the cells three times with ice-cold PBS to remove unreacted crosslinker.
-
-
Photo-Crosslinking:
-
Place the cells on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal time and distance from the lamp should be empirically determined.[2]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Crosslinked Complexes (for biotinylated probes):
-
Add streptavidin-conjugated magnetic beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands of interest (or the entire lane) for in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins.
-
Protocol 2: Target Identification for a Small Molecule Drug Candidate
This protocol outlines a method for identifying the protein targets of a small molecule drug candidate that has been derivatized with a diazirine moiety and a reporter tag (e.g., alkyne for click chemistry).
Materials:
-
Diazirine-alkyne derivatized small molecule probe.
-
Cultured cells or tissue homogenate.
-
PBS, pH 7.4.
-
Lysis buffer (e.g., Tris buffer with 1% SDS and protease inhibitors).
-
Biotin-azide for click chemistry.
-
Copper (II) sulfate (CuSO4), THPTA, and sodium ascorbate for the click reaction.[12]
-
Streptavidin-conjugated magnetic beads.
-
Standard equipment for cell culture, protein biochemistry, and mass spectrometry.
Procedure:
-
Probe Incubation:
-
Treat live cells or tissue homogenate with the diazirine-alkyne probe at a desired concentration (typically in the low micromolar range) for a specified time to allow for target engagement.
-
-
Photo-Crosslinking:
-
Irradiate the sample with a 365 nm UV lamp for 5-15 minutes on ice to covalently link the probe to its target proteins.
-
-
Lysis:
-
Lyse the cells or homogenize the tissue in a suitable lysis buffer.
-
-
Click Chemistry:
-
To the lysate, add biotin-azide, CuSO4, THPTA, and freshly prepared sodium ascorbate.[12]
-
Incubate for 1 hour at room temperature to attach the biotin tag to the probe-protein complexes.
-
-
Enrichment and Analysis:
-
Proceed with the enrichment of biotinylated proteins using streptavidin beads and subsequent analysis by LC-MS/MS as described in Protocol 1 (steps 5 and 6).
-
Signaling Pathway and Logical Relationship Visualization
Diazirine-based crosslinking can be instrumental in mapping signaling pathways by identifying direct protein-protein interactions. For example, in a generic receptor tyrosine kinase (RTK) signaling pathway, a diazirine-labeled ligand could be used to capture the receptor and its immediate downstream effectors.
Caption: Mapping a signaling pathway with diazirine probes.
Conclusion
This compound photo-crosslinking is a versatile and powerful technique for investigating protein interactions in their native cellular environment. By enabling the covalent capture of both stable and transient interactions, this method provides invaluable insights for basic research and drug development. Careful optimization of experimental parameters is crucial for achieving high-quality, specific, and reproducible results.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. interchim.fr [interchim.fr]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols for the Synthesis of Trifluoromethyl-3H-Diazirine Probes
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols and supporting data for the synthesis of trifluoromethyl-3H-diazirine based photoaffinity labeling (PAL) probes. These probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing ligand-receptor interactions.[1][2][3] The trifluoromethyl-3H-diazirine moiety is a compact, chemically stable photoactivatable group that, upon irradiation with UV light (typically around 350 nm), generates a highly reactive carbene intermediate capable of forming covalent bonds with interacting biomolecules.[4][5]
Advantages of Trifluoromethyl-3H-Diazirine Probes:
-
High Photoactivation Efficiency: The trifluoromethyl group enhances the generation of the desired reactive carbene species while minimizing unwanted side reactions like diazo isomerization.[2][6]
-
Chemical Stability: These probes are stable under a wide range of chemical conditions, allowing for their incorporation into complex molecules.[2]
-
Small Size: The diazirine group is small, minimizing steric hindrance and perturbation of the parent molecule's biological activity.[4]
-
Biocompatible Activation: Photoactivation occurs at longer UV wavelengths (≥ 350 nm), reducing potential damage to biological targets.[1][4]
Applications in Research and Drug Development:
-
Target Identification and Validation: Covalently labeling the biological target of a drug candidate or bioactive molecule.[7]
-
Binding Site Mapping: Identifying the specific amino acid residues involved in ligand binding.[3]
-
Elucidating Drug Mechanism of Action: Understanding how a drug interacts with its target in a cellular context.[3][8]
-
Probing Protein-Protein and Protein-Nucleic Acid Interactions: Designing probes to study complex biological interactions.[9][10]
General Synthesis Strategy
The synthesis of trifluoromethyl-3H-diazirine probes typically involves the construction of a trifluoromethyl-3-aryl diazirine core, which is then functionalized for conjugation to a ligand of interest. A common synthetic pathway starts from a substituted aromatic compound and proceeds through trifluoroacetylation, oxime formation, tosylation, diaziridine formation, and finally oxidation to the diazirine.
References
- 1. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 3. chemimpex.com [chemimpex.com]
- 4. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 5. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 6. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Protein-Protein Interactions using 3H-Diazirine Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photo-affinity labeling (PAL) using 3H-diazirine-based crosslinkers is a powerful technique for identifying direct and transient protein-protein interactions (PPIs) in complex biological systems.[1][2] Diazirines are small, photo-activatable functional groups that, upon irradiation with long-wave UV light (330-370 nm), generate highly reactive carbene intermediates.[1] These carbenes can covalently crosslink with interacting proteins in close proximity, effectively "trapping" the interaction for subsequent analysis. This method offers temporal control and the ability to capture interactions within a native cellular context.[1]
This document provides detailed application notes and protocols for utilizing this compound crosslinkers to identify protein-protein interactions, with a focus on experimental design, data interpretation, and downstream analysis by mass spectrometry.
Advantages of Diazirine-Based Crosslinkers
Diazirine-based photo-crosslinkers offer several advantages over other photo-reactive groups, such as aryl azides and benzophenones:
-
Small Size: The diazirine moiety is small, minimizing steric hindrance that could perturb natural protein interactions.[1]
-
High Reactivity of Carbene: The generated carbene is highly reactive and can insert into a wide range of amino acid side chains and the polypeptide backbone, increasing the chances of successful crosslinking.
-
Stability in the Dark: Diazirines are chemically stable in the absence of UV light, allowing for controlled initiation of the crosslinking reaction.[1]
-
Non-Damaging UV Activation: Activation is achieved using long-wave UV light (330-370 nm), which is less damaging to biological samples compared to the shorter wavelengths required for some other photoprobes.[1]
Overview of Diazirine-Based Crosslinkers
A variety of diazirine-based crosslinkers are commercially available, each with specific properties suited for different experimental needs. Heterobifunctional succinimidyl diazirine (SDA) reagents are popular choices, featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on one protein, and a photo-activatable diazirine group to capture its interaction partner.[1]
Table 1: Comparison of Common Diaziridine-Based Crosslinking Reagents
| Reagent Name | Spacer Arm Length (Å) | Membrane Permeability | Key Characteristics |
| SDA (NHS-Diazirine) | 3.9 | Permeable | Short spacer for capturing very close interactions.[1] |
| LC-SDA | 12.5 | Permeable | Longer spacer for capturing more distant interactions.[1] |
| Sulfo-SDA | 3.9 | Impermeable | Water-soluble due to the sulfonate group, ideal for cell surface protein interactions.[1] |
| Sulfo-LC-SDA | 12.5 | Impermeable | Combines the long spacer arm with water solubility and membrane impermeability.[1] |
Quantitative Data on Crosslinking Efficiency
The efficiency of diazirine-based crosslinking can be influenced by factors such as the specific reagent used, the crosslinker-to-protein ratio, and the duration of UV irradiation. The number of unique cross-linked peptides identified by mass spectrometry is a common metric for assessing the success of a crosslinking experiment.
Table 2: Performance of Diaziridine-Based Crosslinkers in Different Studies
| Crosslinker | Protein/System | Number of Identified Crosslinks/Efficiency | Reference |
| Sulfo-SDA | Purified Human Serum Albumin (HSA) | Up to 500 unique cross-linked residue pairs | [1] |
| SDA | FA core complex | 3,459 crosslinks identified | [3] |
| BS3 (for comparison) | FA core complex | 843 crosslinks identified | [3] |
| MTS-diazirine | BID80–102/MCL-1 complex | 9-40% crosslinking efficiency | [4] |
| MTS-TFMD | BID80–102/MCL-1 complex | 26-53% crosslinking efficiency | [4] |
Experimental Protocols
The following protocols provide a general framework for using diazirine-based crosslinkers. Optimization of specific parameters may be required for different biological systems.
General Workflow for Photo-Affinity Labeling
The overall workflow for identifying protein-protein interactions using diazirine crosslinkers involves several key steps: incubation of the crosslinker with the biological sample, UV photo-activation, cell lysis (for in-cell experiments), enrichment of crosslinked proteins (optional), and analysis by mass spectrometry.
Protocol 1: Crosslinking of Intracellular Proteins using SDA
This protocol is suitable for identifying interactions within the cell using the membrane-permeable SDA crosslinker.
Materials:
-
SDA crosslinker (e.g., from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
UV lamp (365 nm, e.g., Stratalinker 2400)
Procedure:
-
Cell Culture and Harvest: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS.
-
Crosslinker Preparation: Immediately before use, dissolve SDA in anhydrous DMSO to prepare a 100 mM stock solution. Further dilute the stock solution in PBS to the desired final concentration (typically 0.5-2 mM).
-
Incubation: Resuspend the cell pellet in the SDA-containing PBS. Incubate for 10-30 minutes at room temperature or on ice to allow the NHS ester to react with primary amines.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the NHS ester reaction. Incubate for 5-15 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted crosslinker and quenching buffer.
-
Photo-activation: Resuspend the cells in PBS and place them on ice. Irradiate the cell suspension with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time and distance from the UV source should be determined empirically.
-
Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer supplemented with a protease inhibitor cocktail.
-
Downstream Analysis: The resulting cell lysate containing crosslinked proteins is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or sample preparation for mass spectrometry.
Protocol 2: Crosslinking of Cell Surface Proteins using Sulfo-SDA
This protocol is designed for capturing interactions on the cell surface using the membrane-impermeable Sulfo-SDA crosslinker.
Materials:
-
Sulfo-SDA crosslinker (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer
-
Protease inhibitor cocktail
-
UV lamp (365 nm)
Procedure:
-
Cell Culture and Harvest: Grow cells in culture and wash twice with ice-cold PBS.
-
Crosslinker Preparation: Prepare a fresh solution of Sulfo-SDA in ice-cold PBS at the desired final concentration (e.g., 1 mM).
-
Incubation: Resuspend the cells in the Sulfo-SDA solution and incubate for 10 minutes at room temperature.
-
Quenching: Add quenching buffer to a final concentration of 100 mM and incubate for 5 minutes.
-
Washing: Rinse the cells with PBS.
-
Photo-activation: Resuspend the cells in PBS and irradiate with a 365 nm UV lamp for 15 minutes on ice.
-
Cell Lysis and Analysis: Lyse the cells and proceed with downstream analysis as described in Protocol 1.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing crosslinked protein samples for identification by mass spectrometry.
Materials:
-
Urea
-
Ammonium bicarbonate (Ambic)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample by adding urea to a final concentration of 8 M in 50 mM Ambic.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 45 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 40 mM and incubating at room temperature in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Ambic to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, xiSEARCH) to identify the cross-linked peptides from the MS/MS data. These programs are designed to handle the complexity of analyzing spectra from two cross-linked peptides.
-
Signaling Pathway and Logical Relationship Diagrams
The identification of a novel protein-protein interaction is often a key step in elucidating complex signaling pathways. The following diagram illustrates how diazirine-based crosslinking can be integrated into a research strategy to map these pathways.
References
Application Notes and Protocols: 3H-Diazirine in Drug Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for utilizing 3H-diazirine-based photoaffinity labeling (PAL) in the crucial process of drug target identification. This technique enables the covalent capture of a drug's binding partners within a complex biological system, facilitating their subsequent isolation and identification.
Introduction to this compound Photoaffinity Labeling
This compound has emerged as a preferred photoactivatable group in chemical proteomics for several key reasons. Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring loses nitrogen gas to generate a highly reactive carbene intermediate.[1][2][3] This carbene can then rapidly and indiscriminately form a covalent bond with nearby molecules, including the amino acid residues of a target protein, effectively "tagging" it for later identification.[1][2]
The primary advantages of diazirines over other photoaffinity labels like aryl azides and benzophenones include their small size, which minimizes perturbation of the parent molecule's biological activity, and their chemical stability in the dark.[3][4][5][6]
Core Principle and Workflow
The general workflow for drug target identification using a this compound-based probe involves several key steps. A small molecule of interest is chemically modified to include a diazirine moiety and an enrichment handle, such as biotin. This "fully-functionalized" probe is then incubated with cells or a cell lysate to allow it to bind to its target protein(s).[7][8] Subsequent UV irradiation triggers the formation of the reactive carbene, leading to covalent cross-linking of the probe to its target.[2] After cell lysis, the biotinylated probe-protein complexes are enriched using streptavidin-coated beads. Finally, the enriched proteins are identified using mass spectrometry.[4]
Application Notes
Designing this compound Probes
The design of the photoaffinity probe is critical for a successful target identification experiment. The placement of the diazirine and the linker connecting it to the small molecule and the affinity tag can significantly impact the probe's activity and labeling efficiency.
-
Placement of the Diazirine: The diazirine should be positioned on the molecule in a location that is not critical for target binding, as determined by structure-activity relationship (SAR) studies.[2] Site-diversified probes with the diazirine at different positions can provide a more comprehensive profile of target interactions.[9][10]
-
Linker Chemistry: The linker connecting the diazirine, the small molecule, and the biotin tag should be carefully chosen to maintain the solubility and cell permeability of the probe. Polyethylene glycol (PEG) linkers are often used to improve solubility.[4]
-
"Fully-Functionalized" Tags: The use of pre-synthesized "fully-functionalized" (FF) tags, which contain the diazirine, an enrichment handle, and a reactive group for conjugation, can streamline probe synthesis.[7][8]
Quantitative Proteomics Approaches
Quantitative mass spectrometry is essential for distinguishing true targets from non-specifically bound proteins. Several strategies can be employed:
-
Label-Free Quantification (LFQ): Compares the abundance of proteins identified in the probe-treated sample versus a control sample (e.g., no UV irradiation or a probe without the diazirine).
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are grown in media containing "heavy" or "light" amino acids. The probe is applied to one cell population, and the lysates are mixed before enrichment. The ratio of heavy to light peptides for each protein indicates specific binding.
-
Isobaric Tagging (e.g., TMT, iTRAQ): Peptides from different samples are labeled with tags that are isobaric but generate unique reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed quantification.
| Parameter | Label-Free Quantification (LFQ) | SILAC | Isobaric Tagging (TMT/iTRAQ) |
| Principle | Spectral counting or peak intensity | Metabolic labeling with stable isotopes | Chemical labeling of peptides |
| Multiplexing | Low | Up to 3-plex | Up to 18-plex or higher |
| Accuracy | Moderate | High | High |
| Cost | Low | High | High |
| Throughput | High | Low | High |
Experimental Protocols
Protocol 1: General Photoaffinity Labeling of Live Cells
This protocol provides a general guideline for labeling target proteins in living cells with a diazirine-containing probe.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound-containing photoaffinity probe
-
Phosphate-buffered saline (PBS)
-
UV lamp (350-365 nm)
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Probe Incubation: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing the desired concentration of the diazirine probe. Incubate for the desired time (e.g., 1-4 hours) under normal cell culture conditions. Include a no-probe control and a competition control (probe plus an excess of the parent small molecule).
-
UV Irradiation: Wash the cells twice with ice-cold PBS to remove the unbound probe. Place the cells on ice and irradiate with a 350-365 nm UV lamp for 1-15 minutes.[2] The optimal irradiation time should be determined empirically.
-
Cell Lysis: Immediately after irradiation, add ice-cold lysis buffer to the cells. For adherent cells, scrape the cells from the plate.
-
Lysate Collection: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay). The lysate is now ready for affinity purification.
Protocol 2: Affinity Purification of Probe-Labeled Proteins
This protocol describes the enrichment of biotinylated probe-protein complexes using streptavidin-coated magnetic beads.
Materials:
-
Cell lysate containing probe-labeled proteins
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and wash them twice with the wash buffer according to the manufacturer's instructions.
-
Binding: Add the clarified cell lysate to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.
-
Washing: Place the tube on a magnetic rack to capture the beads. Carefully remove the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all residual wash buffer. Add elution buffer to the beads and heat at 95°C for 5-10 minutes to release the bound proteins.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or subjected to on-bead digestion followed by LC-MS/MS analysis.
Concluding Remarks
This compound-based photoaffinity labeling is a powerful and versatile tool for the identification of drug targets in a physiologically relevant context.[5][11] Careful probe design, appropriate experimental controls, and robust quantitative proteomic analysis are essential for the successful application of this technology. The protocols provided herein offer a solid foundation for researchers to implement this technique in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of site-diversified, fully functionalized diazirine probes for chemical proteomic applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Recent Applications of Diazirines in Chemical Proteomics - Block chemical technology (Shanghai) Co., Ltd [acblock-lab.com]
Application Notes and Protocols: Incorporating 3H-Diazirine into Unnatural Amino Acids for Photo-Affinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of direct binding partners of small molecules and proteins is a cornerstone of modern chemical biology and drug discovery. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture transient and weak interactions in a cellular context.[1] Among the various photo-activatable moieties, 3H-diazirines have gained prominence due to their small size, chemical stability, and efficient photo-activation with long-wave UV light (330-370 nm), which minimizes cellular damage.[2][3] Upon photo-activation, diazirines form highly reactive carbene intermediates that can covalently crosslink with interacting biomolecules in close proximity.[3][4]
This document provides detailed protocols and application notes for the incorporation of 3H-diazirine-containing unnatural amino acids (Uaas) into proteins for the purpose of photo-crosslinking studies. We will cover the synthesis of a bifunctional diazirine-containing amino acid, its incorporation into proteins via genetic code expansion, and a general workflow for a photo-crosslinking experiment followed by mass spectrometry-based identification of interacting partners.
Core Concepts and Advantages
The use of this compound-containing Uaas offers several advantages for studying molecular interactions:
-
Temporal Control: Crosslinking is initiated by UV light, allowing for precise control over the timing of the reaction.[5]
-
Minimal Perturbation: The small size of the diazirine group minimizes steric hindrance and is less likely to disrupt native interactions compared to bulkier photo-activatable groups.[6]
-
Versatile Reactivity: The carbene intermediate formed upon photo-activation can insert into a wide range of C-H and X-H bonds, enabling the capture of a diverse array of interacting partners.[7]
-
Site-Specific Incorporation: Genetic code expansion allows for the precise placement of the diazirine moiety at a specific site within a protein of interest, providing spatial resolution of the interaction interface.[8]
-
Bifunctional Capabilities: Many modern diazirine-containing Uaas also incorporate a bioorthogonal handle, such as an alkyne or azide, for downstream applications like fluorescent labeling or biotinylation for enrichment.[8][9]
Synthesis of a Bifunctional this compound Unnatural Amino Acid
Here, we describe a representative synthesis of a bifunctional amino acid, dzANA, which contains both a diazirine moiety and a terminal alkyne. This synthesis is adapted from the work of Li et al., 2020.[9]
Synthetic Scheme
Caption: Synthetic pathway for the bifunctional amino acid dzANA.
Experimental Protocol: Synthesis of dzANA
This protocol is intended for researchers with expertise in organic synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Boc-L-pyroglutamate methyl ester
-
Organomagnesium reagent
-
Trifluoroacetic acid (TFA)
-
Fmoc-OSu
-
Standard organic solvents and reagents for synthesis and purification
Procedure:
-
Ring-opening of Boc-L-pyroglutamate methyl ester: The starting material, Boc-L-pyroglutamate methyl ester, undergoes a ring-opening reaction with an in situ generated organomagnesium species to yield intermediate 5, which possesses the aminononynoic acid skeleton.[9]
-
Formation of Ketone 6: Simultaneous removal of the trimethylsilyl group and the methyl ester of intermediate 5 is achieved under alkaline conditions to produce the ketone 6.[9]
-
Diazirine Formation: The ketone 6 serves as the precursor for the synthesis of the diazirine moiety, resulting in the formation of compound 7.[9]
-
Deprotection to yield dzANA: The Boc protecting group of compound 7 is removed using trifluoroacetic acid to give the final desired product, dzANA.[9]
-
Fmoc Protection for Solid-Phase Peptide Synthesis: For incorporation into peptides via solid-phase synthesis, dzANA is protected with a Fmoc group to yield Fmoc-dzANA (8).[9]
Incorporation of this compound Uaas into Proteins
The site-specific incorporation of a this compound-containing Uaa into a protein of interest (POI) is typically achieved through genetic code expansion. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, usually the amber stop codon (TAG), and inserts the Uaa at that position during protein translation.[10]
Experimental Workflow
Caption: Workflow for site-specific incorporation of a Uaa.
Protocol: Site-Specific Incorporation of a Diazirine Uaa in E. coli
This protocol outlines the general steps for incorporating a diazirine-containing Uaa into a POI in E. coli. Optimization of expression conditions may be required for specific proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the POI with a TAG codon at the desired incorporation site
-
pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for the diazirine Uaa[10]
-
This compound-containing Uaa (e.g., dzANA)
-
LB medium and appropriate antibiotics
-
IPTG for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the POI and the pEVOL plasmid for the orthogonal tRNA/synthetase pair.
-
Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Dilute the overnight culture into a larger volume of LB medium with antibiotics and the diazirine Uaa (typically 1-2 mM). Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (typically 0.1-1 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the POI using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification of Incorporation: Confirm the successful incorporation of the Uaa by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated Uaa.
Photo-Affinity Labeling and Interactome Mapping
Once the POI containing the diazirine Uaa has been expressed and purified, it can be used for photo-crosslinking experiments to identify interacting partners.
Experimental Workflow
Caption: Workflow for identifying protein interactions via PAL.
Protocol: In Vitro Photo-Crosslinking and Identification of Interacting Proteins
This protocol describes a general procedure for an in vitro photo-crosslinking experiment.
Materials:
-
Purified POI containing the diazirine Uaa
-
Cell lysate or purified potential binding partners
-
UV lamp (350-365 nm)[3]
-
Biotin-azide (if using a Uaa with an alkyne handle)
-
Reagents for copper-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry
-
Streptavidin beads
-
Reagents for SDS-PAGE and Western blotting
-
Reagents for in-gel or on-bead digestion (e.g., trypsin)
-
Access to a mass spectrometer
Procedure:
-
Binding Reaction: Incubate the purified POI-Uaa with the cell lysate or potential binding partners under conditions that favor the interaction.
-
Photo-Crosslinking: Expose the sample to UV light (350-365 nm) on ice for a predetermined amount of time (typically 5-30 minutes). A no-UV control should always be included.
-
Visualization of Crosslinking: Analyze the crosslinked products by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the POI or an affinity tag. A higher molecular weight band corresponding to the crosslinked complex should be observed in the UV-treated sample.
-
Click Chemistry (for bifunctional Uaas): If a bifunctional Uaa with an alkyne handle was used, perform a CuAAC reaction to attach a biotin-azide tag to the crosslinked complexes.[8]
-
Enrichment of Crosslinked Complexes: Incubate the biotinylated sample with streptavidin beads to enrich for the crosslinked proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Proteolytic Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the interacting proteins by searching the MS/MS data against a protein database. The identified proteins are potential interaction partners of the POI.
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature regarding the synthesis and application of this compound-containing Uaas.
Table 1: Synthesis Yields of this compound-Containing Molecules
| Compound | Synthetic Steps | Overall Yield | Reference |
| 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic Acid | 4 | 36% | [11] |
| dzANA | 5 | Not explicitly stated | [9] |
| PrDiAzK | Not explicitly stated | Not explicitly stated | [8] |
Table 2: Crosslinking Efficiency and Applications
| Unnatural Amino Acid | Application | Crosslinking Efficiency | Key Finding | Reference |
| DiAzKs | RNA-protein crosslinking | 7-fold increase over conventional 254 nm UV crosslinking | Enhanced capture of RNA-protein interactions | [6] |
| Photo-Leucine & Photo-Methionine | Protein-protein interactions in living cells | Sufficient for MS identification | Identification of novel interactors of PGRMC1 | [12] |
| dzANA | Histone PTM-mediated PPIs | Robust capture of known binding partners | Effective for studying weak and transient interactions | [9] |
Conclusion
The incorporation of this compound-containing unnatural amino acids into proteins is a robust and versatile method for elucidating molecular interactions. The protocols and data presented here provide a framework for researchers to apply this powerful technology in their own studies. By combining the precision of genetic code expansion with the efficiency of diazirine-based photo-crosslinking, it is possible to capture and identify protein-protein, protein-RNA, and protein-small molecule interactions with high spatial and temporal resolution, thereby advancing our understanding of complex biological systems and facilitating the development of novel therapeutics.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 3. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]
- 10. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
Application Notes and Protocols for 3H-Diazirine Probes with Biotin Tags in Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3H-diazirine probes equipped with biotin tags for affinity purification of protein targets. This powerful chemical proteomics technique, known as photoaffinity labeling (PAL), enables the identification and characterization of protein-ligand interactions within complex biological systems.
Introduction
This compound-based photoaffinity labeling is a robust method for covalently capturing interacting proteins of a small molecule or ligand of interest. The key components of the probes discussed here are:
-
A recognition element: The small molecule or ligand that binds to the target protein(s).
-
A this compound moiety: A small, highly reactive photoreactive group that, upon UV irradiation, forms a reactive carbene intermediate, which covalently crosslinks with nearby amino acid residues of the target protein. Diazirines are favored for their small size, rapid activation time, and high stability, which minimizes non-specific background cross-linking.[1]
-
A biotin tag: A high-affinity handle that allows for the selective enrichment of the cross-linked protein-probe complexes using streptavidin-based affinity purification.
This trifunctional design allows for the capture and subsequent identification of target proteins, making it an invaluable tool in drug discovery, target deconvolution, and the broader study of protein-small molecule interactions.[2][3]
Applications
-
Target Identification and Validation: Uncover the cellular targets of novel bioactive compounds or drugs.[2][4]
-
Interactome Mapping: Characterize the protein interaction network of a specific small molecule within a cellular context.
-
Binding Site Analysis: With advanced mass spectrometry techniques, it is possible to identify the specific amino acid residues involved in the binding interaction.[2][5]
-
Fragment-Based Ligand Discovery: Identify protein targets of small molecular fragments in living cells.[2]
Experimental Workflow Overview
The general experimental workflow for using this compound biotin probes for affinity purification involves several key steps, as illustrated below.
References
- 1. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. Recent Applications of Diazirines in Chemical Proteomics. | Semantic Scholar [semanticscholar.org]
- 5. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkyne-Functionalized 3H-Diazirine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of alkyne-functionalized 3H-diazirines in click chemistry-based workflows. The primary application highlighted is Photoaffinity Labeling (PAL), a powerful technique for identifying and characterizing protein targets of small molecules, which is of paramount importance in drug discovery and chemical biology.
Introduction to Alkyne-Functionalized 3H-Diazirines in Photoaffinity Labeling
Alkyne-functionalized 3H-diazirines are trifunctional chemical probes that have become indispensable tools for covalent capture of protein targets.[1] These probes consist of three key components:
-
A small molecule of interest: This component directs the probe to its protein target(s).
-
A 3H-diazirine moiety: This is a small, highly reactive photoactivatable group. Upon irradiation with UV light (typically ~350-365 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate that can form a covalent bond with nearby amino acid residues.[1]
-
A terminal alkyne group: This serves as a bioorthogonal handle for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction. This allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment of the cross-linked proteins.
The combination of PAL with click chemistry offers a robust and versatile platform for identifying protein targets in complex biological systems, including live cells.[2]
Key Applications
The primary application of alkyne-functionalized this compound probes is in target identification and validation for drug discovery and chemical biology research. This technology enables researchers to:
-
Identify the direct binding partners of a bioactive small molecule in a cellular context.
-
Validate drug targets by confirming the physical interaction between a drug candidate and its intended protein target.
-
Discover "off-targets" of a drug molecule, which can help to explain unexpected pharmacological effects or toxicity.
-
Map the binding site of a small molecule on its protein target.
Experimental Workflow Overview
The general experimental workflow for photoaffinity labeling using alkyne-functionalized this compound probes is a multi-step process. It begins with the treatment of a biological sample (e.g., live cells, cell lysates) with the probe, followed by UV irradiation to induce covalent cross-linking. The alkyne-tagged proteins are then derivatized with a reporter tag via click chemistry for downstream analysis, which can include in-gel fluorescence scanning for visualization or mass spectrometry-based proteomics for protein identification.[2][3]
Quantitative Data on Probe Performance
The efficiency of photoaffinity labeling can be influenced by the structure of the diazirine probe. Recent studies have compared different types of alkyne-functionalized diazirine probes to optimize labeling efficiency and reduce non-specific interactions.
| Probe Type | Key Features | Relative Labeling Efficiency | pH Dependence | Reference(s) |
| Linear Alkyl Diazirine ("Minimalist") | Small size, commonly used. | High | Can exhibit pH-dependent labeling of acidic residues. | [4][5] |
| Spirocyclic Diazirine (e.g., PALBOX) | Cyclobutane scaffold introduces ring strain. | Lower than linear diazirines (~16-fold less efficient in one study). | Reduced pH-dependent labeling, potentially more specific. | [5][6] |
| Aryl Diazirine | Aromatic ring adjacent to the diazirine. | Variable, can have higher background labeling. | Less pH-dependent than alkyl diazirines. | [4] |
| Fully-Functionalized Tags | Integrate photoreactive group, reporter handle, and conjugation site in one module. | Varies depending on the specific tag structure. | Dependent on the diazirine core (alkyl vs. aryl). | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Minimalist Alkyne-Functionalized this compound Probe
This protocol is adapted from a high-yielding synthesis of a minimalist diazirine-alkyne photo-cross-linker.[8]
Materials:
-
4-Oxooct-7-ynoic acid
-
Ammonia (7.0 N in methanol)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Iodine
-
Triphenylphosphine
-
Sodium thiosulfate
-
Dichloromethane (DCM)
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Diaziridination: a. Dissolve 4-oxooct-7-ynoic acid in methanol and cool to 0°C. b. Add ammonia solution and stir for 1 hour at 0°C. c. Add HOSA portion-wise over 3 hours at 0°C and then stir overnight. d. Quench the reaction and extract the product with DCM. Dry the organic layer over sodium sulfate and concentrate.
-
Oxidation to Diazirine: a. Dissolve the crude diaziridine in DCM. b. Add iodine and triphenylphosphine at 0°C and stir for 4 hours. c. Quench the reaction with sodium thiosulfate solution. d. Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: a. Purify the crude product by silica gel column chromatography to obtain the final alkyne-functionalized this compound probe.
Protocol 2: Photoaffinity Labeling of Live Cells
This protocol provides a general procedure for labeling proteins in living cells with an alkyne-functionalized diazirine probe.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Alkyne-functionalized this compound probe (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture and Probe Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with the alkyne-diazirine probe at the desired final concentration (typically in the low micromolar range) in serum-free medium for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
UV Irradiation: a. Wash the cells twice with ice-cold PBS to remove excess probe. b. Place the cell culture plate on ice and irradiate with a 365 nm UV lamp for a predetermined time (e.g., 5-20 minutes). The optimal irradiation time should be determined empirically.[9]
-
Cell Lysis: a. After irradiation, wash the cells again with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Collect the supernatant containing the proteome with cross-linked proteins.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol describes the "clicking" of a reporter tag (e.g., azide-fluorophore or azide-biotin) onto the alkyne-labeled proteins in the cell lysate.[10][11]
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Azide-reporter tag (e.g., azide-TAMRA, biotin-azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents: a. Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), sodium ascorbate (e.g., 300 mM in water, freshly prepared), and the azide-reporter tag (e.g., 2.5 mM in DMSO or water).
-
Click Reaction: a. In a microcentrifuge tube, combine the cell lysate, PBS, and the azide-reporter tag to the desired final concentrations. b. Add the THPTA solution, followed by the CuSO4 solution, and vortex briefly to mix. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. d. Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Protein Precipitation (Optional but Recommended): a. Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol/chloroform precipitation. b. Resuspend the protein pellet in an appropriate buffer for downstream analysis.
Protocol 4: In-Gel Fluorescence Scanning
This protocol is for the visualization of fluorescently tagged proteins after separation by SDS-PAGE.[12][13]
Materials:
-
Click-labeled protein sample
-
SDS-PAGE gel
-
Gel imaging system with appropriate fluorescence channels (e.g., for TAMRA, Cy5)
-
Coomassie Brilliant Blue stain
Procedure:
-
SDS-PAGE: a. Resolve the click-labeled protein samples on an SDS-PAGE gel.
-
Fluorescence Scanning: a. After electrophoresis, scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Coomassie Staining: a. After fluorescence scanning, stain the same gel with Coomassie Brilliant Blue to visualize the total protein loading, which serves as a loading control.
Protocol 5: Mass Spectrometry-Based Proteomics for Target Identification
This protocol outlines the general steps for identifying the protein targets after enrichment.
Materials:
-
Biotin-labeled cell lysate
-
Streptavidin-agarose beads
-
Wash buffers (containing detergents like SDS)
-
Elution buffer (e.g., containing biotin or using on-bead digestion)
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Enrichment of Biotinylated Proteins: a. Incubate the biotin-labeled cell lysate with streptavidin-agarose beads to capture the target proteins. b. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead or In-Solution Digestion: a. Elute the bound proteins from the beads or perform on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]
-
Data Analysis: a. Search the acquired MS/MS spectra against a protein database to identify the proteins. b. Use quantitative proteomics methods (e.g., label-free quantification or isotopic labeling) to determine the enrichment of proteins in the probe-treated sample compared to controls.
Conclusion
Alkyne-functionalized 3H-diazirines are powerful and versatile tools for chemical biology and drug discovery. The combination of their small size, efficient photo-cross-linking, and compatibility with click chemistry provides a robust platform for the identification and characterization of protein targets of small molecules in their native environment. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in the successful implementation of this technology in their own studies. Careful optimization of experimental conditions, including probe concentration, UV irradiation time, and click chemistry parameters, is crucial for achieving high-quality and reproducible results.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 6. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. confluore.com [confluore.com]
- 12. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 16. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Application Notes and Protocols for Mapping Small Molecule Binding Sites Using 3H-Diazirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing the binding sites of small molecules on their protein targets.[1][2][3] This method utilizes a photoactivatable group, such as a diazirine, which upon irradiation with UV light, forms a highly reactive carbene intermediate that covalently crosslinks to nearby amino acid residues within the binding pocket.[1][4][5] 3H-Diazirines are particularly advantageous due to their small size, which minimizes perturbation of the small molecule's bioactivity, and their activation by long-wavelength UV light (~350 nm), reducing the risk of protein damage.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing 3H-diazirine-based probes to map small molecule binding sites, a critical step in drug discovery and chemical biology for target validation and mechanism of action studies.[9][10]
Principle of the Method
The general workflow for mapping small molecule binding sites using a this compound probe involves several key steps. A photoaffinity probe is designed to incorporate three essential moieties: the small molecule of interest (the "bait"), a this compound for photo-crosslinking, and a reporter tag (e.g., an alkyne or biotin) for enrichment and detection.[11][12] The probe is incubated with a biological sample (e.g., cell lysate, purified protein), and upon UV irradiation, the diazirine is activated, leading to the formation of a covalent bond between the probe and the target protein.[4][6] The tagged proteins are then enriched, digested, and analyzed by mass spectrometry to identify the protein and the specific peptide(s) containing the crosslink, thereby revealing the binding site.[12][13]
Key Advantages of this compound Probes:
-
Small Size: Minimally perturbs the structure and activity of the parent small molecule.[1]
-
High Reactivity of Carbene: The generated carbene is highly reactive and can insert into a wide range of C-H, O-H, and N-H bonds, increasing the probability of successful crosslinking.[14]
-
Chemical Stability: Diazirines are generally stable to a variety of chemical conditions, allowing for flexible probe synthesis.[15]
-
Long Wavelength Activation: Activated by UV light in the 350-360 nm range, which is less damaging to biological samples compared to shorter wavelengths.[7][8]
Experimental Workflow Overview
Detailed Protocols
Protocol 1: Synthesis of a this compound Photoaffinity Probe
This protocol provides a general guideline for the synthesis of a diazirine-containing photoaffinity probe. The specific synthetic route will depend on the structure of the small molecule of interest.[9][16]
Materials:
-
Small molecule with a suitable functional group for derivatization (e.g., -OH, -NH2, -COOH)
-
Diazirine-containing building block with a complementary functional group and a reporter tag (e.g., alkyne-diazirine-NHS ester)
-
Appropriate solvents (e.g., DMF, DCM) and reagents for coupling chemistry (e.g., HATU, DIPEA)
-
Silica gel for flash chromatography
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Functionalization of the Small Molecule: If necessary, modify the small molecule to introduce a functional group suitable for conjugation to the diazirine linker.
-
Coupling Reaction: Dissolve the functionalized small molecule and the diazirine-alkyne building block in an appropriate solvent. Add coupling reagents and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Purification: Purify the crude product by flash column chromatography to obtain the final photoaffinity probe.
-
Characterization: Confirm the structure and purity of the synthesized probe using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: Photoaffinity Labeling in Cell Lysate
Materials:
-
Photoaffinity probe
-
Cell lysate from the biological system of interest
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 1000W Hg(Xe) lamp with a bandpass filter for ~350 nm)[4]
-
Ice
-
Protease inhibitor cocktail
Procedure:
-
Prepare Cell Lysate: Harvest cells and lyse them in a suitable buffer containing a protease inhibitor cocktail. Clarify the lysate by centrifugation.
-
Incubation: Add the photoaffinity probe to the cell lysate at a final concentration typically ranging from 1 to 100 µM. Incubate on ice or at 4°C for a specified time (e.g., 30-60 minutes) to allow for binding.
-
UV Irradiation: Place the samples on ice approximately 6 cm from the UV lamp.[4] Irradiate the samples for 1-5 minutes. As a negative control, keep a sample protected from UV light.[4]
-
Sample Preparation for Downstream Analysis: The photo-crosslinked lysate is now ready for enrichment and mass spectrometry analysis.
Protocol 3: Enrichment of Crosslinked Proteins and Peptides
This protocol describes the enrichment of alkyne-tagged proteins using biotin-azide and streptavidin beads via click chemistry.[2][3][4]
Materials:
-
Photo-crosslinked lysate
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
Procedure:
-
Click Chemistry Reaction: To the photo-crosslinked lysate, add biotin-azide, TCEP, TBTA, and CuSO4. Incubate at room temperature for 1 hour to conjugate biotin to the probe-labeled proteins.
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS, followed by PBS alone) to remove non-specifically bound proteins.
Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis
Materials:
-
Enriched protein-bead conjugate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Ammonium bicarbonate buffer
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation: Resuspend the beads in ammonium bicarbonate buffer. Add DTT and incubate to reduce disulfide bonds. Then, add IAA and incubate in the dark to alkylate free cysteines.
-
Digestion: Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution: Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Acidify the peptide solution with formic acid and analyze by LC-MS/MS. Different fragmentation methods like HCD or EThcD can be employed for optimal identification of crosslinked peptides.[17][18][19]
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the proteins and the specific peptides that were crosslinked to the photoaffinity probe.
Data Presentation
Table 1: Representative Quantitative Data from Diazirine-Based PAL Studies
| Parameter | Value | Reference |
| Probe Concentration | 10 - 200 µM | [1] |
| UV Irradiation Time | 1 - 5 minutes | [4] |
| UV Wavelength | ~350 nm | [4][15] |
| Crosslinking Efficiency | >10% | [8] |
| Km of Diazirine Probe | 6.6 µM | [20] |
| Vmax of Diazirine Probe | 947 pmol min⁻¹ mg⁻¹ | [20] |
Table 2: Comparison of Mass Spectrometry Fragmentation Methods for Crosslinked Peptide Identification
| Fragmentation Method | Advantages | Disadvantages | Reference |
| CID | Widely available, complementary to other methods. | Can result in underrepresentation of fragment ions from one of the peptides. | [17][18] |
| HCD | High number of matched peptide-spectrum matches and identified links. | [17][18][19] | |
| ETD | Good for sequencing larger peptides. | [17][18] | |
| EThcD | Excellent sequence coverage of both peptides, high precision in site calling. | More complex instrumentation required. | [17][18][19] |
Mechanism of Diazirine Photoactivation and Crosslinking
Upon UV irradiation, the this compound releases nitrogen gas (N₂) to form a highly reactive carbene intermediate.[8][14][15] This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, and O-H bonds of amino acid residues in the protein's binding site, forming a stable covalent bond.[6] An alternative pathway involves the isomerization of the diazirine to a diazo compound, which is less reactive but can still modify nucleophilic amino acid side chains.[6]
Troubleshooting and Considerations
-
Probe Design: The position of the diazirine and the linker length can significantly impact crosslinking efficiency and the ability to identify the binding site.
-
Non-specific Binding: Competition experiments with an excess of the unmodified small molecule should be performed to confirm specific binding to the target.
-
Low Crosslinking Yield: Optimize probe concentration, incubation time, and UV irradiation conditions. Ensure the diazirine moiety is not sterically hindered within the binding pocket.
-
Data Analysis Complexity: The identification of crosslinked peptides from complex MS/MS data can be challenging and may require specialized bioinformatics tools.
Conclusion
The use of this compound photoaffinity probes is a robust and versatile strategy for the identification and characterization of small molecule binding sites. The protocols and information provided herein offer a comprehensive guide for researchers to successfully apply this powerful technique in their drug discovery and chemical biology endeavors. Careful experimental design and data analysis are crucial for obtaining high-quality, interpretable results that can provide valuable insights into molecular recognition and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Target Identification by Diazirine Photo‐Cross‐Linking and Click Chemistry | Semantic Scholar [semanticscholar.org]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 11. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel diazirine-containing DNA photoaffinity probes for the investigation of DNA-protein-interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diazirine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 18. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3H-Diazirine Crosslinking in Aqueous Solutions
Welcome to the technical support center for 3H-diazirine crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving crosslinking efficiency in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound crosslinking experiments and offers potential causes and solutions.
| Problem | Potential Cause | Solution |
| No or Low Crosslinking Efficiency | Incorrect UV Wavelength or Insufficient Irradiation: The optimal wavelength for diazirine activation is around 345-365 nm.[1][2] Using a lamp with a different wavelength (e.g., 254 nm) can damage proteins and DNA.[1][2] Insufficient irradiation time or power will lead to incomplete activation of the diazirine.[3] | - Verify the emission spectrum of your UV lamp. - Use a high-wattage lamp (e.g., >150W) for shorter exposure times or increase the irradiation time for lower-wattage lamps.[1] - Decrease the distance between the lamp and the sample.[1][2] - Perform a time-course experiment to determine the optimal irradiation time.[3] |
| Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with NHS-ester functionalized diazirine crosslinkers.[2] | - Use amine-free buffers like PBS, HEPES, or borate buffer at a pH of 7-9.[2] | |
| Hydrolysis of NHS-Ester: The NHS-ester moiety is moisture-sensitive and can hydrolyze, rendering the crosslinker inactive for the first step of a two-step crosslinking reaction.[1] | - Allow the crosslinker vial to equilibrate to room temperature before opening to prevent condensation.[1] - Prepare stock solutions in dry, anhydrous DMSO or DMF immediately before use.[1] - Do not store reconstituted crosslinker.[1] | |
| Inefficient Quenching of Carbene by Water: The highly reactive carbene intermediate generated from diazirine photolysis can be rapidly quenched by water, reducing the crosslinking yield.[4] | - While this is an inherent property of diazirines in aqueous solutions, ensuring the probe is in close proximity to its target upon activation is crucial.[4] This is a key advantage for proximity labeling. | |
| Suboptimal pH: Alkyl diazirines can exhibit pH-dependent labeling, with a preference for acidic amino acid residues.[5] This is due to the formation of a reactive diazo intermediate that is protonated at acidic pH. | - Consider the pKa of the target residues and adjust the buffer pH accordingly. However, for general protein crosslinking, a pH range of 7-9 is recommended for the initial NHS-ester reaction.[2] | |
| High Background or Non-Specific Crosslinking | Excess Unreacted Crosslinker: Residual, non-reacted crosslinker can lead to non-specific labeling during photoactivation. | - Quench the NHS-ester reaction with a primary amine-containing buffer (e.g., Tris) after the initial labeling step.[1] - Remove excess crosslinker by desalting, dialysis, or washing cells before photo-irradiation.[1][2] |
| Long-Lived Reactive Species: Some photoreactive groups can rearrange to form long-lived species that lead to non-specific labeling.[6] | - Diazirines are generally preferred over aryl azides as they are more efficiently activated by long-wave UV light and form short-lived carbenes, minimizing off-target effects.[2][4] | |
| Protein Damage or Cell Death | Use of Short-Wavelength UV Light: UV light below 300 nm can cause significant damage to proteins and DNA.[1][2] | - Use a UV lamp with an emission wavelength between 320-370 nm.[1] - If using a mercury vapor lamp, employ a filter to remove light below 300 nm.[1][2] |
| Excessive Irradiation Time: Prolonged exposure to UV light can be detrimental to biological samples, especially live cells. | - For live cell experiments, keep the total UV irradiation time to a minimum, ideally less than 15 minutes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating this compound crosslinkers?
The optimal wavelength for photoactivation of 3H-diazirines is approximately 345-365 nm.[1][2] It is critical to avoid using short-wavelength UV light (e.g., 254 nm) as it can cause damage to proteins and nucleic acids.[1][2]
Q2: How does pH affect the efficiency of diazirine crosslinking?
Alkyl diazirines can exhibit a preference for labeling acidic amino acid residues in a pH-dependent manner.[5] This is attributed to the formation of a diazo intermediate that is more reactive towards protonated species.[7] While this can be exploited for specific targeting, for general crosslinking applications involving NHS-ester chemistry, a pH of 7-9 is recommended for the initial amine-reactive step.[2]
Q3: Can I use buffers like Tris or glycine in my experiment?
It is strongly advised to avoid buffers containing primary amines, such as Tris or glycine, during the NHS-ester reaction step of a two-step crosslinking protocol. These buffers will compete with the primary amines on your protein of interest, significantly reducing the efficiency of the initial labeling.[2] Amine-free buffers like PBS, HEPES, or borate are suitable alternatives.[2]
Q4: How can I minimize non-specific crosslinking?
To minimize non-specific crosslinking, it is important to remove any unreacted crosslinker after the initial labeling step and before photoactivation. This can be achieved through desalting columns, dialysis, or by thoroughly washing cells with an appropriate buffer like PBS.[1][2] Additionally, using a competitor compound that binds to the target protein can help differentiate specific from non-specific crosslinking.[3]
Q5: How do diazirine crosslinkers compare to other photo-reactive crosslinkers like benzophenones and aryl azides?
Diazirines offer several advantages, including their small size, which minimizes steric hindrance, and their rapid reaction kinetics upon activation with long-wave UV light.[4][6] While the carbene intermediate is susceptible to quenching by water, which can lower yields, this also ensures that only molecules in immediate proximity are labeled.[4] In some studies, diazirine-based crosslinkers have been shown to identify a higher number of unique crosslinks compared to benzophenone-based reagents.[6] Diazirines are also more photostable in ambient light compared to aryl azides.[2]
Quantitative Data
The following tables summarize quantitative data from comparative studies on crosslinking efficiency.
Table 1: Comparison of Identified Crosslinks between Diaziridine and Benzophenone-Based Crosslinkers
| Crosslinker | Photoreactive Group | Number of Unique Cross-Linked Residue Pairs Identified in Purified HSA |
| Sulfo-SDA | Diazirine | Up to 500 |
| Sulfo-SBP | Benzophenone | Moderate; fewer links detected compared to sulfo-SDA in a direct comparison |
| Data sourced from a comparative analysis on Human Serum Albumin (HSA). The number of identified cross-linked peptides serves as an indicator of the reagent's performance.[6] |
Table 2: Relative Protein Capture Efficiency of Diazirine vs. Benzophenone in Hydrogels
| Photoreactive Molecule | Concentration | Relative Protein Capture |
| Benzophenone Methacrylamide (BPMA) | 3 mM | Baseline |
| Diazirine Methacrylamide (DZMA) | 3 mM | Lower than 3 mM BPMA |
| Diazirine Methacrylamide (DZMA) | 12 mM | On par with 3 mM BPMA |
| This study found that while equal concentrations of DZMA and BPMA resulted in lower protein capture for the diazirine, increasing the DZMA concentration improved the capture efficiency to levels comparable with BPMA.[7] |
Table 3: Comparison of RNA-Protein Crosslinking Efficiency
| Crosslinking Method | UV Wavelength | Crosslinking Yield |
| Conventional UV Crosslinking | 254 nm | < 1% |
| Diazirine-Mediated Crosslinking | >345 nm | ~7-fold higher than conventional method |
| This study demonstrated a significant increase in the efficiency of RNA-protein crosslinking by incorporating a diazirine-based unnatural amino acid into the protein of interest.[8] |
Experimental Protocols
Protocol 1: Photo-Affinity Labeling of Proteins in Solution
This protocol describes a general workflow for labeling a protein with a diazirine-containing probe and identifying its interaction partners.
-
Sample Preparation:
-
Prepare your protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the NHS-ester diazirine crosslinker in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
-
NHS-Ester Reaction (Labeling):
-
Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (typically a 20-50 fold molar excess for proteins < 5 mg/ml).
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching and Removal of Excess Crosslinker:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the NHS-ester reaction.
-
Incubate for 15 minutes at room temperature.
-
Remove unreacted crosslinker using a desalting column or dialysis.
-
-
Photo-Activation (Crosslinking):
-
Place the sample in a shallow, uncovered reaction vessel on ice.
-
Irradiate with a UV lamp at 350-365 nm. The irradiation time and distance from the lamp should be optimized (typically 5-15 minutes).[9]
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Cell-Surface Protein Crosslinking with a Sulfo-NHS-Diazirine Reagent
This protocol is for crosslinking proteins on the surface of living cells using a membrane-impermeable diazirine crosslinker.
-
Cell Preparation:
-
Wash adherent or suspension cells twice with ice-cold PBS to remove any amine-containing media.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the Sulfo-NHS-diazirine crosslinker in PBS to the desired final concentration (typically 0.25-2 mM).[9]
-
-
NHS-Ester Reaction:
-
Resuspend or cover the cells with the crosslinker solution and incubate for 30 minutes on ice.[9]
-
-
Quenching and Washing:
-
Photo-Activation:
-
Resuspend or cover the cells in PBS and irradiate with UV light at 350-365 nm on ice for 5-15 minutes.[9]
-
-
Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the crosslinked proteins by immunoprecipitation, SDS-PAGE, or mass spectrometry.
-
Visualizations
Below are diagrams illustrating key workflows and mechanisms in diazirine crosslinking.
Caption: A generalized workflow for a two-step diaziridine crosslinking experiment.
Caption: The photo-activation mechanism of this compound to form a reactive carbene.
Caption: A logical guide for troubleshooting low crosslinking efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfacesciencewestern.com [surfacesciencewestern.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3H-Diazirine Photoaffinity Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific labeling and overcome common challenges when using ³H-diazirine probes in photoaffinity labeling (PAL) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific labeling with ³H-diazirine probes?
Non-specific labeling in ³H-diazirine photoaffinity experiments can arise from several factors:
-
Reactive Intermediates: Upon UV activation, diazirines form highly reactive carbenes and, particularly in the case of alkyl diazirines, can isomerize into more stable diazo intermediates.[1][2] While carbenes react promiscuously with nearby molecules, diazo intermediates show a preference for reacting with acidic residues (aspartate, glutamate), which can lead to biased and non-specific labeling of proteins with acidic surfaces.[3][4]
-
Probe Concentration: High concentrations of the photoaffinity probe can lead to increased background labeling due to a higher likelihood of random collisions and reactions with non-target proteins.[5]
-
UV Irradiation Time: Prolonged exposure to UV light can increase the chances of non-specific labeling and potentially cause damage to proteins.[5][6] Conversely, insufficient irradiation can lead to incomplete activation of the probe.
-
Probe Structure: The chemical nature of the probe itself, including the linker connecting the diazirine to the ligand, can influence non-specific binding. Linear linkers, for instance, may have a greater tendency for non-specific interactions compared to branched ones.[7]
-
Intrinsic Reactivity of the Diazirine: Alkyl diazirines are known to preferentially label acidic amino acids due to the formation of a reactive alkyl diazo intermediate, especially in a pH-dependent manner. Aryl-fluorodiazirines, on the other hand, tend to react more through a carbene intermediate, leading to different labeling patterns.[2][3]
Q2: How does pH affect labeling with alkyl diazirine probes?
Alkyl diazirines can exhibit pH-dependent labeling. This is because the diazo intermediate formed upon UV irradiation can be protonated in acidic environments, forming a diazonium species that is a potent alkylating agent.[1] This leads to a preferential reaction with nucleophilic amino acid side chains, particularly the carboxylates of aspartic and glutamic acid.[1][3] This reactivity is more pronounced in acidic conditions where these residues are more likely to be protonated.[3] Therefore, controlling the pH of your experiment is crucial for minimizing this type of non-specific labeling.
Q3: What is the difference in reactivity between alkyl and aryl diazirines?
The primary difference lies in the intermediates they form upon photoactivation and their subsequent reactivity.
-
Alkyl Diazirines: These probes can form both a highly reactive carbene and a more stable linear diazo intermediate.[3] The diazo intermediate has a preference for reacting with acidic amino acids (aspartate and glutamate), which can lead to biased labeling of proteins with acidic surfaces, such as those embedded in membranes.[3][4]
-
Aryl Diazirines (especially trifluoromethyl derivatives): These are generally more stable and tend to react primarily through a carbene intermediate.[2][6] This can result in broader and less biased labeling compared to alkyl diazirines. The trifluoromethyl group enhances the stability of the diazirine.[6]
Q4: Can the structure of the photoaffinity probe influence non-specific binding?
Yes, the molecular shape and chemical properties of the entire probe, not just the diazirine moiety, play a role. Studies have shown that probes with linear linkers may exhibit more non-specific binding than those with branched linkers.[7] The length, hydrophobicity, and overall bulkiness of the spacer arm can also contribute to undesirable, non-specific interactions with proteins.[5] It is also important that the probe's design does not sterically hinder the interaction between the ligand and its target protein.[6]
Troubleshooting Guide
Issue 1: High Background/Non-Specific Labeling
High background can obscure the identification of true binding partners. Here are some steps to troubleshoot this issue:
| Potential Cause | Troubleshooting Step | Rationale |
| Probe concentration is too high. | Titrate the probe concentration to the lowest level that still provides a detectable specific signal. | Lowering the concentration reduces the likelihood of random, non-specific crosslinking events.[5] |
| UV irradiation time is too long. | Optimize the UV irradiation time. Start with a short exposure (e.g., 1-5 minutes) and incrementally increase it. | Minimizing UV exposure reduces the chance for non-specific reactions and protein damage. The optimal time is a balance between efficient probe activation and minimal background.[5] |
| Inappropriate probe type for the target. | If using an alkyl diazirine and observing labeling of known acidic proteins, consider switching to an aryl diazirine probe. | Aryl diazirines are less prone to forming the acid-reactive diazo intermediate, potentially reducing this type of non-specific labeling.[2][3] |
| Suboptimal washing steps. | Introduce a washing step after ligand-receptor binding but before UV activation to remove unbound probe. | This can significantly reduce non-specific labeling from unbound probes in the solution.[8] |
| Non-specific binding of the probe's backbone/linker. | Synthesize and test a control probe that lacks the photoreactive diazirine group but is otherwise identical. | This will help determine if the non-specific binding is due to the diazirine itself or other parts of the probe.[9] |
Issue 2: Low or No Specific Labeling
The absence of a specific signal can be due to several factors related to the probe, the target, or the experimental conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient UV activation. | Ensure the UV lamp is emitting at the correct wavelength for your diazirine (typically ~350-365 nm) and that the lamp intensity is sufficient.[9][10] Check the distance of the sample from the UV source. | Proper activation of the diazirine is essential for generating the reactive carbene.[9] Different diazirine structures can have different optimal activation wavelengths.[10] |
| The probe has degraded. | Store diazirine-containing compounds protected from light.[8] Test the probe's integrity via LC-MS. | Diazirines are light-sensitive and can degrade over time, even without UV activation. |
| The probe modification interferes with target binding. | Perform a binding or activity assay (e.g., inositol monophosphate accumulation for GPCRs) to confirm that the modified ligand still interacts with its target with sufficient affinity.[8] | The addition of the diazirine and linker can sometimes disrupt the key interactions required for binding. |
| The target protein is in low abundance. | Increase the amount of starting material (e.g., cell lysate) or consider overexpressing the target protein if possible. | A higher concentration of the target protein will increase the probability of a successful labeling event. |
| Rapid quenching of the reactive intermediate. | The carbene generated from diazirine photolysis is short-lived and can be quenched by water.[1] While this can enhance specificity, it can also reduce labeling efficiency if the probe is not in close proximity to the target. Ensure optimal binding conditions. |
Experimental Protocols
General Protocol for Photoaffinity Labeling in Cell Lysate
This protocol provides a general workflow for a typical photoaffinity labeling experiment. Optimization of each step is critical for success.
-
Probe Incubation:
-
Prepare cell lysate at an optimized total protein concentration. High concentrations can sometimes increase background.[9]
-
Add the ³H-diazirine probe to the lysate at a predetermined optimal concentration.
-
Incubate the mixture for a sufficient time to allow for binding of the probe to its target protein. This step should be performed in the dark to prevent premature activation of the diazirine.[8]
-
-
UV Irradiation:
-
Place the samples on ice, approximately 5-10 cm from a high-intensity UV lamp (e.g., 1000W Hg(Xe) lamp) equipped with a bandpass filter for irradiation at ~350 nm.[9]
-
Irradiate the samples for the optimized duration (e.g., 1-15 minutes).[8][9] Include a control sample that is not exposed to UV light.
-
-
Sample Preparation for Analysis:
-
Analysis:
-
Visualize the labeled proteins. For ³H-probes, this is typically done by fluorography or phosphorimaging of the gel.
-
For biotinylated probes, after enrichment on streptavidin beads, proteins can be identified by mass spectrometry.[8]
-
Data Presentation
Table 1: Influence of UV Irradiation Time on Labeling Efficiency
| Irradiation Time (minutes) | Specific Target Labeling (Relative Units) | Non-Specific Background (Relative Units) |
| 0 (Dark Control) | 0 | 2 |
| 1 | 45 | 15 |
| 5 | 85 | 30 |
| 15 | 95 | 60 |
| 30 | 98 | 85 |
Note: This is example data. Actual results will vary depending on the probe, target, and experimental conditions. Optimization is crucial.
Table 2: Comparison of Diazirine Probe Characteristics
| Probe Type | Primary Reactive Intermediate(s) | Preferential Reactivity | Key Advantages | Key Disadvantages |
| Alkyl Diazirine | Carbene, Diazo Isomer | Acidic residues (Asp, Glu)[3][4] | Small size[9] | Can lead to biased, pH-dependent non-specific labeling[3] |
| Aryl Diazirine | Carbene | Broader reactivity | Generally more stable, less biased labeling[2] | Bulkier, which may interfere with binding[6] |
Visualizations
Caption: General workflow for a photoaffinity labeling experiment.
Caption: Reactivity pathways of diazirine probes upon UV activation.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 3. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
Technical Support Center: Optimizing UV Activation of 3H-Diazirine Photo-Crosslinkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3H-diazirine-based photo-crosslinkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating this compound?
A1: The optimal UV activation wavelength for this compound is approximately 345-355 nm.[1][2] However, a broader wavelength range of 320-370 nm is effective for photoactivation.[1][3] It is critical to avoid using UV lamps that emit light at 254 nm, as this wavelength can cause damage to proteins and DNA.[1]
Q2: How does UV activation of this compound work?
A2: Upon irradiation with long-wave UV light, the this compound ring loses a molecule of dinitrogen (N2) to generate a highly reactive carbene intermediate.[2][4][5] This carbene can then rapidly and non-specifically insert into neighboring C-H, N-H, and O-H bonds, forming stable covalent cross-links with interacting molecules.[2][6]
Q3: What are the advantages of using this compound crosslinkers?
A3: this compound crosslinkers offer several advantages, including their small size, which minimizes steric hindrance, and their chemical stability in the absence of UV light.[4][5] They are activated by long-wavelength UV light, which is less damaging to biological samples compared to the shorter wavelengths required for other photoprobes like aryl azides.[4][7] The resulting carbene is highly reactive with a short lifetime, limiting the labeling radius and reducing non-specific cross-linking.[8]
Q4: Can this compound activation lead to side products?
A4: Yes, a potential side reaction during UV activation is the rearrangement of the excited diazirine into a linear diazo isomer.[2][7][9] While the diazo compound can also form a carbene upon further irradiation, it is generally less reactive and can react with nucleophiles, potentially leading to non-specific labeling.[10][11] The ratio of carbene to diazo formation can be influenced by the chemical structure of the diazirine and the experimental conditions.[7][12]
UV Activation Parameters
Optimizing UV irradiation is crucial for efficient and specific cross-linking. The following table summarizes key parameters and recommended starting points.
| Parameter | Recommended Value | Notes |
| Wavelength | 345-370 nm | Optimal activation is around 345-355 nm.[1][2] Avoid wavelengths below 300 nm to prevent damage to biomolecules.[1] |
| UV Lamp Type | Mercury vapor, Stratalinker, handheld UV lamps | High-wattage lamps generally require shorter exposure times.[1] Handheld lamps may result in lower efficiency.[1] |
| Irradiation Time | 1-60 minutes | The optimal time depends on lamp wattage, distance, and sample concentration. For live cells, total irradiation should be less than 15 minutes.[1][9] |
| Distance from Source | 1-20 cm | This is highly dependent on the lamp's power. For lower-powered lamps (~15W), a distance of 3-5 cm is recommended, while for higher-powered lamps (>150W), a greater distance of ~20 cm with a filter is advised.[1] |
| Temperature | 0-23 °C (on ice to room temp) | Performing irradiation on ice can help to minimize sample degradation.[9] |
Experimental Protocols
Protocol 1: General Workflow for Photoaffinity Labeling
This protocol outlines a general procedure for a photoaffinity labeling experiment using a this compound-containing probe.
Methodology:
-
Sample Preparation: Incubate your this compound-containing photoaffinity probe with the biological sample (e.g., cell lysate, purified protein, or live cells). The concentration of the probe and incubation time should be optimized for your specific system.
-
Binding: Allow sufficient time for the probe to bind to its target molecule. This step is typically performed in the dark to prevent premature activation of the diazirine.[13]
-
UV Irradiation: Expose the sample to UV light at a wavelength between 350 nm and 365 nm.[2][5][9] The duration and intensity of the irradiation are critical parameters that need to be optimized (see table above). It is recommended to perform irradiation on ice to minimize potential sample damage.
-
Quenching (Optional): After irradiation, unreacted probe can be quenched by adding a scavenger reagent, although the highly reactive carbene is also readily quenched by water.[8][11]
-
Analysis: The cross-linked products can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the labeled proteins.[14]
Protocol 2: In-Cell Photo-Crosslinking
This protocol provides a more specific workflow for cross-linking experiments in living cells.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Diazirine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
- 14. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3H-diazirine probes under ambient light
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3H-diazirine probes, particularly concerning their sensitivity to ambient light. This resource is intended for researchers, scientists, and drug development professionals utilizing these photoaffinity labeling reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable are this compound probes under ambient laboratory light?
A1: The stability of this compound probes under ambient light can vary significantly depending on their chemical structure. Conventional 3-trifluoromethyl-3-phenyldiazirine probes are known to be susceptible to decomposition upon exposure to ambient light due to the inherent ring strain of the diazirine three-membered ring.[1][2] However, modifications to the aryl ring, such as replacing the phenyl group with electron-withdrawing heterocyclic rings (e.g., pyridine or pyrimidine), have been shown to significantly enhance stability under ambient light conditions.[1][3] Some alkyl diazirines are also reported to be stable to ambient light during routine chemical synthesis.[4] For long-term storage, it is consistently recommended to protect all diazirine-containing compounds from light.[5]
Q2: What are the primary degradation products of this compound probes when exposed to light?
A2: Upon photoactivation, 3H-diazirines primarily form a highly reactive carbene intermediate, which is the desired species for photoaffinity labeling.[1][6] However, a common side reaction is the rearrangement of the diazirine into a linear diazo compound.[1][7] This diazo intermediate can also decompose upon further light exposure to generate the reactive carbene, but its presence can sometimes lead to non-specific labeling or complicate the interpretation of experimental results.[1][7]
Q3: Can I handle my this compound probes on the benchtop, or do I need to work in a darkroom?
A3: While it is crucial to protect diazirine probes from light during long-term storage, brief handling under ambient laboratory lighting is often acceptable, especially for more stable derivatives.[5] However, for conventional and potentially less stable diazirines, minimizing exposure to ambient light is a critical precaution to prevent premature decomposition.[2] It is best practice to work in a subdued lighting environment and to store solutions of the probes in amber vials or containers wrapped in aluminum foil.
Q4: My photoaffinity labeling experiment is giving inconsistent results or high background. Could ambient light exposure be the cause?
A4: Yes, inconsistent results and high background can be symptomatic of probe degradation due to ambient light exposure. If the this compound probe decomposes before the intended UV activation step, the concentration of the active probe will be lower than expected, leading to variable labeling efficiency. Furthermore, the degradation products, such as the diazo intermediate, may contribute to non-specific labeling, thereby increasing the background signal.[4][7]
Q5: How does the type of ambient light (e.g., fluorescent vs. incandescent) affect probe stability?
A5: Studies have shown that both fluorescent and incandescent light can induce the decomposition of this compound probes. Quantitative data indicates that the rate of decomposition can differ between light sources, with conventional 3-trifluoromethyl-3-phenyl diazirine showing significant degradation under both.[8] Therefore, it is advisable to minimize exposure to all sources of artificial and natural light.
Troubleshooting Guides
Issue 1: Low or No Target Labeling
| Possible Cause | Troubleshooting Step |
| Probe Decomposition | 1. Prepare fresh solutions of the diazirine probe immediately before use. 2. Store stock solutions in the dark at -20°C or -80°C. 3. Minimize exposure of the probe and reaction mixtures to ambient light at all stages of the experiment. Use amber tubes and work under subdued lighting. |
| Incorrect UV Wavelength | 1. Ensure the UV lamp emits at the optimal wavelength for diazirine activation (typically ~350-365 nm).[9][10] 2. Check the lamp's specifications and age, as output intensity can decrease over time. |
| Insufficient UV Exposure | 1. Optimize the UV irradiation time. While diazirines generally have short activation times, insufficient exposure will lead to incomplete activation.[5] 2. Conversely, prolonged exposure can damage the target protein.[11] |
Issue 2: High Background or Non-Specific Labeling
| Possible Cause | Troubleshooting Step |
| Probe Degradation | 1. As with low labeling, prevent probe decomposition by protecting it from light. The diazo intermediate can lead to non-specific reactions.[7] 2. Perform a "no UV" control experiment. Labeling observed in the absence of UV light indicates background from the probe or click chemistry reagents.[4] |
| Probe Concentration Too High | 1. Titrate the concentration of the diazirine probe to find the optimal balance between specific labeling and background. |
| Non-specific Binding | 1. Include a competition experiment by adding an excess of a non-photoreactive ligand to ensure the labeling is specific to the binding site of interest.[4] 2. Perform washing steps after probe incubation but before UV irradiation to remove unbound probe.[5] |
Quantitative Data on Probe Stability
The following tables summarize the stability of different 3-trifluoromethyl-3-aryldiazirine derivatives when exposed to ambient light sources.
Table 1: Stability of 3-Trifluoromethyl-3-Aryldiazirines under Fluorescent Light [8]
| Duration of Exposure (days) | Phenyl Derivative (%) | Pyridinyl Derivative (%) | Pyrimidinyl Derivative (%) |
| 0 | 100 | 100 | 100 |
| 4 | 87.7 | 97.1 | 99 |
| 7 | 78.1 | 95.2 | 98 |
| 14 | 58.1 | 90.1 | 95.2 |
| 18 | 49 | 87.7 | 94.3 |
| 26 | 35 | 82.6 | 92.6 |
| 31 | 26.8 | 79.4 | 90.1 |
Table 2: Stability of 3-Trifluoromethyl-3-Aryldiazirines under Incandescent Light [8]
| Duration of Exposure (days) | Phenyl Derivative (%) | Pyridinyl Derivative (%) | Pyrimidinyl Derivative (%) |
| 0 | 100 | 100 | 100 |
| 1 | 94.3 | 97.1 | 98.0 |
| 3 | 85.5 | 93.5 | 96.2 |
| 5 | 74.1 | 87.7 | 91.7 |
| 15 | 22.5 | 54.9 | 67.1 |
Experimental Protocols
Protocol 1: Assessing this compound Probe Stability under Ambient Light
This protocol is adapted from studies assessing the stability of novel diazirine probes.[8]
-
Sample Preparation: Prepare a solution of the this compound probe in a deuterated solvent (e.g., d4-methanol) in an NMR tube. The concentration should be suitable for NMR analysis.
-
Initial Analysis: Acquire an initial 19F NMR (if the probe is trifluoromethylated) or 1H NMR spectrum of the sample to determine the initial concentration and purity of the diazirine.
-
Light Exposure: Place the NMR tube under a defined ambient light source (e.g., two linear fluorescent lamps).
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Time-Course Monitoring: At regular intervals (e.g., daily or weekly), acquire a new NMR spectrum of the sample.
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Data Analysis: Integrate the signal corresponding to the intact diazirine and any degradation products. Calculate the percentage of the remaining intact diazirine at each time point relative to the initial measurement.
-
Control: As a control, store an identical sample in the dark at room temperature and analyze it at the same time points to assess thermal stability.[8]
Visualizations
References
- 1. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Design, Synthesis and Evaluation of Novel Diazirine Photolabels with I" by Arun Babu Kumar [digitalcommons.usf.edu]
- 3. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. rsc.org [rsc.org]
- 9. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
Technical Support Center: Quenching of 3H-Diazirine-Generated Carbenes by Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3H-diazirine compounds for applications such as photoaffinity labeling. The information addresses common issues related to the quenching of photogenerated carbenes by water.
Frequently Asked Questions (FAQs)
Q1: What is carbene quenching by water?
A1: Upon photolysis (typically with UV light around 350-365 nm), 3H-diazirines extrude nitrogen gas (N₂) to generate highly reactive carbene intermediates.[1] In aqueous environments, these carbenes can react rapidly with water molecules. This reaction, known as quenching, typically results in the formation of alcohols via formal insertion into an O-H bond. This process can compete with the desired reaction of the carbene with its target molecule, potentially leading to lower yields of the intended product.[1]
Q2: Is water quenching always a problem?
A2: Not necessarily. While water quenching can significantly reduce the efficiency of photoaffinity labeling, it also serves a beneficial role by minimizing non-specific labeling.[1] Carbenes that diffuse away from the target binding site are rapidly quenched by the aqueous solvent, preventing them from reacting with other biomolecules indiscriminately.[2]
Q3: How do substituents on the diazirine affect quenching by water?
A3: Substituents have a significant impact on the properties and reactivity of the generated carbene. Aryl-trifluorodiazirines, for example, are commonly used in biological applications and primarily react through a carbene intermediate that is readily quenched by water.[2][3] In contrast, alkyl diazirines can form a reactive diazo intermediate, which exhibits a preference for reacting with acidic residues over water.[2][3][4] The electronic nature of the substituents also influences whether a singlet or triplet carbene is formed, which in turn affects the reaction mechanism and susceptibility to quenching.
Q4: What is the typical product distribution when a carbene is quenched by water?
A4: The primary product of a singlet carbene reacting with water is the corresponding alcohol. However, other products can also be formed, especially with alkyl diazirines, which can undergo rearrangement to alkenes.[5] Photolysis of some diazirines in aqueous solution can lead to a complex mixture of products, including alcohols, ketones, and rearrangement products.[5] For instance, photolysis of 3-phenyl-3-(trifluoromethyl)diazirine in methanol results in over 95% yield of the O-H insertion product (ether).[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired labeled product in an aqueous system. | 1. Efficient carbene quenching by water: The generated carbene is reacting with water faster than with the target molecule. 2. Suboptimal photolysis conditions: Insufficient UV light exposure time or incorrect wavelength. 3. Formation of a long-lived diazo intermediate: Especially with alkyl diazirines, the diazo intermediate may not be efficiently converted to the carbene.[7] | 1a. Increase the concentration of the target molecule: This can favor the bimolecular reaction with the target over the reaction with the solvent. 1b. Modify the diazirine probe: Consider using a diazirine derivative that is less susceptible to water quenching or has a longer-lived carbene intermediate. 2. Optimize photolysis: Increase the irradiation time or use a higher intensity lamp. Ensure the wavelength matches the absorbance maximum of the diazirine (~350-365 nm). For diazo intermediates, a second irradiation at a shorter wavelength (e.g., 302 nm) can promote conversion to the carbene.[7] 3. Use an aryl-trifluorodiazirine: These are known to more efficiently generate carbenes directly.[2] |
| Observation of unexpected side products (e.g., alkenes, ketones). | 1. Carbene rearrangement: The carbene intermediate may be rearranging to a more stable species before it can react with the target.[5] 2. Reaction of a diazo intermediate: The diazo isomer can undergo different reaction pathways, such as protonation and reaction with nucleophiles.[8] | 1. Modify the diazirine structure: Introducing bulky substituents can sometimes disfavor rearrangement pathways. 2. Control the pH: For alkyl diazirines, the formation of a diazonium species from the diazo intermediate is pH-dependent. Adjusting the pH may alter the product distribution.[3][9] |
| Inconsistent results between experiments. | 1. Variability in UV lamp output: The intensity of the UV lamp may fluctuate. 2. Dissolved oxygen: Oxygen can react with triplet carbenes. 3. Temperature fluctuations: Reaction rates can be temperature-dependent. | 1. Calibrate the UV source: Regularly check the output of the UV lamp. 2. Degas the solution: Before photolysis, degas the reaction mixture to remove dissolved oxygen. 3. Maintain constant temperature: Perform experiments in a temperature-controlled environment. |
Quantitative Data on Carbene Quenching
The following tables summarize key quantitative data related to the photolysis of diazirines and the reactivity of the resulting carbenes.
Table 1: Product Distribution from Photolysis of 3-Phenyl-3-(trifluoromethyl)diazirine (TPD)
| Solvent | Product(s) | Yield | Reference |
| Cyclohexane | Carbene (for subsequent reactions) | ~65% | [6] |
| Diazoisomer | ~35% | [6] | |
| Methanol | O-H insertion product (ether) | >95% | [6] |
| Cyclohexane | C-H insertion product | >50% (at 15 mM diazirine) | [6] |
Table 2: Estimated Rate Constants for Carbene Reactions
| Carbene | Reactant | Rate Constant (M⁻¹s⁻¹) | Notes | Reference |
| Chlorophenylcarbene | Acetic Acid | ~2 x 10⁹ | Can be used as an approximation for the reaction with water. | [10] |
| p-Nitrophenoxy(phenyl)carbene | Water | 0.316 s⁻¹ (pseudo-first-order) | Measured in 50% MeCN/50% water. | [11] |
Experimental Protocols
Protocol: Monitoring Carbene Quenching by Water via UV-Vis Spectroscopy
This protocol describes a general method to monitor the photolysis of a this compound and the subsequent decay of the generated carbene in an aqueous buffer.
Materials:
-
This compound compound of interest
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 1000W Hg(Xe) lamp with a bandpass filter for ~350 nm)[12]
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution in the aqueous buffer to the desired final concentration in the quartz cuvette. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.
-
Place the cuvette in the UV-Vis spectrophotometer and record an initial absorbance spectrum. The diazirine will have a characteristic absorbance maximum around 350-360 nm.
-
Remove the cuvette from the spectrophotometer and place it in front of the UV lamp. Ensure a consistent distance from the lamp for reproducible results.[12]
-
Irradiate the sample for a defined period (e.g., 30-60 seconds).[12]
-
Immediately after irradiation, place the cuvette back into the spectrophotometer and record absorbance spectra at regular intervals to monitor the decay of any transient species and the formation of products.
-
Repeat the irradiation and monitoring steps until the diazirine absorbance has disappeared.
-
Analyze the spectral data to determine the rate of diazirine photolysis and to identify any transient intermediates.
Visualizations
Caption: Reaction pathways of this compound photolysis.
Caption: Troubleshooting flowchart for low labeling yield.
References
- 1. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 5. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 10. islandscholar.ca [islandscholar.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in 3H-diazirine photoaffinity labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 3H-diazirine photoaffinity labeling (PAL) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound photoaffinity labeling?
A1: this compound photoaffinity labeling is a powerful technique to identify and study protein-ligand interactions.[1][2] The diazirine moiety, a small three-membered ring containing two nitrogen atoms, is incorporated into a ligand of interest. Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses a molecule of nitrogen gas (N2) to generate a highly reactive carbene intermediate.[3][4] This carbene can then rapidly and non-selectively insert into nearby chemical bonds, including C-H, N-H, and O-H bonds of a target protein, forming a stable covalent bond.[3][5] The tritium (3H) label on the probe allows for the detection and quantification of the labeled protein.
Q2: What are the main advantages of using this compound probes?
A2: this compound probes offer several advantages:
-
Small size: The diazirine group is small and minimally perturbs the structure and function of the ligand.[3][6]
-
Activation at longer wavelengths: They can be activated by UV light at wavelengths (350-365 nm) that are less damaging to biological molecules compared to shorter UV wavelengths.[1][7]
-
High reactivity of the carbene: The generated carbene is extremely reactive and has a short half-life, leading to rapid covalent bond formation with nearby molecules.[1]
-
Chemical stability: Diazirines are generally stable across a range of pH values and are not susceptible to reaction with nucleophiles.[3]
Q3: What are the common causes of low labeling yield?
A3: Low labeling yields can stem from several factors:
-
Probe-related issues: Impure or degraded probe, or a probe with low affinity for the target protein.[1]
-
Inefficient photolysis: Suboptimal UV irradiation conditions, such as incorrect wavelength, insufficient light intensity, or short exposure time.[7][8]
-
Quenching of the carbene: The highly reactive carbene can be quenched by water molecules in the buffer, reducing its availability to react with the target protein.[1][4]
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Isomerization to diazo compounds: Upon irradiation, a portion of the diazirine can isomerize to a more stable, but less reactive, linear diazo compound.[1][9]
-
Non-specific binding: The probe may bind to abundant cellular proteins or other components in the sample, depleting the amount available to bind to the specific target.[1][2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during this compound photoaffinity labeling experiments.
Problem 1: Low or No Detectable Labeling of the Target Protein
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Probe Integrity and Purity | Verify the purity and concentration of your this compound probe. | Use techniques like HPLC and mass spectrometry to confirm the integrity of the probe. Ensure proper storage conditions (e.g., protected from light) to prevent degradation.[10] |
| Probe-Target Affinity | Confirm the binding affinity of your probe to the target protein. | If the affinity is too low, the probe may not be retained in the binding pocket long enough for efficient crosslinking upon photolysis.[1] Consider redesigning the probe to improve affinity. |
| Suboptimal Photolysis Conditions | Optimize UV irradiation parameters. | Ensure you are using the optimal wavelength for diazirine activation (around 350-365 nm).[8] Experiment with different irradiation times and light source distances. A higher wattage lamp may be more effective.[8] Sequential irradiation at 365 nm followed by 302 nm has been shown to improve photolysis efficiency in some cases.[7] |
| Carbene Quenching by Water | Reduce the aqueous content of the reaction. | The reactive carbene can be rapidly quenched by water.[1][4] If your protein is stable in organic solvents, consider adding co-solvents like acetonitrile or DMSO to the reaction buffer.[3] |
| Isomerization to Diazo Intermediate | Optimize photolysis to favor carbene formation. | While some diazo formation is often unavoidable, minimizing it can improve yields. The ratio of carbene to diazo can be influenced by the probe's chemical structure and the irradiation conditions.[9][11] |
Problem 2: High Background or Non-Specific Labeling
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Hydrophobic or Electrostatic Interactions | Modify the reaction buffer to reduce non-specific binding. | Increase the salt concentration (e.g., NaCl) to disrupt electrostatic interactions.[12] Include non-ionic detergents (e.g., Tween-20, Triton X-100) to minimize hydrophobic interactions.[12] Adding a blocking agent like Bovine Serum Albumin (BSA) can also help by occupying non-specific binding sites.[12] |
| Probe Concentration is Too High | Titrate the concentration of the this compound probe. | Using an excessively high probe concentration can lead to increased non-specific labeling.[1] Determine the lowest effective concentration that still provides specific labeling of your target. |
| Insufficient Washing Steps | Optimize post-labeling wash steps. | Thoroughly wash the sample after the labeling reaction to remove unbound probe. This is especially critical before cell lysis and protein precipitation steps.[13] |
| Probe Design | Consider redesigning the photoaffinity probe. | The linker connecting the diazirine to the ligand can influence non-specific binding.[2][14] In some cases, a more branched linker may reduce non-specific interactions compared to a linear one.[14] |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for this compound photoaffinity labeling. These are starting points and may require optimization for your specific system.
Table 1: Recommended Concentration Ranges
| Component | Recommended Concentration | Notes |
| This compound Probe | 0.1 - 10 µM | The optimal concentration depends on the probe's affinity for the target.[13] |
| Target Protein | 1 - 50 µM | Higher concentrations can improve the chances of a labeling event. |
| BSA (Blocking Agent) | 0.1% - 1% (w/v) | Can be added to reduce non-specific binding.[12] |
| Non-ionic Detergent | 0.01% - 0.1% (v/v) | Helps to reduce hydrophobic interactions. |
Table 2: UV Irradiation Conditions
| Parameter | Recommended Setting | Notes |
| Wavelength | 350 - 365 nm | This wavelength range is optimal for activating diazirines while minimizing damage to proteins.[8] |
| Light Source | High-pressure mercury lamp, LED lamp | The intensity of the light source will affect the required irradiation time. |
| Irradiation Time | 1 - 30 minutes | Shorter times are generally preferred to minimize protein damage.[8] The optimal time should be determined empirically. |
| Distance from Source | 1 - 5 cm | Closer distances increase light intensity but may also increase sample heating.[8] |
| Temperature | On ice or at 4°C | It is important to keep the sample cool during irradiation to prevent thermal denaturation of the protein.[15] |
Experimental Protocols
Protocol 1: General Photoaffinity Labeling of a Purified Protein
-
Sample Preparation: Prepare a solution of your target protein in a suitable buffer (e.g., PBS or Tris-HCl). If necessary, add a blocking agent like BSA to a final concentration of 0.1%.
-
Probe Addition: Add the this compound probe to the protein solution to the desired final concentration. Incubate the mixture in the dark for a period sufficient to allow for binding (e.g., 30 minutes at 4°C).
-
UV Irradiation: Place the sample in a suitable vessel (e.g., a quartz cuvette or a 96-well plate) on ice.[15] Irradiate the sample with UV light at 365 nm for a predetermined optimal time.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, although the short-lived carbene often makes this unnecessary.
-
Downstream Analysis: The labeled protein can be detected by autoradiography after SDS-PAGE, or enriched and identified using mass spectrometry.
Protocol 2: Click Chemistry for Biotin/Fluorescence Tagging
If your diazirine probe contains an alkyne handle, you can use a "click" reaction to attach a biotin or fluorescent tag for easier detection and enrichment.
-
Prepare Click Chemistry Reagents: Prepare stock solutions of a biotin-azide or fluorescent-azide, copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate.
-
Initiate Click Reaction: To your labeled protein sample, add the azide tag, CuSO4, and sodium ascorbate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[13]
-
Protein Precipitation: Precipitate the protein to remove unreacted click chemistry reagents. A common method is cold acetone precipitation.[13]
-
Analysis: The biotinylated proteins can be enriched using streptavidin beads, and fluorescently tagged proteins can be visualized by in-gel fluorescence scanning.
Visualizations
Caption: Experimental workflow for this compound photoaffinity labeling.
Caption: Photoactivation pathway of a this compound probe.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
side reactions of 3H-diazirine: diazo isomer formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-diazirines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the formation of diazo isomers as a side reaction.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during the use of 3H-diazirines in your experiments.
Q1: My photoaffinity labeling experiment is showing very low yields of the desired cross-linked product. What could be the cause?
Possible Cause: A primary reason for low product yield is the photo-induced isomerization of your 3H-diazirine to its linear diazo isomer.[1][2] Upon irradiation, instead of exclusively forming the highly reactive carbene needed for cross-linking, a significant portion of the diazirine may be converting into the more stable, and less reactive, diazo compound.[3] This diazo isomer does not efficiently form the carbene under the same photolysis conditions (typically long-wavelength UV light, ~350-380 nm) used for the diazirine.[2][4]
Recommended Solutions:
-
Optimize Photolysis Conditions: While diazo compounds can also generate carbenes, they often require different activation conditions, such as higher energy UV light (<315 nm).[3] However, this may not be suitable for biological samples. Instead, focus on optimizing the photolysis of the diazirine itself.
-
Structural Modification: The stability of the diazirine and its propensity to form a carbene are influenced by its substituents. Aromatic diazirines, particularly those with electron-withdrawing groups like a trifluoromethyl group, are known to be more stable and tend to generate a higher yield of carbene compared to alkyldiazirines.[1][4] The trifluoromethyl group helps to stabilize the diazirine and inhibit the rearrangement to the diazo isomer.[3]
-
Use Freshly Purified Diazirine: Ensure that the diazirine starting material is pure and has not degraded to the diazo isomer during storage.
Q2: I am observing non-specific labeling and unexpected side products in my reaction mixture that are not consistent with carbene chemistry.
Possible Cause: The formation of a diazo isomer can lead to side reactions that are not characteristic of carbenes. Long-lived diazo compounds can act as alkylating agents, reacting with various nucleophiles in the dark.[2] This can result in non-specific labeling of proteins or other molecules in your sample, complicating the analysis of your results.[2]
Recommended Solutions:
-
Characterize Your Reagent: Before conducting your experiment, analyze your diazirine-containing probe by NMR (e.g., ¹H or ¹⁹F NMR for fluorinated analogs) to check for the presence of the diazo isomer.[5]
-
Control Reaction Conditions: Perform your experiments in a controlled environment to minimize conditions that favor isomerization, such as exposure to ambient light or heat.[3][5]
-
Purification: If the diazo isomer is detected, purify your diazirine probe before use.
Q3: I am getting inconsistent results and poor reproducibility between different experimental runs.
Possible Cause: Inconsistency can stem from the variable purity of your this compound reagent between batches or due to degradation over time. 3H-diazirines can be sensitive to ambient light and temperature, leading to the spontaneous formation of the diazo isomer during storage.[5] Using a reagent with varying amounts of the diazo isomer will lead to unpredictable yields of the reactive carbene and, consequently, irreproducible results.
Recommended Solutions:
-
Standardize Storage: Store your diazirine compounds in the dark and at a low temperature to minimize thermal and photochemical decomposition.
-
Batch-to-Batch QC: Perform a quality control check on each new batch of diazirine reagent to quantify its purity and the percentage of any diazo isomer present.
-
Monitor Reagent Stability: For ongoing experiments, periodically re-analyze your stock solution of the diazirine probe to ensure it has not degraded over time.
Frequently Asked Questions (FAQs)
Q1: What is the diazo isomer of a this compound?
A this compound is a three-membered ring containing one carbon and two nitrogen atoms with a double bond between the nitrogens (>CN₂).[6] Its diazo isomer is a linear molecule with the structure >C=N=N.[1][6] This isomerization is a common side reaction that can occur both thermally and photochemically.[3]
Q2: What factors promote the isomerization of this compound to its diazo isomer?
Several factors can influence this side reaction:
-
Photolysis: Exposure to UV light, the very condition used to generate the carbene, is a primary driver for isomerization to the diazo compound.[1][3]
-
Heat: Some diazirines can thermally rearrange to their diazo isomers.[3][7]
-
Substituents: The chemical nature of the groups attached to the diazirine's carbon atom plays a critical role. Alkyldiazirines are often more prone to rearrangement than aromatic diazirines.[4] Electron-withdrawing groups, such as trifluoromethyl (CF₃), can significantly stabilize the diazirine ring and reduce the likelihood of isomerization.[3][4]
-
Ambient Light: Due to the inherent ring strain, some 3H-diazirines can decompose or isomerize even under ambient light conditions during storage or handling.[5]
Q3: How does the diazo isomer impact my experiment?
The diazo isomer has several negative impacts:
-
Reduced Efficiency: It lowers the concentration of the desired carbene precursor, leading to lower yields of the intended cross-linking or insertion products.[4]
-
Non-Specific Reactions: Diazo compounds can act as electrophiles and react with nucleophiles, causing non-specific labeling that can interfere with data interpretation.[2]
-
Complexity: The presence of a second photoreactive species with different properties complicates the kinetics and outcome of the experiment.[3]
Q4: How can I detect and quantify the formation of the diazo isomer?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For diazirines containing a trifluoromethyl group, ¹⁹F NMR is particularly effective for distinguishing and quantifying the diazirine, its diazo isomer, and the final carbene insertion product.[5] You can monitor the reaction in real-time or analyze samples at different time points during photolysis.
Data Summary
The ratio of carbene generation to diazo isomer formation is highly dependent on the structure of the diazirine. The following table summarizes the general trends.
| Diazirine Type | Substituent Effects | Typical Carbene / Diazo Ratio | Key Characteristics |
| Alkyldiazirines | Prone to rearrangement | Lower carbene yield | Often have lower cross-linking efficiency due to side reactions.[4] |
| Aromatic Diazirines | Phenyl or other aryl groups | Higher carbene yield | Generally more stable and efficient carbene precursors than alkyldiazirines.[4] |
| Trifluoromethylaryl Diazirines | Electron-withdrawing CF₃ group | High carbene yield (e.g., 65/35 carbene/diazo)[3] | The CF₃ group stabilizes the diazirine, inhibiting diazo isomer formation and preventing carbene rearrangement.[1][4] |
Note: Ratios can vary significantly based on solvent, temperature, and irradiation wavelength.[3]
Experimental Protocols
Protocol: Monitoring this compound Photolysis by ¹⁹F NMR
This protocol describes a method to quantify the photodecomposition of a 3-trifluoromethyl-3-aryldiazirine and the formation of its diazo isomer.
Materials:
-
3-Trifluoromethyl-3-aryldiazirine compound
-
Deuterated methanol (CD₃OD)
-
NMR tubes
-
UV lamp (e.g., Rayonet with 350 nm bulbs)
-
NMR spectrometer capable of ¹⁹F detection
Procedure:
-
Sample Preparation: Prepare a solution of the 3-trifluoromethyl-3-aryldiazirine in deuterated methanol (e.g., 1-5 mg/mL) in an NMR tube. The methanol acts as a scavenger for the generated carbene.[5]
-
Initial Spectrum (t=0): Acquire an initial ¹⁹F NMR spectrum of the sample before any UV exposure. This will serve as your baseline and confirm the purity of the starting material.
-
Photolysis: Place the NMR tube at a fixed distance from the UV lamp. Irradiate the sample for a specific period (e.g., 30 seconds).
-
Post-Irradiation Spectrum: After the first irradiation period, immediately acquire another ¹⁹F NMR spectrum.
-
Data Analysis:
-
Identify the distinct signals in the ¹⁹F NMR spectrum corresponding to:
-
The starting this compound.
-
The linear diazo isomer.
-
The carbene-methanol insertion product.[5]
-
-
Integrate the peaks for each species. The relative integrals will correspond to the molar ratio of the compounds in the solution.
-
-
Time Course Monitoring: Repeat steps 3-5 at various time intervals (e.g., 1 min, 2 min, 5 min, 10 min) to monitor the distribution of the three species over time.[8]
-
Quantification: Calculate the percentage of each species at every time point to determine the rate of diazirine decomposition and the quantum yield of diazo isomer formation versus carbene generation.
Visualizations
Reaction Pathways of this compound
Caption: Photolysis pathways for this compound.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting logic for experiments involving 3H-diazirines.
References
- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 5. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Enhancing Aqueous Solubility of 3H-Diazirine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-diazirine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the aqueous solubility of these powerful photo-crosslinking agents.
Frequently Asked Questions (FAQs)
Q1: Why are many of my this compound derivatives poorly soluble in aqueous buffers?
A1: The poor aqueous solubility of many this compound derivatives, particularly the widely used 3-trifluoromethyl-3-phenyldiazirine (TPD) scaffold, stems from the hydrophobic nature of the aryl ring system. This hydrophobicity can lead to aggregation and precipitation in physiological buffers, complicating experimental design and interpretation.
Q2: What are the primary strategies to enhance the aqueous solubility of my diazirine compound?
A2: There are two main approaches:
-
Structural Modification: This involves synthesizing new diazirine derivatives with incorporated polar or ionizable functional groups. A highly effective strategy is the replacement of the traditional phenyl ring with electron-withdrawing heteroaromatic rings like pyridine or pyrimidine.
-
Formulation Strategies: This approach modifies the solvent environment to accommodate the hydrophobic compound. Common methods include the use of co-solvents, surfactants, or forming inclusion complexes with cyclodextrins.
Q3: How does replacing the phenyl group with a pyridine or pyrimidine ring improve solubility?
A3: Pyridine and pyrimidine are heteroaromatic rings containing nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, increasing the polarity of the molecule and its favorable interactions with water. This simple substitution can increase aqueous solubility by several orders of magnitude without negatively impacting photoreactivity.
Q4: What is cyclodextrin complexation and how does it enhance solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate a poorly soluble "guest" molecule, like a diazirine derivative, within their hydrophobic cavity. The resulting "inclusion complex" has a hydrophilic surface, rendering it soluble in aqueous solutions.
Q5: Will structural modifications to the diazirine photophore affect its photoreactivity or stability?
A5: Not necessarily. Studies have shown that replacing the phenyl ring in TPD with pyridine or pyrimidine rings does not negatively affect the photoreactive efficiency. In fact, these modifications can significantly improve the stability of the diazirine in ambient light, which is a major advantage during synthesis and handling.
Q6: What is a photoaffinity labeling (PAL) experiment?
A6: Photoaffinity labeling (PAL) is a technique used to identify molecular interactions in biological systems. A probe containing a photoreactive group (like a diazirine), an affinity unit for a specific target, and a reporter tag is introduced into a biological system. Upon irradiation with UV light, the diazirine generates a highly reactive carbene that forms a covalent bond with the nearest molecule, allowing for the identification of binding partners.
Troubleshooting Guide
Problem: My diazirine-based photoaffinity probe precipitates from my aqueous buffer during incubation.
This is a common issue that can prevent successful labeling of target biomolecules. The following steps and solutions can help you resolve it.
Logical Troubleshooting Workflow
Use the following workflow to diagnose and solve solubility issues.
Caption: Troubleshooting workflow for diazirine solubility.
Solution 1: Formulation-Based Strategies (First Approach)
Before attempting a new synthesis, optimizing the formulation is the most direct approach.
-
Use of Co-solvents: Small amounts of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Protocol: Prepare a concentrated stock solution of your diazirine probe in 100% DMSO. Add this stock to your aqueous buffer dropwise while vortexing. Aim for a final DMSO concentration of <1% (v/v) to minimize effects on protein structure and function. Always run a vehicle control (buffer + equivalent DMSO) in your experiments.
-
-
Cyclodextrin Complexation: This method encapsulates the hydrophobic diazirine, rendering it soluble. β-cyclodextrin and its more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin) are effective. See Protocol 1 for a detailed method.
Solution 2: Synthesis-Based Strategies (Advanced Approach)
If formulation strategies fail or are incompatible with your experimental system, synthesizing a more soluble probe is the best long-term solution.
-
Incorporate Heteroaromatic Rings: Replacing the phenyl ring of a conventional TPD probe with a pyridine or pyrimidine ring dramatically increases aqueous solubility. This is the most highly recommended and validated approach. The data below demonstrates the stark difference in solubility.
The following table summarizes the aqueous solubility of photoaffinity probes derivatized with conventional phenyl-diazirine versus modified pyridyl- and pyrimidinyl-diazirine photophores.
| Photophore Type | Derivative | Aqueous Solubility (mM) at pH 7.4 | Aqueous Solubility (mM) at pH 5.0 | Fold Increase vs. Phenyl (pH 7.4) |
| Phenyl | N-Acetyl Tryptophan Ester | < 0.00002 | < 0.00002 | 1x |
| Pyridyl | N-Acetyl Tryptophan Ester | 0.00409 | 0.00429 | ~205x |
| Pyrimidinyl | N-Acetyl Tryptophan Ester | 0.133 | 0.131 | ~6,650x |
| Phenyl | 4-Quinolinol Ether | 0.00002 | 0.00002 | 1x |
| Pyridyl | 4-Quinolinol Ether | 0.0113 | 0.0141 | ~565x |
| Pyrimidinyl | 4-Quinolinol Ether | 0.374 | 0.422 | ~18,700x |
Data adapted from Kumar et al. (2016).
Experimental Protocols
Protocol 1: Enhancing Solubility via β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is suitable for preparing small batches of solubilized, poorly water-soluble diazirine derivatives.
Materials:
-
Poorly soluble this compound derivative
-
β-cyclodextrin (β-CD)
-
Methanol/Ethanol and Deionized Water
-
Mortar and Pestle
-
Vacuum oven or desiccator
Methodology:
-
Molar Ratio: Determine the desired molar ratio of diazirine to β-CD (a 1:1 ratio is a good starting point).
-
Preparation: Accurately weigh the calculated amounts of the diazirine derivative and β-CD.
-
Kneading: Place the β-CD in a mortar and add a small volume of a methanol:water (1:1 v/v) or ethanol:water solution to form a thick, uniform paste.
-
Complexation: Slowly add the powdered diazirine derivative to the paste while continuously and thoroughly grinding/kneading for 45-60 minutes. Maintain a paste-like consistency by adding small amounts of the solvent mixture if needed.
-
Drying: Dry the resulting paste in an oven at 40-50°C for 48 hours or in a vacuum desiccator until a constant weight is achieved.
-
Final Processing: Crush the dried complex into a fine powder using the mortar and pestle. Sieve the powder through a 100-mesh screen to ensure uniformity.
-
Storage: Store the final inclusion complex in a sealed, light-protected vial in a desiccator.
-
Validation (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), FTIR, or NMR spectroscopy. The thermal peaks (DSC) or vibrational bands (FTIR) of the complex should differ from a simple physical mixture of the two components.
Caption: Mechanism of cyclodextrin inclusion for solubility.
Protocol 2: General Workflow for Synthesis of a Water-Soluble Heteroaromatic Diazirine
This protocol outlines the key steps for synthesizing a 3-pyridyl or 3-pyrimidyl-3-trifluoromethyl-diazirine, which offers superior aqueous solubility.
Caption: Synthetic workflow for a water-soluble diazirine.
Methodology Overview:
-
Oxime Formation: The starting ketone (e.g., 2-acetyl-5-bromopyridine) is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Tosylation: The hydroxyl group of the oxime is converted into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in a basic medium (e.g., pyridine).
-
Diaziridine Formation: The tosyl oxime is treated with liquid ammonia at low temperature. The ammonia displaces the tosyl group and cyclizes to form the three-membered diaziridine ring.
-
Oxidation: The diaziridine is carefully oxidized to the final this compound. Common oxidizing agents include silver(I) oxide (Ag₂O) or iodine in the presence of triethylamine (TEA).
-
Purification: The final product is purified using column chromatography. All steps involving the diazirine or its precursors should be performed with protection from direct light to prevent premature decomposition.
General Experimental Workflow Visualization
The following diagram illustrates the key stages of a typical photoaffinity labeling experiment after you have successfully prepared your soluble diazirine probe.
Caption: General workflow for a photoaffinity labeling experiment.
effect of pH on 3H-diazirine labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 3H-diazirine reagents in photoaffinity labeling experiments, with a specific focus on the influence of pH on labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: My alkyl diazirine probe shows inconsistent labeling efficiency across different experiments. Could pH be a factor?
A1: Yes, the pH of your experimental system can significantly impact the labeling efficiency of alkyl diazirines.[1][2][3][4][5][6][7] Alkyl diazirines exhibit preferential labeling of acidic amino acid residues, such as glutamate and aspartate, in a pH-dependent manner.[1][3][4][5][6][7][8][9] Lower pH conditions generally lead to higher labeling yields with alkyl diazirines.[1][8] Therefore, variations in buffer pH between experiments could be a primary cause for inconsistent results.
Q2: Why does the labeling efficiency of my alkyl diazirine probe increase at lower pH?
A2: Upon photoactivation, alkyl diazirines can form a reactive diazo intermediate in addition to the expected carbene.[1][3][4][6][8][9][10] This diazo intermediate preferentially reacts with protonated acidic amino acid residues.[1][8][9] At lower pH, a higher proportion of acidic residues (like glutamic acid and aspartic acid) will be in their protonated state, making them more available to react with the diazo intermediate, thus increasing the overall labeling efficiency.[1][9]
Q3: I am using an aryl diazirine probe. Is its labeling efficiency also pH-dependent?
A3: In contrast to alkyl diazirines, aryl-fluorodiazirines generally exhibit labeling patterns that are independent of pH within a typical physiological range (e.g., pH 5.8-8.0).[1][8][9] The reactivity of aryl diazirines is thought to proceed primarily through a carbene intermediate, which is less selective for acidic residues and not as influenced by their protonation state.[1][3][4][5][7][8][9]
Q4: Can the charge of my diazirine probe affect labeling efficiency?
A4: Yes, probes with a net positive charge have been observed to produce higher labeling yields in both cellular and in-vitro experiments.[1][4][5] This may be due to synergistic effects between the positive charge of the probe and the pH-dependent reactivity of the alkyl diazirine, potentially enhancing localization to negatively charged regions such as the cell membrane.[1][8]
Q5: Are there alternative diazirine chemistries that are less sensitive to pH?
A5: Yes, researchers have developed diazirine variants to reduce pH-dependent reactivity bias. For example, diazirines embedded in a cyclobutane ring (e.g., PALBOX) have been shown to reduce labeling through the diazo intermediate and do not exhibit pH-dependent reactivity in vitro.[6] Aryl diazirines are also a good alternative if pH-independent labeling is desired.[1][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling with an alkyl diazirine probe. | Suboptimal pH: The pH of your buffer system may be too high (alkaline), reducing the protonation of acidic residues and thus their reactivity with the diazo intermediate.[1][9] | Carefully check and optimize the pH of your buffer. Consider performing a pH titration experiment (e.g., from pH 5.8 to 8.0) to find the optimal pH for your specific probe and target.[1][8][9] |
| High background or non-specific labeling. | Reactive Diazo Intermediate: The diazo intermediate formed from alkyl diazirines can lead to labeling of abundant acidic proteins, which may be considered "off-targets".[6] | If you suspect pH-dependent off-target labeling, consider switching to an aryl diazirine or a modified alkyl diazirine (like a cyclobutane diazirine) that shows reduced pH sensitivity.[1][6] |
| Inconsistent results between replicates. | Poor pH buffering: The pH of your samples may be drifting during the experiment, leading to variability in labeling efficiency. | Ensure you are using a buffer with sufficient buffering capacity in the desired pH range. Verify the pH of your samples immediately before UV irradiation. |
| Labeling efficiency of a single protein (e.g., BSA) is pH-dependent. | Alkyl Diazirine Probe Chemistry: This is an expected behavior for alkyl diazirines, which show higher labeling at lower pH values.[1][8][9] | This observation confirms the known reactivity pattern. If this pH dependence is undesirable for your application, an aryl diazirine would be a more suitable choice.[1][8] |
Quantitative Data Summary
The following table summarizes the general trend of labeling efficiency for different types of diazirines at various pH values, based on published findings.[1][8][9]
| Diazirine Type | pH 5.8 | pH 6.6 | pH 7.4 | pH 8.0 |
| Alkyl Diazirine | High | Medium-High | Medium | Low |
| Aryl Diazirine | Consistent | Consistent | Consistent | Consistent |
Note: This table represents a qualitative summary of the trend observed in experiments with bovine serum albumin (BSA). Actual labeling efficiency can vary depending on the specific probe, target protein, and experimental conditions.
Experimental Protocols & Methodologies
Protocol: Assessing the pH-Dependence of Diazirine Labeling on a Model Protein
This protocol is adapted from studies evaluating the pH-dependent labeling of bovine serum albumin (BSA) with alkyl and aryl diazirines.[9]
-
Buffer Preparation: Prepare a series of buffers (e.g., Tris buffer) at different pH values, for instance, 5.8, 6.6, 7.4, and 8.0.
-
Sample Preparation: In separate microcentrifuge tubes, incubate the model protein (e.g., BSA) with your alkyl or aryl diazirine probe in each of the prepared buffers.
-
Photo-Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) for a specified period to induce crosslinking.
-
Click Chemistry (if applicable): If your diazirine probe contains a bioorthogonal handle like an alkyne, perform a click chemistry reaction with a corresponding fluorescent reporter (e.g., TAMRA-azide).
-
Visualization and Quantification:
-
Separate the labeled proteins using SDS-PAGE.
-
Visualize the labeled protein using in-gel fluorescence scanning.
-
Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize the total amount of protein loaded.
-
Quantify the fluorescence signal for the labeled protein and normalize it to the total protein signal from the Coomassie stain to determine the relative labeling efficiency at each pH.
-
Visualizations
Caption: Reaction mechanism for alkyl diazirine labeling.
Caption: Workflow for assessing pH's effect on labeling.
References
- 1. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3H-Diazirine Crosslinking Experiments
Welcome to the technical support center for 3H-diazirine crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing their experimental workflow to reduce background and improve signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of high background in this compound crosslinking experiments?
A1: High background can originate from several sources:
-
Non-specific binding of the diazirine probe: The probe can interact non-specifically with abundant proteins or other cellular components, leading to indiscriminate crosslinking upon UV activation.
-
UV-induced radical formation: Prolonged or high-energy UV exposure can generate free radicals from cellular components, causing diazirine-independent crosslinking.[1]
-
Hydrolysis of the NHS ester: For NHS-ester diazirine crosslinkers, hydrolysis can compete with the desired amine reaction, and unreacted/hydrolyzed crosslinker can contribute to background if not adequately removed.
-
Inefficient quenching: Failure to effectively quench the unreacted diazirine probe after photoactivation can lead to continued, non-specific reactions during sample processing.
-
Inadequate washing: Insufficiently stringent washing steps after crosslinking and during affinity purification can fail to remove non-covalently bound proteins and excess reagents.[2][3]
Q2: What are the critical negative controls to include in my experiment?
A2: To accurately interpret your results and identify specific crosslinking events, the following controls are essential:
-
No UV irradiation control: This sample is treated with the diazirine probe but not exposed to UV light. It helps to identify proteins that bind non-covalently to the probe or the affinity matrix.[4]
-
No diazirine probe control: This sample is subjected to the entire experimental procedure, including UV irradiation, but without the addition of the diazirine probe. This control reveals any UV-induced, non-specific crosslinking.
-
Competition control: This involves pre-incubating the sample with an excess of a non-crosslinking competitor molecule that binds to the same target. A significant reduction in the signal for a particular protein in the presence of the competitor suggests specific binding.[4]
Q3: How can I minimize UV-induced damage to my sample?
A3: To minimize UV-induced damage and associated background, consider the following:
-
Optimize UV wavelength: Use a long-wave UV lamp emitting at 350-365 nm, as shorter wavelengths (e.g., 254 nm) can cause more damage to proteins and nucleic acids.[5]
-
Minimize irradiation time: Determine the shortest UV exposure time that yields sufficient specific crosslinking. This can be optimized through a time-course experiment.[1][6]
-
Control temperature: Perform the UV irradiation step on ice to help mitigate potential thermal damage.[2]
Troubleshooting Guide: High Background
This guide provides a structured approach to diagnosing and resolving common issues leading to high background in your this compound crosslinking experiments.
Experimental Workflow & Troubleshooting Logic
Caption: A flowchart to systematically troubleshoot high background issues.
Quantitative Data Summary
Table 1: UV Irradiation Parameters
| Parameter | Recommended Range | Notes |
| Wavelength | 350 - 365 nm | Minimizes damage to biological molecules compared to shorter wavelengths.[5] |
| Irradiation Time | 1 - 15 minutes | Optimization is critical; shorter times reduce non-specific background.[2][4][6] |
| Lamp Power | 6W - 200W | Higher wattage lamps may require shorter exposure times and greater distance from the sample. |
| Distance from Sample | 1 - 20 cm | Dependent on lamp power; adjust to control intensity.[5] |
| Temperature | On ice | Helps to dissipate heat and preserve sample integrity.[2] |
Table 2: Quenching and Scavenger Concentrations
| Reagent | Typical Concentration | Incubation Time | Notes |
| Tris buffer | 20 - 100 mM | 5 - 15 minutes | A common and effective quenching agent for the NHS-ester reaction.[2] |
| Glycine | 20 - 100 mM | 5 - 15 minutes | An alternative to Tris for quenching. |
| Dithiothreitol (DTT) | 10 - 50 mM | 30 minutes at 37°C | Used to cleave disulfide bonds in cleavable crosslinkers.[5] |
| 2-Mercaptoethanol | 5% in SDS-PAGE buffer | 5 minutes at 100°C | Alternative for cleaving disulfide linkers.[5] |
Table 3: Example Wash Buffers for Affinity Purification
| Buffer Component | Low Stringency | Medium Stringency | High Stringency | Purpose |
| Base Buffer | PBS or 50 mM Tris, pH 7.4 | PBS or 50 mM Tris, pH 7.4 | PBS or 50 mM Tris, pH 7.4 | Maintain pH and physiological conditions. |
| NaCl | 150 mM | 300 - 500 mM | 500 mM - 1 M | Disrupts ionic interactions.[3] |
| Detergent (e.g., Triton X-100, NP-40) | 0.1 - 0.5% | 0.5 - 1.0% | 1.0% | Disrupts hydrophobic interactions.[3] |
| SDS | Not recommended | Not recommended | 0.1% | A harsh detergent for very stringent washes. |
Detailed Experimental Protocols
Protocol 1: General Workflow for In-Cell this compound Crosslinking
Caption: A typical experimental workflow for this compound crosslinking in cells.
1. Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any interfering components from the culture medium.
2. Probe Incubation:
-
Prepare the this compound probe solution in an appropriate buffer (e.g., PBS).
-
Add the probe to the cells at the desired final concentration.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 4°C or room temperature to allow the probe to interact with its target.
3. UV Irradiation:
-
Place the cells on ice.
-
Irradiate with a long-wave UV lamp (350-365 nm) for an optimized duration (e.g., 1-15 minutes).[2][4]
4. Quenching:
-
Immediately after irradiation, add a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) to the cells.[2]
-
Incubate for 5-15 minutes on ice to stop the crosslinking reaction.
5. Cell Washing:
-
Wash the cells three times with ice-cold PBS to remove the quenching buffer and unreacted crosslinker.[2]
6. Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the target protein and downstream application.
7. Affinity Purification / Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with control beads to reduce non-specific binding.
-
Incubate the cleared lysate with an appropriate affinity matrix (e.g., antibody-conjugated beads) to capture the crosslinked complexes.
-
Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specific binders (see Table 3).
8. Analysis:
-
Elute the captured proteins from the affinity matrix.
-
Analyze the eluate by SDS-PAGE, autoradiography, Western blotting, or mass spectrometry to identify the crosslinked proteins.
References
- 1. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical Purification of Native Immune Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of Protein Interactions: A Comparative Guide to Mass Spectrometry Analysis of 3H-Diazirine Crosslinked Peptides
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide valuable structural insights. Among the various crosslinking chemistries, 3H-diazirine-based reagents offer unique advantages due to their photo-activatable nature, allowing for precise temporal control over the crosslinking reaction.
This guide provides a comprehensive comparison of different methodologies and reagents used in the mass spectrometry analysis of this compound crosslinked peptides. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and execution of successful XL-MS experiments.
Performance Comparison of Diazirine-Based Crosslinkers
The choice of crosslinking reagent is critical for a successful XL-MS experiment. Diazirine-based crosslinkers are heterobifunctional, typically containing an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) and a photo-activatable diazirine group. Upon exposure to UV light, the diazirine forms a highly reactive carbene intermediate that can insert into a wide range of amino acid side chains in close proximity.[1][2] This broad reactivity can lead to a higher density of crosslinks compared to traditional homobifunctional NHS-ester crosslinkers like BS3.[3]
Several diazirine-based crosslinkers are commercially available, each with distinct properties.
| Reagent | Spacer Arm Length (Å) | Permeability | Key Features |
| SDA (NHS-Diazirine) | 3.9 | Permeable | Short spacer for capturing very close interactions.[1] |
| LC-SDA | 12.5 | Permeable | Longer spacer for capturing more distant interactions. |
| Sulfo-SDA | 12.5 | Impermeable | Water-soluble, ideal for cell-surface crosslinking.[1] |
| SDASO | 7.7, 10.2, 12.5 | Varies | MS-cleavable spacer for simplified data analysis.[4] |
A direct comparison between the amine-reactive crosslinker BS3 and the photo-activatable diazirine crosslinker SDA on the FA core complex revealed a significantly higher number of identified crosslinks with SDA (3,459) compared to BS3 (843).[3] This highlights the advantage of the diazirine's broader reactivity. However, in a different complex (D2-I), BS3 yielded more quantified crosslinks (316) than SDA (233), suggesting that the optimal crosslinker can be protein-complex dependent.[3]
Optimizing Fragmentation for Crosslink Identification
The identification of crosslinked peptides from complex tandem mass spectra is a significant challenge. The choice of fragmentation method profoundly impacts the quality of the data and the number of identified crosslinks. A systematic comparison of five different fragmentation techniques on succinimidyl diazirine (SDA)-crosslinked human serum albumin (HSA) provides valuable insights.
| Fragmentation Method | Total Peptide-Spectrum Matches (PSMs) | Unique Identified Links |
| HCD (Higher-energy C-trap dissociation) | 958 | 446 |
| CID (Collision-induced dissociation) | Not explicitly stated, but complementary | 297 (CID is most complementary, increasing identified links by 13%) |
| ETD (Electron-transfer dissociation) | Not explicitly stated | 202 |
| ETciD (ETD with supplemental activation) | Not explicitly stated | 205 |
| EThcD (ETD with supplemental HCD activation) | Not explicitly stated | 240 |
Data summarized from a study on SDA-crosslinked HSA.
From this comparison, HCD provides the highest number of identified cross-links and PSMs.[5] However, CID is highly complementary, and its inclusion can increase the total number of identified links. For overall sequence coverage of both peptides in a crosslink, EThcD performs the best for the majority of peptides, which can be crucial for unambiguously pinpointing the crosslink site.[5]
Experimental Protocols
A generalized workflow for the mass spectrometry analysis of this compound crosslinked peptides involves several key steps.
Protocol 1: Protein Crosslinking with a Diazirine Reagent
-
Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS or HEPES). The protein concentration should be optimized for the specific interaction being studied.
-
NHS-Ester Reaction: Add the diazirine crosslinker (e.g., Sulfo-SDA) to the protein solution at a specific molar excess. Incubate the reaction in the dark at room temperature for 1-2 hours to allow the NHS ester to react with primary amines on the protein surface.[6]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted NHS esters.
-
UV Photo-activation: Irradiate the sample with UV light at 365 nm on ice for a predetermined time (e.g., 15-30 minutes).[4][6] This step activates the diazirine group to form a reactive carbene that will covalently bind to nearby amino acid residues.
-
Sample Preparation for MS: The crosslinked protein mixture can be run on an SDS-PAGE gel to separate crosslinked complexes. The bands of interest are then excised for in-gel digestion.
Protocol 2: Enzymatic Digestion and Mass Spectrometry
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Enzymatic Digestion: Digest the protein with a protease, most commonly trypsin. For complex samples, a sequential digestion with multiple enzymes (e.g., Trypsin followed by Glu-C) can increase the number of identified crosslinks.[6]
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. Employ a data-dependent acquisition (DDA) method, selecting precursor ions for fragmentation by one or a combination of the methods described above (HCD, CID, ETD, etc.).[5]
Data Analysis Workflow
The analysis of the complex data generated from XL-MS experiments requires specialized software.
Software for Crosslink Identification:
Several software packages are available for the identification of crosslinked peptides from tandem mass spectrometry data. Popular choices include:
-
pLink 2: A fast and reliable search engine for proteome-scale identification of cross-linked peptides.
-
xiSEARCH: A software tool for identifying cross-linked residue pairs.[1]
-
MeroX: A tool specifically designed for the analysis of MS-cleavable cross-linkers.
-
CLMSVault: A software suite for data analysis and visualization, including label-free quantification of cross-linked peptides.
The general workflow involves searching the acquired MS/MS spectra against a protein sequence database, allowing for the mass of the crosslinker and the potential modifications on the peptides. The software then scores the peptide-spectrum matches (PSMs) and calculates a false discovery rate (FDR) to ensure the confidence of the identifications.
Visualizing the Workflow and Logic
To better illustrate the processes involved in the analysis of this compound crosslinked peptides, the following diagrams are provided.
Caption: A general experimental workflow for the analysis of diazirine crosslinked peptides.
Caption: Comparison of outcomes from different fragmentation methods for crosslinked peptides.
Caption: A workflow for quantitative crosslinking mass spectrometry to compare protein conformational states.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
A Head-to-Head Comparison: 3H-Diazirine Versus Benzophenone for Photoaffinity Labeling
For researchers, scientists, and drug development professionals, the choice of a photoactivatable crosslinker is a critical decision in the design of photoaffinity labeling (PAL) experiments. This guide provides an objective comparison of two of the most common photophores, 3H-diazirine and benzophenone, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Photoaffinity labeling is a powerful technique to identify and characterize non-covalent interactions between a small molecule (ligand) and its protein targets. The success of a PAL experiment hinges on the properties of the photoreactive group incorporated into the ligand probe. 3H-diazirines and benzophenones are two of the most widely used classes of photo-crosslinkers, each with a distinct set of advantages and disadvantages. This guide will delve into a detailed comparison of their performance, providing the necessary information to make an informed choice.
At a Glance: Key Differences
| Feature | This compound | Benzophenone |
| Photoreactive Group Size | Small, minimally perturbing | Bulky, may sterically hinder binding |
| Reactive Intermediate | Carbene | Triplet Diradical |
| Reactivity | Highly reactive, inserts into C-H, O-H, N-H, and S-H bonds | Moderately reactive, primarily abstracts H-atoms from C-H bonds |
| Lifetime of Reactive Species | Picoseconds to nanoseconds[1] | Microseconds[2] |
| Activation Wavelength | ~350-380 nm[3] | ~350-365 nm[4] |
| Labeling Efficiency | Generally higher due to high reactivity | Generally lower, but can be improved with longer irradiation |
| Specificity | High specificity due to short-lived reactive species | Can lead to non-specific labeling with longer irradiation times[4] |
| Quenching by Water | Yes, carbene is readily quenched by water | Reversible quenching, can be re-excited[5] |
| Chemical Stability | Generally stable to a wide range of chemical conditions[3][6] | High chemical stability[7] |
Delving Deeper: A Comparative Analysis
Chemical Structure and Activation
3H-diazirines are three-membered rings containing a carbon and two nitrogen atoms. Upon irradiation with UV light, they extrude nitrogen gas to generate a highly reactive carbene intermediate.[5][8] Benzophenones, on the other hand, are aromatic ketones that, upon UV excitation, form a less reactive triplet diradical.[8]
Figure 1: Chemical structures of this compound and benzophenone.
The smaller size of the diazirine moiety is a significant advantage, as it is less likely to interfere with the binding of the ligand to its target protein.[8] The bulkier benzophenone group may, in some cases, alter the binding affinity or specificity of the probe.
Reaction Mechanisms and Reactivity
The carbene generated from this compound is an extremely reactive species with a very short lifetime, on the order of picoseconds to nanoseconds.[1] This high reactivity allows it to insert into a wide variety of chemical bonds, including strong C-H bonds, as well as O-H, N-H, and S-H bonds.[5] This broad reactivity profile increases the probability of successful cross-linking.
Figure 2: Simplified reaction mechanisms of this compound and benzophenone.
The triplet diradical formed from benzophenone is less reactive and has a longer lifetime of microseconds.[2] It primarily reacts by abstracting a hydrogen atom from weaker C-H bonds, which can be a limitation if the binding pocket lacks suitably reactive residues.[4] However, the longer lifetime of the benzophenone triplet can be advantageous in some contexts, as it allows more time for the probe to encounter a reactive partner.
A key difference is their interaction with water. The carbene from diazirine is rapidly and irreversibly quenched by water, which can reduce the overall labeling efficiency in aqueous environments.[5] In contrast, the quenching of the benzophenone triplet diradical by water is reversible, meaning it can be re-excited by UV light, potentially leading to higher labeling yields with prolonged irradiation.[5]
Labeling Efficiency and Specificity
Due to the high reactivity of the carbene intermediate, this compound probes often exhibit higher cross-linking efficiency compared to benzophenone probes. However, this is not a universal rule, and the efficiency can be highly dependent on the specific target and the design of the probe.
The short lifetime of the carbene is a major contributor to the high specificity of diazirine-based probes. The reactive species has very little time to diffuse away from the binding site, minimizing the chances of non-specific labeling of bystander proteins.[6] Conversely, the longer lifetime of the benzophenone diradical can sometimes lead to an increase in non-specific background labeling, especially with extended irradiation times.[4]
Experimental Protocols
The general workflow for a photoaffinity labeling experiment is similar for both this compound and benzophenone probes.
Figure 3: General experimental workflow for photoaffinity labeling.
Key Experimental Considerations:
-
Probe Concentration: The optimal concentration of the photoaffinity probe should be determined empirically to maximize target labeling while minimizing non-specific binding.
-
Irradiation Time: For diazirine probes, shorter irradiation times (typically 1-15 minutes) are often sufficient. Benzophenone probes may require longer irradiation times (15-60 minutes or more) to achieve comparable labeling.
-
UV Light Source: A UV lamp with an emission maximum around 365 nm is suitable for both types of probes. The distance from the light source and the intensity should be optimized and kept consistent.
-
Controls: Appropriate controls are crucial for data interpretation. These include a no-UV control to assess non-photodependent binding and a competition control where an excess of the unlabeled ligand is added to demonstrate specific binding to the target.
Detailed Methodologies
Protocol 1: Photoaffinity Labeling with a this compound Probe and Analysis by Western Blot
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with the this compound-containing photoaffinity probe at a predetermined optimal concentration and incubate for the desired time to allow for target binding.
-
UV Irradiation: Place the cell culture plate on ice and irradiate with a 365 nm UV lamp for 1-15 minutes.
-
Cell Lysis: After irradiation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry (if applicable): If the probe contains an alkyne or azide handle, perform a click reaction to attach a biotin tag for enrichment.
-
Streptavidin Pulldown: Add streptavidin-coated beads to the cell lysate and incubate to capture the biotinylated protein-probe complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9][10]
-
Incubate the membrane with a streptavidin-HRP conjugate (to detect the biotin tag) or a primary antibody against the protein of interest overnight at 4°C.[9][10]
-
If using a primary antibody, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Photoaffinity Labeling with a Benzophenone Probe and Analysis by Mass Spectrometry
-
Sample Preparation: Prepare a cell lysate or a purified protein sample. Add the benzophenone-containing photoaffinity probe to the sample and incubate to allow for binding.
-
UV Irradiation: Irradiate the sample with a 365 nm UV lamp for 15-60 minutes on ice.
-
Enrichment: If the probe contains a biotin tag, perform a streptavidin pulldown as described in Protocol 1.
-
In-gel or In-solution Digestion:
-
In-gel: Run the enriched protein sample on an SDS-PAGE gel. Excise the protein band of interest and perform in-gel digestion with a protease such as trypsin.
-
In-solution: For purified protein samples, the digestion can be performed directly in solution.
-
-
Peptide Cleanup: Desalt the digested peptides using a C18 StageTip or a similar method to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the peptides by reverse-phase chromatography.
-
Analyze the eluted peptides by mass spectrometry to determine their mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins and map the site of probe cross-linking by identifying the peptide with a mass shift corresponding to the mass of the photoaffinity probe.
Conclusion
Both this compound and benzophenone are valuable tools for photoaffinity labeling, and the optimal choice depends on the specific experimental goals and the nature of the biological system under investigation.
-
Choose this compound when:
-
Minimizing the size of the photophore is critical to preserve ligand binding.
-
High specificity and minimal non-specific labeling are paramount.
-
A broad range of amino acid residues are potential targets for cross-linking.
-
-
Choose benzophenone when:
-
A longer-lived reactive species is desired to increase the probability of cross-linking.
-
The synthetic incorporation of the photophore is a primary consideration (benzophenone derivatives are often easier to synthesize).
-
The potential for steric hindrance from the bulkier group is not a major concern.
-
By carefully considering the properties of each photophore and optimizing the experimental conditions, researchers can successfully employ photoaffinity labeling to gain valuable insights into the molecular interactions that drive biological processes.
References
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novopro.cn [novopro.cn]
A Head-to-Head Comparison of 3H-Diazirine and Aryl Azide Photoprobes for Photoaffinity Labeling
For researchers, scientists, and drug development professionals navigating the complexities of target identification and interaction analysis, the choice of a photoaffinity probe is a critical determinant of experimental success. Among the most utilized photophores, 3H-diazirines and aryl azides present distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection of the optimal photoprobe for your research needs.
Photoaffinity labeling (PAL) is a powerful technique to covalently capture and identify binding partners of a molecule of interest within a complex biological system. The selection of the photoreactive group is paramount, as its properties dictate the efficiency, specificity, and practicality of the experiment. Here, we compare two of the most common classes of photoprobes: 3H-diazirines and aryl azides.
At a Glance: Key Differences
| Feature | 3H-Diazirine | Aryl Azide |
| Photoreactive Group Size | Small | Relatively larger |
| Reactive Intermediate | Carbene | Nitrene |
| Activation Wavelength | ~350-380 nm | ~260-365 nm |
| Quantum Yield | Generally high (can be >0.7) | Generally lower (<0.3) |
| Lifetime of Reactive Species | Very short (ns) | Short (ns to µs) |
| Chemical Stability | Generally stable to nucleophiles and mild acids/bases | Susceptible to reduction by thiols |
| Common Side Reactions | Isomerization to linear diazo compounds | Ring expansion to dehydroazepine, intersystem crossing to triplet nitrene |
Delving Deeper: A Quantitative Comparison
The performance of a photoprobe is ultimately determined by its photochemical properties and subsequent reactivity. The following table summarizes key quantitative data for 3H-diazirines and aryl azides.
| Parameter | This compound | Aryl Azide | Supporting Data |
| Typical Activation Wavelength (λmax) | 350-380 nm | 260-365 nm | Diazirines can be activated at longer wavelengths, minimizing potential photodamage to biological samples.[1][2] Aryl azides often require shorter, more energetic UV light.[3][4] |
| Quantum Yield of Reactive Intermediate Formation | Can be high, with some p-alkoxyphenyl trifluoromethyl diazirines reaching up to 0.88.[5] | Generally lower, often less than 30%.[3][4] However, specific probes have shown higher efficiencies, with one progestin aryl azide demonstrating 60% photoattachment.[6] | |
| Lifetime of Singlet Reactive Intermediate | Extremely short, on the order of nanoseconds. | Short, approximately 1-10 nanoseconds for the singlet nitrene.[3] | |
| Lifetime of Other Reactive Species | The diazo isomer can be longer-lived. | The triplet nitrene has a longer lifetime of about 300 nanoseconds.[3] The dehydroazepine intermediate can have a lifetime from milliseconds to seconds.[3] | |
| Labeling Efficiency | Generally considered high due to the high reactivity of carbenes. Comparative studies have shown diazirines to be more efficient than aryl azides in some systems.[7] | Can be variable and is often lower than diazirines, with typical yields under 30%.[3][4] |
The Chemistry of Activation and Labeling
Upon photoactivation, both 3H-diazirines and aryl azides extrude nitrogen gas to generate highly reactive intermediates that can covalently label nearby molecules.
This compound Photochemistry
3H-Diazirines, upon irradiation with UV light, form a highly reactive singlet carbene.[8] This carbene can undergo a variety of reactions, most notably insertion into C-H, O-H, and N-H bonds, making it a very versatile labeling agent.[9] However, a significant side reaction is the isomerization of the diazirine to a linear diazo compound, which is also photoreactive but can also act as an alkylating agent, potentially leading to off-target labeling.[10][11][12] The ratio of carbene to diazo formation is dependent on the structure of the diazirine.[2]
Aryl Azide Photochemistry
Aryl azides, upon photolysis, generate a singlet nitrene.[3] This species is also highly reactive and can undergo insertion reactions. However, the photochemistry of aryl azides is often more complex than that of diazirines. The singlet nitrene can undergo intersystem crossing to a more stable triplet nitrene, which has different reactivity.[3] Furthermore, the singlet nitrene can rearrange to a dehydroazepine intermediate, which is a potent electrophile and can be trapped by nucleophiles.[3] This rearrangement can be a major pathway, potentially leading to labeling at sites distal to the initial binding event.
Experimental Protocols: A Generalized Workflow
While the specific details of a photoaffinity labeling experiment will vary depending on the biological system and the probe used, a general workflow can be outlined.
Key Experimental Considerations:
For this compound Probes:
-
Irradiation: Use a light source with an output around 350-365 nm.[13] Shorter irradiation times are often sufficient due to the higher quantum yield.
-
Quenching: The highly reactive carbene is readily quenched by water, which can reduce labeling efficiency but also minimizes non-specific labeling.[14]
-
Controls: A crucial control is a competition experiment with an excess of the non-photoreactive parent compound to distinguish specific from non-specific labeling.[15]
For Aryl Azide Probes:
-
Irradiation: A light source with a shorter wavelength (e.g., 254 nm or 310 nm) may be required, although some modified aryl azides can be activated at longer wavelengths.[3][4]
-
Reducing Agents: Avoid the use of thiol-containing reducing agents like DTT or β-mercaptoethanol in your buffers, as they can reduce the azide group and prevent photoactivation.[1]
-
Buffer Composition: Primary amines, such as Tris, can react with the dehydroazepine intermediate and should be avoided in the labeling buffer.[1]
Off-Target Labeling and Chemoselectivity
A key challenge in photoaffinity labeling is minimizing non-specific labeling. The nature of the reactive intermediate plays a significant role in the chemoselectivity and potential for off-target effects.
3H-Diazirines:
-
The highly reactive and short-lived carbene is considered to be less discriminating in its reactions, inserting into a wide range of chemical bonds.[2] This can be an advantage for labeling hydrophobic binding pockets but may also lead to labeling of solvent-exposed residues.
-
The formation of the longer-lived diazo intermediate can lead to "pseudo-photoaffinity labeling" through alkylation of nucleophilic residues, particularly acidic amino acids.[10][12] The extent of this side reaction is dependent on the structure of the diazirine, with alkyl diazirines showing a greater propensity for this pathway than aryl diazirines.[10][12]
Aryl Azides:
-
The singlet nitrene is also highly reactive and can insert into various bonds.
-
The rearrangement to the dehydroazepine intermediate introduces a different reaction mechanism, favoring nucleophilic attack.[3] This can lead to labeling of nucleophilic residues that may not be in the immediate vicinity of the initial binding site, increasing the radius of labeling and the potential for identifying indirect interactors.[14]
-
The longer lifetime of the triplet nitrene can also contribute to a larger labeling radius.[14]
Conclusion: Making the Right Choice
Both this compound and aryl azide photoprobes are valuable tools for chemical biology and drug discovery. The optimal choice depends on the specific application and the properties of the system under investigation.
Choose this compound when:
-
Minimizing the size of the photoreactive group is critical to preserve binding affinity.
-
Longer wavelength activation is required to avoid photodamage to sensitive biological samples.
-
A highly reactive and less discriminating labeling of the immediate binding site is desired.
Choose Aryl Azide when:
-
Synthetic accessibility is a primary concern.
-
A larger labeling radius to capture transient or indirect interactions is acceptable or desired.
-
The presence of thiols in the experimental system can be avoided.
Ultimately, a thorough understanding of the photochemical properties and potential side reactions of each photoprobe is essential for the design of robust and interpretable photoaffinity labeling experiments. This guide provides a foundation for making an informed decision, empowering researchers to more effectively unravel the complex molecular interactions that govern biological processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 4. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 5. A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbene formation in its lower singlet state from photoexcited this compound or diazomethane. A combined CASPT2 and ab initio direct dynamics trajectory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective N-H insertion catalyzed by a de novo carbene transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Advantage: How 3H-Diazirine's Small Stature Revolutionizes Chemical Biology
In the intricate world of chemical biology, observing the fleeting interactions between molecules is paramount to understanding complex biological processes and developing novel therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful technique to trap these transient interactions, converting non-covalent associations into stable covalent bonds. At the heart of this technique lies the photo-crosslinker, a small molecule that, upon activation by light, forms a highly reactive intermediate capable of binding to nearby molecules. Among the arsenal of photo-crosslinkers, the 3H-diazirine moiety has gained prominence, largely owing to a characteristic that is often overlooked: its diminutive size. This guide provides a comprehensive comparison of 3H-diazirines with other commonly used photo-crosslinkers, namely benzophenones and aryl azides, highlighting the significant advantages conferred by the small size of the diazirine group, supported by experimental data and detailed protocols.
A Tale of Three Crosslinkers: A Comparative Overview
The ideal photo-crosslinker should be chemically stable in the dark, efficiently activated by a specific wavelength of light that does not damage biological samples, and generate a reactive species that rapidly and indiscriminately labels interacting molecules. The three most commonly employed classes of photo-crosslinkers—3H-diazirines, benzophenones, and aryl azides—each possess a unique set of properties that make them suitable for different applications.
3H-Diazirines are three-membered ring structures containing a carbon and two nitrogen atoms. Upon irradiation with long-wave UV light (typically 350-380 nm), they extrude nitrogen gas to generate a highly reactive carbene intermediate.[1][2] This carbene can readily insert into C-H, N-H, and O-H bonds in its immediate vicinity.[3]
Benzophenones are aromatic ketones that, upon excitation with UV light (around 350-360 nm), form a reactive triplet diradical.[3] This diradical can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond.
Aryl azides are aromatic compounds containing an azide group (-N3). Photolysis with UV light (typically 254-300 nm for simple aryl azides, and longer wavelengths for nitro-substituted derivatives) generates a highly reactive nitrene intermediate that can undergo a variety of reactions, including insertion into C-H and N-H bonds.[4]
The seemingly subtle differences in the size and photoreactive properties of these molecules have profound implications for their application in chemical biology.
The Power of Small: Advantages of this compound's Compact Size
The most significant advantage of the this compound group is its small size, which is nearly isosteric to a methyl group.[5] This seemingly simple feature provides a cascade of benefits in the design and execution of photo-affinity labeling experiments.
-
Minimized Steric Hindrance: The introduction of a photo-crosslinker into a biologically active molecule, such as a drug or a peptide, can potentially alter its conformation and binding affinity for its target. The bulky aromatic structures of benzophenones and aryl azides are more likely to cause steric clashes and disrupt the natural interaction being studied.[6] In contrast, the small size of the diazirine allows for its incorporation into a wider range of positions within a probe molecule without significantly perturbing its biological activity.[5] This is particularly crucial when studying finely tuned molecular recognition events.
-
Preservation of Biological Activity: The minimal steric footprint of the diazirine group helps to preserve the nanomolar potency of compounds, a critical factor in drug development and target identification studies.[5] For instance, in a study involving the natural product HUN7293, the introduction of a compact diazirine group preserved its biological activity, whereas larger aromatic photo-reactive groups like benzophenone were predicted to significantly reduce it.[5]
-
Broader Applicability: The ability to install the diazirine at various positions within a small molecule that would not tolerate larger groups opens up a wider range of possibilities for probe design.[5] This flexibility is essential for mapping binding interfaces and identifying unknown protein targets.
Performance Under the Spotlight: A Quantitative Comparison
While the conceptual advantages of a smaller crosslinker are clear, quantitative data underscores the practical benefits of using 3H-diazirines. The efficiency of photo-crosslinking is a critical parameter, and while it can be influenced by numerous factors, including the specific target and probe design, some general trends have been observed.
It is important to note that direct head-to-head comparisons of crosslinking yields under identical conditions are scarce in the literature. However, individual studies provide valuable insights. For example, one study found that a diazirine-containing probe for the target Sec61α was only about 5-10% as efficient as a similar probe that utilized click chemistry for detection, suggesting that the inherent crosslinking efficiency of the diazirine itself can be modest.[5] In another study, linear dialkyl diazirine probes were found to label proteins with approximately 16-fold greater efficiency than spirocyclic cyclobutyl diazirine probes, highlighting how subtle structural changes within the diazirine moiety can impact performance.[6]
Despite potentially lower intrinsic crosslinking yields in some cases, the high specificity of diazirines often compensates for this. The highly reactive carbene generated from a diazirine is rapidly quenched by water, which minimizes non-specific labeling of molecules that are not in the immediate vicinity of the probe at the moment of photoactivation.[1][7] This leads to a higher signal-to-noise ratio in experiments.
| Feature | This compound | Benzophenone | Aryl Azide |
| Size | Very Small (isosteric to a methyl group)[5] | Large, bulky aromatic rings[6] | Large, bulky aromatic rings[6] |
| Activation Wavelength | 350-380 nm (long-wave UV)[1][2] | ~350-360 nm (long-wave UV)[3] | 254-300 nm (short-wave UV, damaging to proteins) for simple aryl azides; longer wavelengths for substituted versions[4][8] |
| Reactive Intermediate | Carbene[3] | Triplet Diradical[3] | Nitrene[4] |
| Reactivity | Highly reactive, inserts into C-H, N-H, O-H bonds[3] | Reacts primarily with C-H bonds via hydrogen abstraction | Reacts with C-H, N-H bonds, but can also rearrange[4] |
| Quenching by Water | Yes, leads to higher specificity[1][7] | No | No |
| Potential for Non-Specific Labeling | Lower, due to rapid quenching[1] | Higher, due to longer lifetime of the reactive species | Higher, due to longer lifetime and potential for rearrangement of the nitrene[4] |
| Steric Perturbation | Minimal[5] | Significant[6] | Significant[6] |
Illuminating the Path: Experimental Protocols
To provide a practical guide for researchers, the following are detailed methodologies for photo-affinity labeling experiments using each of the three major classes of photo-crosslinkers.
Protocol 1: Photo-Affinity Labeling with a this compound Probe
This protocol is a general guideline and may require optimization for specific applications.
1. Probe Incubation:
- Prepare a solution of the target protein in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines like Tris, as they can quench the reactive carbene.[8]
- Add the diazirine-containing photo-affinity probe to the protein solution at a desired concentration. The optimal probe concentration and incubation time should be determined empirically.
- Incubate the mixture in the dark at an appropriate temperature (e.g., 4°C or room temperature) to allow for the formation of the non-covalent complex between the probe and the target.
2. UV Irradiation:
- Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube with the cap open) on a pre-cooled surface.
- Irradiate the sample with a long-wave UV lamp (e.g., 365 nm) at a fixed distance. The irradiation time is critical and needs to be optimized; it can range from a few minutes to an hour.[5] A 1000W Hg(Xe) lamp may require very short irradiation times (≤ 1 minute).[5]
- During irradiation, the diazirine releases nitrogen gas, generating a carbene that covalently crosslinks the probe to the target protein.[5]
3. Analysis:
- After irradiation, the sample can be analyzed by various techniques to identify the labeled protein.
- SDS-PAGE: Separate the proteins by SDS-PAGE and visualize the labeled protein using a reporter tag on the probe (e.g., a fluorophore or biotin).
- Mass Spectrometry: For more detailed analysis, the labeled protein can be excised from the gel, digested, and analyzed by mass spectrometry to identify the protein and the site of crosslinking.
Protocol 2: Photo-Affinity Labeling with a Benzophenone Probe
1. Probe Incubation:
- Similar to the diazirine protocol, incubate the benzophenone-containing probe with the target protein in a suitable buffer in the dark.
2. UV Irradiation:
- Irradiate the sample with a UV lamp at approximately 365 nm.[9] The irradiation time may need to be longer compared to diazirines to achieve sufficient crosslinking.[9]
3. Analysis:
- Analyze the sample using SDS-PAGE and in-gel fluorescence imaging if the probe contains a fluorescent tag.[9]
- Alternatively, use Western blotting or mass spectrometry for protein identification.
Protocol 3: Photo-Affinity Labeling with an Aryl Azide Probe
1. Probe Incubation:
- Incubate the aryl azide-containing probe with the target protein in a suitable buffer in the dark. Be aware that some aryl azides can be reduced by thiols, so the presence of reducing agents in the buffer should be considered.[7]
2. UV Irradiation:
- The irradiation wavelength depends on the type of aryl azide. Simple phenyl azides typically require short-wave UV light (e.g., 254 nm), which can be damaging to proteins.[5][8] Nitro-substituted aryl azides can be activated at longer, less damaging wavelengths.[8]
- Irradiate the sample for a predetermined optimal time.
3. Analysis:
- Analyze the crosslinked products using standard biochemical techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Chemistry: Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the photo-activation pathways of the different crosslinkers and a general experimental workflow for photo-affinity labeling.
Conclusion: Small Size, Big Impact
In the quest to unravel the complex web of molecular interactions that govern life, the choice of the right tool is critical. While benzophenones and aryl azides have their merits, the diminutive size of the this compound photo-crosslinker offers a distinct and powerful advantage. By minimizing steric hindrance and preserving the biological activity of the probe molecule, diazirines enable a more faithful and precise interrogation of molecular recognition events. Although their intrinsic crosslinking efficiency may sometimes be lower, the high specificity afforded by the rapid quenching of the carbene intermediate often leads to cleaner and more reliable data. As chemical biologists continue to push the boundaries of what can be observed and understood within living systems, the small but mighty diazirine is poised to play an increasingly pivotal role in these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein Targets of ³H-Diazirine Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate protein targets identified using tritium-labeled (³H) diazirine photoaffinity probes. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to aid in the design and execution of robust target validation studies.
Introduction to ³H-Diazirine Probes in Target Identification
Diazirine-based photoaffinity labeling (PAL) is a powerful technique for identifying the protein targets of small molecules.[1][2][3] These probes contain a diazirine moiety, a small, minimally perturbing photoreactive group that, upon activation with UV light, forms a highly reactive carbene intermediate.[4][5] This carbene can covalently crosslink the probe to its interacting proteins, allowing for their subsequent enrichment and identification. The incorporation of a tritium (³H) radiolabel provides a sensitive means of detection. However, identifying a comprehensive list of potential interactors is only the first step; rigorous validation is crucial to distinguish true targets from non-specific binders and understand the biological relevance of these interactions.
Core Validation Strategies: A Comparative Overview
The validation of protein targets identified by ³H-diazirine probes typically involves a combination of orthogonal approaches to confirm direct binding, assess target engagement in a cellular context, and elucidate functional consequences. The primary validation strategies can be broadly categorized into affinity-based and biophysical methods.
| Validation Strategy | Principle | Advantages | Disadvantages | Throughput |
| Quantitative Proteomics-Based Competition Binding | Measures the displacement of the ³H-diazirine probe from its target by a non-labeled competitor (e.g., the parent molecule). | High throughput; provides quantitative assessment of binding specificity and relative affinity.[6] | Indirect measure of binding; may not distinguish between direct and indirect competition. | High |
| Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of a protein upon ligand binding. | Label-free; applicable to intact cells and tissues; confirms target engagement in a physiological context.[7] | Not all protein-ligand interactions result in a significant thermal shift; lower throughput for individual target validation. | Medium to High |
| Stability of Proteins from Rates of Oxidation (SPROX) | Measures changes in protein stability based on the rate of methionine oxidation in the presence of a chemical denaturant. | Label-free; provides information on global and sub-global protein unfolding.[8] | Requires methionine residues in the protein; indirect measure of binding. | Medium |
| Pulse Proteolysis (PP) | Measures the fraction of folded protein by its resistance to digestion by a protease.[9] | Label-free; can be performed with minimal instrumentation.[9] | Lower throughput; requires optimization of proteolysis conditions. | Low to Medium |
| Western Blotting / Immunoprecipitation | Uses specific antibodies to detect or pull down the protein of interest after labeling with the ³H-diazirine probe. | Widely accessible; provides direct evidence of labeling for a specific protein. | Low throughput; dependent on antibody availability and specificity. | Low |
| Site-directed Mutagenesis | Mutates the putative binding site on the target protein to assess its impact on probe labeling or functional activity. | Provides strong evidence for a specific binding site. | Labor-intensive; requires a hypothesized binding site. | Low |
Experimental Protocols
Quantitative Proteomics-Based Competition Binding using SILAC
This protocol outlines a Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based approach to validate target engagement.[10]
-
Cell Culture and Labeling: Culture two populations of cells, one in "light" media (containing normal arginine and lysine) and the other in "heavy" media (containing ¹³C₆,¹⁵N₄-arginine and ¹³C₆,¹⁵N₂-lysine).
-
Competition Experiment:
-
Treat the "heavy" cell population with a significant excess (e.g., 50-fold) of the non-labeled parent compound for a designated time.
-
Treat both "heavy" and "light" cell populations with the ³H-diazirine probe.
-
-
UV Irradiation: Expose the cells to UV light (e.g., 350 nm) to induce photocrosslinking.[10]
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells, then combine equal amounts of protein from the "heavy" and "light" populations.
-
Affinity Purification: Enrich the probe-labeled proteins using an appropriate affinity tag on the probe (e.g., biotin for streptavidin pull-down).
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the "heavy" to "light" (H/L) ratios for each identified protein. True targets should show a significantly reduced H/L ratio (ideally <0.25), indicating successful competition by the parent compound.[10]
Cellular Thermal Shift Assay (CETSA)
This protocol describes a basic CETSA experiment to validate target engagement in intact cells.[7]
-
Cell Treatment: Treat one population of cells with the compound of interest and another with a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Visualizing Workflows and Pathways
To better illustrate the processes involved in target validation, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for ³H-Diazirine Probe Target Identification and Validation.
Caption: Quantitative Proteomics (SILAC) Workflow for Target Validation.
Alternative Approaches and Considerations
While ³H-diazirine probes are highly effective, other photo-reactive groups such as benzophenones and aryl azides can also be used.[11] However, diazirines are often preferred due to their smaller size and the formation of highly reactive carbenes upon photoactivation with longer wavelength UV light, which is less damaging to biological samples.[4]
It is also important to consider label-free methods for target identification and validation, such as those based on changes in protein stability (e.g., TPP, SPROX, PP).[7][8][9] These methods do not require modification of the small molecule, thus avoiding potential alterations to its biological activity.
Conclusion
The validation of protein targets identified by ³H-diazirine probes is a critical step in drug discovery and chemical biology research. A multi-pronged approach that combines quantitative proteomics with biophysical and biochemical methods is essential for confirming target engagement and elucidating the mechanism of action of a small molecule. The workflows and protocols presented in this guide provide a framework for designing and implementing a robust target validation strategy.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Simplified proteomics approach to discover protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
A Comparative Analysis of Alkyl vs. Aryl 3H-Diazirine Reactivity in Bioconjugation and Photoaffinity Labeling
For researchers, scientists, and drug development professionals, the choice of a photoreactive crosslinking agent is a critical decision that directly impacts the success of identifying and characterizing molecular interactions. Among the most potent tools in this arena are the 3H-diazirines, prized for their small size and ability to generate highly reactive carbenes upon photoactivation. However, the reactivity profile of a 3H-diazirine is profoundly influenced by the nature of the substituent at the 3-position, with a fundamental distinction drawn between alkyl and aryl derivatives. This guide provides a comprehensive comparison of alkyl and aryl this compound reactivity, supported by experimental data, to inform the rational design of chemical probes and the interpretation of experimental outcomes.
The primary distinction in the reactivity of alkyl and aryl 3H-diazirines lies in the intermediates formed upon photolysis. While both classes generate a highly reactive carbene, alkyl diazirines can also proceed through a longer-lived and more selective diazo intermediate. This dichotomy in reaction pathways leads to significant differences in their labeling preferences, particularly in complex biological systems.
Key Differences in Reactive Intermediates
Upon irradiation with UV light (typically around 350-365 nm), both alkyl and aryl 3H-diazirines extrude nitrogen gas to form a carbene. However, alkyl diazirines can also isomerize to a linear diazo compound. This diazo intermediate is electrophilic and exhibits a distinct reactivity profile compared to the corresponding carbene. Aryl diazirines, particularly those with electron-withdrawing groups like a trifluoromethyl group, are more prone to directly forming the carbene, with the diazo intermediate being less significant.[1][2]
The practical implication of this is that alkyl diazirines possess a dual reactivity. The carbene intermediate is highly reactive and non-selective, capable of inserting into a wide range of C-H, O-H, and N-H bonds in its immediate vicinity. In contrast, the diazo intermediate shows a marked preference for reacting with acidic residues, such as the carboxylic acid side chains of aspartic and glutamic acids, in a pH-dependent manner.[1][2][3][4][5]
Comparative Reactivity with Amino Acids
Systematic studies have demonstrated the divergent labeling patterns of alkyl and aryl diazirines when reacted with a panel of amino acids. Alkyl diazirines exhibit a strong preference for labeling acidic amino acids, a phenomenon attributed to the reaction of the diazo intermediate.[1][2][3][4][5] Conversely, aryl-trifluoromethyl diazirines tend to react more broadly with a wider range of amino acids, which is characteristic of a less selective carbene-mediated reaction.[1][2]
Below is a summary of quantitative data from studies comparing the reactivity of a representative alkyl diazirine (Fmoc-diazirine) and an aryl diazirine (a trifluoromethylphenyl diazirine, TPD) with N-acetyl, O-methyl protected amino acids under neat conditions.
| Amino Acid | Alkyl Diazirine Labeling Yield (%)[1] | Aryl Diazirine Labeling Yield (%)[1] |
| Acidic | ||
| Aspartic Acid | 40-60 | Moderate |
| Glutamic Acid | 40-60 | Moderate |
| Basic | ||
| Lysine | <20 | Moderate |
| Arginine | <20 | Moderate |
| Histidine | <20 | Moderate |
| Polar Uncharged | ||
| Serine | <20 | Moderate |
| Threonine | <20 | Moderate |
| Asparagine | <20 | Moderate |
| Glutamine | <20 | Moderate |
| Cysteine | <3 | High |
| Tyrosine | <20 | Moderate |
| Nonpolar | ||
| Glycine | <3 | Low |
| Alanine | <3 | Low |
| Valine | <3 | Low |
| Leucine | <3 | Low |
| Isoleucine | <3 | Low |
| Proline | <3 | Low |
| Phenylalanine | <3 | Low |
| Tryptophan | <3 | Low |
| Methionine | <3 | Low |
Note: The data for the aryl diazirine is presented qualitatively as "Low," "Moderate," or "High" based on the findings of West et al., where precise percentages were not provided for all amino acids in a directly comparable format to the alkyl diazirine data.
The Influence of pH on Reactivity
The preference of alkyl diazirines for acidic residues is highly dependent on the pH of the environment. The reaction with carboxylic acids is more pronounced under acidic conditions where the carboxyl groups are protonated. This pH-dependent reactivity is a key consideration in photoaffinity labeling experiments, as it can lead to biased labeling of proteins in acidic microenvironments, such as those within cellular membranes.[1][3][4] Aryl diazirine reactivity, being primarily carbene-driven, is less influenced by pH.
Experimental Protocols
General Synthesis of 3H-Diazirines from Ketones
The most common route to 3H-diazirines involves the conversion of a corresponding ketone.
1. Oximation: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the oxime.
2. Tosylation/Mesylation: The oxime is then converted to a better leaving group by reaction with tosyl chloride or mesyl chloride in the presence of a base.
3. Diaziridine Formation: The tosylated or mesylated oxime is treated with ammonia to form the diaziridine ring.
4. Oxidation: The final step is the oxidation of the diaziridine to the this compound, typically using an oxidizing agent such as iodine in the presence of triethylamine or silver oxide.
Photolysis of 3H-Diazirines for Photoaffinity Labeling
1. Sample Preparation: The diazirine-containing probe is incubated with the target biomolecule(s) in a suitable buffer. It is crucial to perform control experiments, including a no-UV control and a competition control with an excess of the native ligand.
2. Irradiation: The sample is irradiated with a UV lamp, typically at 350-365 nm, for a predetermined amount of time. The irradiation time should be optimized to maximize labeling of the target while minimizing non-specific labeling and photodamage to the biological sample.
3. Analysis of Labeled Products: Following irradiation, the sample is processed for analysis. This may involve separation of proteins by SDS-PAGE, followed by visualization of labeled proteins using a reporter tag (e.g., a fluorophore or biotin) incorporated into the diazirine probe. Labeled proteins can then be identified and the site of labeling determined by mass spectrometry.
Visualizing the Reaction Pathways
The distinct reaction pathways of alkyl and aryl 3H-diazirines can be visualized to better understand their differential reactivity.
Caption: Reaction pathway for alkyl 3H-diazirines.
Caption: Reaction pathway for aryl 3H-diazirines.
Conclusion: Choosing the Right Diazirine for Your Application
The choice between an alkyl and an aryl this compound should be guided by the specific goals of the experiment.
-
Alkyl diazirines are particularly well-suited for probing interactions in acidic environments, such as the interfaces of membrane proteins. Their preferential reactivity with acidic residues can be exploited to gain specific structural information. However, researchers must be aware of this inherent bias and its potential to influence the observed labeling patterns.
-
Aryl diazirines , especially trifluoromethyl-substituted derivatives, offer a more general and less biased approach to photoaffinity labeling. Their reactivity is dominated by the highly reactive carbene, leading to broader labeling of proximal residues. This makes them a good choice for general interactome mapping and identifying binding partners without a preconceived notion of the interaction site's chemical nature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. islandscholar.ca [islandscholar.ca]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Crosslinking Chemistries: Limitations of 3H-Diazirine in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical step in elucidating protein-protein interactions, identifying drug targets, and probing molecular conformations. Among the array of available tools, 3H-diazirines have emerged as a popular choice for photo-crosslinking due to their small size and activation by long-wave UV light. However, a thorough understanding of their limitations is essential for successful experimental design and data interpretation. This guide provides an objective comparison of 3H-diazirine chemistry with other widely used crosslinking methods, supported by experimental data and detailed protocols.
Introduction to this compound Chemistry
3H-diazirines are small, three-membered ring structures containing a carbon and two nitrogen atoms. Upon photoactivation with UV light (typically 350-370 nm), they extrude nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then non-selectively insert into neighboring C-H, N-H, and O-H bonds, forming a stable covalent crosslink. Their minimal size is a key advantage, as it reduces the likelihood of sterically hindering or altering the natural interactions of the biomolecules under investigation.
Key Limitations of this compound Crosslinkers
Despite their advantages, 3H-diazirines possess several inherent limitations that researchers must consider:
-
Low Crosslinking Efficiency: The carbene intermediate is extremely short-lived (picoseconds) and can be readily quenched by water molecules in the cellular environment. This leads to a significant reduction in crosslinking yield, often requiring higher concentrations of the probe or more sensitive detection methods.
-
Potential for Side Reactions: Alkyl diazirines can undergo intramolecular rearrangement to form a more stable, but less reactive, linear diazo isomer. This isomerization pathway competes with carbene formation, further decreasing the efficiency of the desired crosslinking reaction.
-
Preferential Labeling by Alkyl Diazirines: Studies have shown that alkyl diazirines can exhibit a preference for labeling acidic amino acid residues (aspartic and glutamic acid) in a pH-dependent manner. This is attributed to the reaction proceeding through a reactive alkyl diazo intermediate, which can lead to a biased representation of interaction surfaces.
-
Photolabeling Artifacts: While the use of long-wave UV light minimizes damage to biological samples compared to shorter wavelengths, prolonged exposure can still lead to non-specific labeling and potential protein degradation.
Comparative Analysis of Crosslinking Chemistries
To provide a clear perspective on the performance of 3H-diazirines, this section compares them with three other commonly used crosslinking chemistries: N-hydroxysuccinimide (NHS) esters, maleimides, and formaldehyde.
Data Presentation: Quantitative Comparison of Crosslinker Characteristics
| Feature | This compound | NHS Esters | Maleimides | Formaldehyde |
| Reactive Group | Carbene (upon photoactivation) | N-hydroxysuccinimide ester | Maleimide | Formaldehyde |
| Target Functional Groups | C-H, N-H, O-H (non-specific) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary amines, amides, thiols, hydroxyls |
| Activation Method | UV light (350-370 nm) | Spontaneous reaction at pH 7-9 | Spontaneous reaction at pH 6.5-7.5 | Spontaneous reaction |
| Crosslinking Efficiency | Low to moderate | High | High | Variable, can be high |
| Specificity | Non-specific insertion | Specific to primary amines | Highly specific to thiols | Broadly reactive, can be non-specific |
| Reversibility | Irreversible | Irreversible | Reversible (under certain conditions) | Reversible (by heat) |
| Spacer Arm Length | Variable (incorporated into probe) | Variable (commercially available) | Variable (commercially available) | ~2 Å |
| Key Limitations | Low efficiency, side reactions, quenching by water | Limited to available primary amines, hydrolysis in aqueous solution | Requires available free thiols, potential for retro-Michael reaction | Can form extensive crosslinks, may mask epitopes |
Note: Crosslinking efficiency is highly dependent on the specific proteins, reaction conditions, and the probe design. The information in this table represents general trends observed in the literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate a practical understanding of each crosslinking chemistry.
Protocol 1: Photo-Crosslinking with a this compound-Containing Probe
Objective: To capture protein-protein interactions using a diazirine-based photo-affinity probe.
Materials:
-
Protein of interest and potential binding partner(s) in a suitable buffer (e.g., PBS, HEPES).
-
This compound-containing photo-affinity probe.
-
UV lamp (365 nm).
-
Quenching solution (e.g., DTT or β-mercaptoethanol).
-
SDS-PAGE analysis reagents.
Procedure:
-
Incubation: Mix the protein of interest with its potential binding partner(s) and the diazirine probe in a microcentrifuge tube. Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for binding.
-
UV Irradiation: Place the tube on ice and irradiate with a 365 nm UV lamp for a specified duration (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.
-
Quenching: Add a quenching solution to the reaction mixture to scavenge any unreacted carbene intermediates.
-
Analysis: Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining, Western blotting, or mass spectrometry to identify the crosslinked species.
Protocol 2: Amine-Reactive Crosslinking with an NHS Ester
Objective: To crosslink proteins through their primary amine groups.
Materials:
-
Purified proteins in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0).
-
NHS ester crosslinker (e.g., DSS, BS3) dissolved in a dry organic solvent (e.g., DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column.
-
SDS-PAGE analysis reagents.
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the optimal pH for the NHS ester reaction.
-
Crosslinker Addition: Add the NHS ester solution to the protein mixture. The molar excess of the crosslinker over the protein needs to be optimized.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess NHS ester.
-
Purification: Remove excess crosslinker and quenching reagent using a desalting column.
-
Analysis: Analyze the crosslinked products by SDS-PAGE.
Protocol 3: Thiol-Reactive Crosslinking with a Maleimide
Objective: To crosslink proteins through their cysteine residues.
Materials:
-
Proteins in a degassed buffer at pH 6.5-7.5 (e.g., PBS).
-
Maleimide crosslinker dissolved in a dry organic solvent (e.g., DMSO).
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol).
-
Desalting column.
-
SDS-PAGE analysis reagents.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP, followed by its removal.
-
Crosslinker Addition: Add the maleimide crosslinker solution to the protein mixture.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the crosslinked protein from excess reagents.
-
Analysis: Analyze the results using SDS-PAGE.
Protocol 4: In-Cell Crosslinking with Formaldehyde
Objective: To crosslink protein complexes within living cells.
Materials:
-
Cultured cells.
-
Formaldehyde (e.g., 16% methanol-free).
-
Quenching solution (e.g., 1.25 M Glycine).
-
Cell lysis buffer.
-
Sonication or enzymatic digestion reagents.
Procedure:
-
Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 0.5-1%. Incubate for a short period (e.g., 10-15 minutes) at room temperature with gentle agitation.
-
Quenching: Stop the crosslinking reaction by adding the quenching solution.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them using an appropriate buffer.
-
Chromatin Shearing: Shear the chromatin by sonication or enzymatic digestion to solubilize the crosslinked complexes.
-
Downstream Analysis: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation (ChIP) or mass spectrometry.
-
Reversal of Crosslinks: Formaldehyde crosslinks can be reversed by heating the sample (e.g., 65°C for several hours or 95°C for a shorter period).
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Reaction mechanism of this compound photo-crosslinking.
Caption: Reaction mechanism of NHS ester crosslinking.
Caption: Reaction mechanism of maleimide crosslinking.
Caption: Decision tree for choosing a crosslinking chemistry.
Conclusion: Selecting the Right Tool for the Job
The choice of crosslinking chemistry is not a one-size-fits-all decision. While 3H-diazirines offer the advantage of a small footprint and photo-inducible activation for capturing interactions with minimal perturbation, their limitations, particularly low efficiency and potential for side reactions, must be carefully weighed. For applications requiring high crosslinking yields and targeting specific functional groups, NHS esters and maleimides are often more suitable alternatives. Formaldehyde remains a powerful tool for in-cell crosslinking, especially for capturing a broad snapshot of interactions, but its broad reactivity requires careful optimization to avoid artifacts.
By understanding the strengths and weaknesses of each chemistry, researchers can make informed decisions to select the most appropriate tool for their specific biological question, ultimately leading to more reliable and insightful data in the study of complex biological systems.
Safety Operating Guide
Safe Disposal of 3H-Diazirine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 3H-Diazirine and its Derivatives.
This document provides procedural guidance for the safe and effective disposal of this compound compounds, which are valued in research for their photo-reactive capabilities but require careful handling due to their potential instability. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance.
Core Principles of this compound Disposal
The primary strategy for the safe disposal of this compound waste involves its controlled decomposition into less hazardous products. Due to conflicting reports on the stability of diazirines in acidic conditions, with some sources indicating potential for vigorous decomposition with strong acids, a photochemical decomposition approach is recommended as a safer and more controlled alternative. This method utilizes ultraviolet (UV) light to convert the diazirine into a reactive carbene intermediate and nitrogen gas. The highly reactive carbene is subsequently quenched by the solvent.
It is imperative that all disposal procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Quantitative Data for Disposal Planning
For effective planning of the disposal process, the following quantitative parameters should be considered.
| Parameter | Value/Range | Notes |
| UV Wavelength | 350-370 nm | Long-wave UV is effective for activating the diazirine ring for decomposition. |
| Irradiation Time | 5-15 minutes (for crosslinking) | For bulk disposal, irradiation should continue until the disappearance of the diazirine is confirmed by a suitable analytical method (e.g., TLC, UV-Vis). |
| Solvent for Decomposition | Protic solvents (e.g., methanol, ethanol, water) | These solvents are effective at quenching the carbene intermediate. |
| Initial Waste pH | 6.0 - 8.0 | The waste solution should be neutralized before photochemical treatment to prevent any acid- or base-catalyzed side reactions. |
| Final Waste pH | 6.0 - 8.0 | The pH of the treated waste should be verified before final disposal. |
Experimental Protocol for Photochemical Decomposition of this compound Waste
This protocol details the step-by-step methodology for the safe disposal of this compound waste through photochemical decomposition.
Materials:
-
Waste this compound solution
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH paper or calibrated pH meter
-
UV lamp (350-370 nm)
-
Borosilicate glass container (e.g., beaker, flask)
-
Stir plate and stir bar
-
Appropriate waste container for the final decomposed solution
Procedure:
-
Preparation of the Waste Solution:
-
Ensure the this compound waste is dissolved in a suitable protic solvent such as methanol or ethanol. If the waste is in a different solvent, it should be diluted with a protic solvent.
-
Place the waste solution in a borosilicate glass container of an appropriate size to allow for stirring and to ensure efficient exposure to UV light. Do not fill the container more than halfway.
-
-
Neutralization of the Waste Solution:
-
Measure the pH of the waste solution using pH paper or a calibrated pH meter.
-
If the pH is acidic (below 6.0), add 1 M sodium bicarbonate solution dropwise while stirring until the pH is between 6.0 and 8.0.
-
If the pH is basic (above 8.0), add 1 M hydrochloric acid solution dropwise while stirring until the pH is between 6.0 and 8.0.
-
-
Photochemical Decomposition:
-
Place the neutralized waste solution on a stir plate within a fume hood and begin stirring.
-
Position a UV lamp (350-370 nm) to irradiate the solution. Ensure the entire solution is exposed to the UV light.
-
Irradiate the solution with stirring. The time required for complete decomposition will depend on the concentration of the diazirine and the intensity of the UV source. It is recommended to monitor the decomposition by a suitable analytical method (e.g., taking small aliquots for TLC or UV-Vis spectroscopy) to confirm the disappearance of the starting material.
-
-
Post-Treatment and Final Disposal:
-
Once the decomposition is complete, turn off the UV lamp and the stir plate.
-
Re-verify the pH of the treated solution to ensure it is still within the neutral range (6.0 - 8.0). Adjust if necessary.
-
The resulting solution, now free of reactive diazirine, should be disposed of as hazardous chemical waste in accordance with local and national regulations. Transfer the solution to a properly labeled waste container.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound waste, minimizing risks and protecting both laboratory personnel and the environment.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 3H-Diazirine
Researchers and scientists working with the highly reactive compound 3H-Diazirine must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial. This includes protection for the eyes, face, hands, and body.
Eye and Face Protection
-
Safety Glasses: Always wear safety glasses with side shields.
-
Goggles: For enhanced protection against splashes, chemical splash goggles are recommended.[1][2]
-
Face Shield: In situations with a higher risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles.[1][2]
Skin and Body Protection
-
Protective Clothing: Wear a lab coat or chemical-resistant coveralls.[1] For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[4]
-
Footwear: Closed-toe shoes are required. For handling larger quantities or in case of spills, chemical-resistant boots should be worn.[5]
Respiratory Protection
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Respirator: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used. For emergency situations such as a fire, a self-contained breathing apparatus (SCBA) is essential.[6]
Summary of Personal Protective Equipment
| Protection Level | Equipment | Specifications |
| Level A | Highest level of respiratory, skin, and eye protection. | Includes a self-contained breathing apparatus (SCBA) and a fully encapsulating chemical-protective suit.[1][5] |
| Level B | High respiratory protection with less skin protection. | Includes an SCBA and chemical-resistant clothing (e.g., overalls, splash suit).[1][5] |
| Level C | Used when the airborne substance is known and criteria for an air-purifying respirator are met. | Includes a full-face or half-mask air-purifying respirator and chemical-resistant clothing.[5] |
| Level D | Minimal protection for nuisance-level hazards. | Consists of standard work clothing such as coveralls, safety glasses, and chemical-resistant gloves.[1] |
Note: The appropriate level of PPE should be determined by a thorough risk assessment of the specific procedures being performed.
Experimental Protocols and Handling Procedures
Storage and Handling
-
Storage: To maintain stability, this compound and its derivatives should be stored in a freezer under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[8]
-
Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors, mist, or gas.[6][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]
Accidental Release Measures In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6] Use personal protective equipment, including respiratory protection if necessary.[6] Prevent further leakage or spillage if it is safe to do so.[6] Contain the spill with absorbent materials and place it in a suitable, labeled container for waste disposal.[9]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation occurs.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][9] Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[6]
Disposal Plan All waste containing this compound must be treated as hazardous waste. Disposal should be carried out in accordance with all local, state, and federal regulations.[7][8] It is recommended to entrust the disposal to a licensed waste disposal company.[7]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. realsafety.org [realsafety.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Page loading... [guidechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
